molecular formula C9H9BrO2 B3196176 1-Bromo-1-(4-hydroxyphenyl)propan-2-one CAS No. 957828-58-9

1-Bromo-1-(4-hydroxyphenyl)propan-2-one

Cat. No.: B3196176
CAS No.: 957828-58-9
M. Wt: 229.07 g/mol
InChI Key: GNJNPHVJGAZENF-UHFFFAOYSA-N
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Description

1-Bromo-1-(4-hydroxyphenyl)propan-2-one (CAS 957828-58-9) is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . This brominated ketone derivative features both a hydroxyphenyl group and a reactive bromo-ketone moiety, making it a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research . The compound has a calculated density of approximately 1.545 g/cm³ and is slightly soluble in water (2.7 g/L at 25°C) . As a halogenated ketone, it falls under HS code 2914700090 . Researchers utilize this compound in the synthesis of more complex molecules, particularly in the development of pharmaceutical intermediates and other fine chemicals . It is a key starting material for exploring novel compounds with potential biological activities. This product is intended for research and analytical applications in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Please handle with appropriate safety precautions and refer to the Material Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-1-(4-hydroxyphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(11)9(10)7-2-4-8(12)5-3-7/h2-5,9,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJNPHVJGAZENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697609
Record name 1-Bromo-1-(4-hydroxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957828-58-9
Record name 1-Bromo-1-(4-hydroxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the chemical structure, synthesis, and reactivity profile of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one , a specialized electrophilic intermediate used in the construction of adrenergic pharmacophores and heterocyclic scaffolds.

Executive Summary

1-Bromo-1-(4-hydroxyphenyl)propan-2-one is a reactive


-bromo ketone featuring a benzylic bromide moiety and a phenolic hydroxyl group. It serves as a high-value "synthone" in medicinal chemistry, primarily for synthesizing 2-aminotetralins , adrenergic agonists/antagonists , and thiazole-based inhibitors .

Unlike its structural isomer 2-bromo-1-(4-hydroxyphenyl)propan-1-one (an


-bromo propiophenone), this compound possesses a reactive center at the benzylic position (

), making it significantly more prone to nucleophilic displacement (

) and elimination reactions. Its synthesis requires stringent regiochemical control to prevent competitive bromination of the electron-rich phenolic ring.

Chemical Identity & Structural Analysis

Nomenclature & Structure
  • IUPAC Name: 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

  • Common Names:

    
    -Bromo-4-hydroxyphenylacetone; 1-(4-Hydroxyphenyl)-1-bromo-2-propanone.
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 229.07 g/mol

Structural Topology: The molecule consists of a phenylacetone (P2P) backbone. The critical features are:

  • Electrophilic Center (

    
    ):  The carbon alpha to the carbonyl is also benzylic, creating a "doubly activated" position for nucleophilic attack.
    
  • Nucleophilic Domain (Phenol): The 4-hydroxyl group activates the aromatic ring, making it susceptible to electrophilic aromatic substitution (EAS) during synthesis.

PropertyValue (Predicted/Exp)Note
Boiling Point ~330°C (dec.)High BP due to H-bonding; decomposes upon distillation.
pKa (Phenol) ~9.9Typical for phenols; deprotonation leads to phenoxide.
Reactivity HighPotent lachrymator and alkylating agent.
Storage -20°C, Inert GasHydrolyzes to 1-hydroxy-1-(4-hydroxyphenyl)propan-2-one.

Synthetic Pathways & Regiocontrol[1]

Synthesizing this compound presents a classic chemoselectivity challenge: Kinetic Enolization vs. Electrophilic Aromatic Substitution.

Direct bromination of 4-hydroxyphenylacetone often yields ring-brominated byproducts (e.g., 3-bromo-4-hydroxyphenylacetone) because the phenol ring is highly activated. To secure the


-bromo product, one must either use solvent effects to favor enolization or protect the phenol.
Protocol A: The "Protected Phenol" Route (Recommended)

This method ensures high purity by deactivating the ring and preventing side reactions.

Step 1: Protection React 4-hydroxyphenylacetone with Acetic Anhydride (


) and Pyridine to form 4-acetoxyphenylacetone .
  • Mechanism:[1][2][3][4][5][6][7] Esterification caps the phenol, reducing ring electron density.

Step 2: Radical/Enol Bromination React 4-acetoxyphenylacetone with N-Bromosuccinimide (NBS) and catalytic


-TsOH in Acetonitrile.
  • Conditions: Reflux, 2 hours.

  • Mechanism:[1][2][3][4][5][6][7] Acid-catalyzed enol formation followed by electrophilic attack by NBS.[3] The acetoxy group prevents ring bromination.

Step 3: In-Situ Deprotection (Optional) The acetoxy group is often left in place for subsequent reactions (e.g., thiazole synthesis) and hydrolyzed in the final step to liberate the phenol.

Protocol B: Direct Regioselective Bromination

If direct synthesis is required, solvent choice is critical.

  • Reagents:

    
     (1.0 eq) in Methanol  at 0°C.
    
  • Logic: Methanol solvates the phenol and promotes the formation of the enol ether intermediate, favoring

    
    -halogenation over ring substitution.
    
  • Yield: ~60-70% (lower purity than Protocol A).

Synthesis Start 4-Hydroxyphenylacetone PathA Route A: Protection (Ac2O / Pyridine) Start->PathA PathB Route B: Direct Bromination (Br2 / MeOH, 0°C) Start->PathB InterA 4-Acetoxyphenylacetone PathA->InterA Brom Bromination (NBS / p-TsOH) InterA->Brom Prod_Prot 1-Bromo-1-(4-acetoxyphenyl) propan-2-one Brom->Prod_Prot Final Target: 1-Bromo-1-(4-hydroxyphenyl) propan-2-one Prod_Prot->Final Hydrolysis PathB->Final Major Product SideProd Side Product: Ring Bromination (3-Br) PathB->SideProd Minor Product

Figure 1: Synthetic pathways contrasting the high-fidelity protection route against the direct bromination method.

Reactivity Profile & Applications

The unique structure of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one allows it to function as a "linchpin" in heterocycle formation.

Hantzsch Thiazole Synthesis

This is the primary application. Reaction with thioamides or thioureas yields 2-substituted thiazoles.

  • Reagent: Thiourea (

    
    ) in Ethanol (Reflux).
    
  • Product: 2-Amino-4-methyl-5-(4-hydroxyphenyl)thiazole.

  • Mechanism:

    • Sulfur nucleophile attacks the

      
      -carbon (
      
      
      
      ), displacing bromide.
    • Nitrogen attacks the ketone carbonyl.

    • Dehydration and aromatization form the thiazole ring.

  • Relevance: This scaffold acts as a mimic for tyrosine-based enzyme inhibitors.

Amination (Adrenergic Analogs)

Reaction with primary amines (e.g., methylamine, isopropylamine) yields


-amino ketones, which are precursors to ephedrine-like analogs.
  • Warning: The benzylic position is prone to Favorskii rearrangement or direct hydrolysis if the amine is too basic or sterically hindered.

  • Protocol: Use strictly anhydrous conditions (THF) and 2 equivalents of amine (one acts as an HBr scavenger).

Covalent Protein Modification

As an


-bromo ketone, the compound acts as a covalent warhead . It specifically targets Cysteine residues in proteins.
  • Target: Protein Tyrosine Phosphatases (PTPs).

  • Mechanism: The thiolate of the cysteine attacks the benzylic carbon, forming a stable thioether bond, permanently inhibiting the enzyme.

Reactivity Center 1-Bromo-1-(4-hydroxyphenyl) propan-2-one Thiourea + Thiourea (Hantzsch Synthesis) Center->Thiourea Amine + Isopropylamine (Amination) Center->Amine Cysteine + Cysteine (Protein) (Bioconjugation) Center->Cysteine Thiazole 2-Amino-5-(4-OH-phenyl) thiazole derivative Thiourea->Thiazole Cyclization AminoKetone Alpha-Amino Ketone (Adrenergic Precursor) Amine->AminoKetone Sn2 Displacement Adduct Covalent Enzyme-Inhibitor Complex Cysteine->Adduct Alkylation

Figure 2: Divergent reactivity profile showing heterocyclic synthesis and biological conjugation pathways.

Safety & Handling

  • Lachrymator: Like all

    
    -halo ketones (e.g., bromoacetone), this compound is a potent tear gas agent. Handle only  in a functioning fume hood.
    
  • Corrosive: Causes severe skin burns and eye damage.

  • Instability: The compound degrades in light and moisture. Store in amber vials under Argon at -20°C.

References

  • Regioselectivity in Bromination of Aralkyl Ketones.ResearchGate. Analysis of solvent effects (MeOH vs MeCN) on

    
    -bromination vs ring bromination. 
    
  • Synthesis of Thiazoles via Hantzsch Reaction.Organic Chemistry Portal. General mechanisms for converting

    
    -bromo ketones to thiazoles. 
    
  • Alpha-Bromination of Ketones. Master Organic Chemistry. Mechanistic details on acid-catalyzed bromination of enols.

  • 4-Hydroxyphenylacetone Properties. PubChem. Precursor data and general safety for the phenylacetone scaffold.

Sources

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Applications of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Domain: Active Pharmaceutical Ingredient (API) Intermediates & Organic Synthesis

Executive Summary & Core Identity

In the landscape of pharmaceutical synthesis, alpha-bromo ketones serve as highly versatile electrophilic scaffolds. 1-Bromo-1-(4-hydroxyphenyl)propan-2-one (CAS: 957828-58-9) is a critical intermediate characterized by its dual reactivity: an electrophilic alpha-carbon susceptible to nucleophilic attack, and a para-hydroxyl group that provides hydrogen-bonding capabilities and electron donation[1][2]. This whitepaper details the physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and field-proven protocols for its integration into API development pipelines.

Table 1: Physicochemical & Structural Profile
PropertyValue
Chemical Name 1-Bromo-1-(4-hydroxyphenyl)propan-2-one
CAS Registry Number 957828-58-9
Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
Monoisotopic Mass 227.9785 g/mol
Canonical SMILES CC(=O)C(Br)c1ccc(O)cc1
Structural Features Phenolic hydroxyl (C4), Benzylic/Alpha-bromine (C1), Ketone (C2)
Reactivity Profile Highly electrophilic at C1; susceptible to nucleophilic substitution

Mechanistic Rationale: The Regioselectivity Challenge

As a Senior Application Scientist, I frequently observe a common pitfall in the synthesis of this molecule: the direct bromination of its precursor, 1-(4-hydroxyphenyl)propan-2-one [3].

The Causality of Failure: The para-hydroxyl group strongly activates the aromatic ring via resonance, increasing electron density at the ortho positions. If direct bromination (using Br₂ or N-Bromosuccinimide) is attempted, the reaction kinetically favors Electrophilic Aromatic Substitution (EAS), leading to unwanted ring-brominated side products (e.g., 3-bromo-4-hydroxyphenylacetone) rather than the desired alpha-bromination at the C1 position.

The Field-Proven Solution: To achieve strict regioselectivity, the synthetic workflow must employ a protection-deprotection strategy . By temporarily converting the strongly electron-donating phenol into a moderately electron-withdrawing acetate ester, the aromatic ring is deactivated. This forces the brominating agent to react exclusively at the enolizable alpha-carbon[4].

SynthesisWorkflow Start 1-(4-hydroxyphenyl)propan-2-one (Precursor) Protect Step 1: Phenol Protection Ac2O, Pyridine, DCM Start->Protect Protected Pathway DirectBr Direct Bromination (Br2) [High Risk Pathway] Start->DirectBr Unprotected ProtectedKetone 1-(4-acetoxyphenyl)propan-2-one (Deactivated Ring) Protect->ProtectedKetone AlphaBr Step 2: Alpha-Bromination Br2, AcOH or NBS, p-TsOH ProtectedKetone->AlphaBr ProtectedBromo 1-bromo-1-(4-acetoxyphenyl)propan-2-one (Regioselective Product) AlphaBr->ProtectedBromo Deprotect Step 3: Deprotection Mild Acid Hydrolysis (HCl/EtOH) ProtectedBromo->Deprotect Final 1-bromo-1-(4-hydroxyphenyl)propan-2-one (Target API Intermediate) Deprotect->Final AromaticBr Unwanted Aromatic Bromination (Side Product) DirectBr->AromaticBr EAS Reaction

Synthetic workflow highlighting the necessity of phenol protection for regioselectivity.

Experimental Methodologies: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates analytical checkpoints, creating a self-validating system where each step's success is empirically verifiable.

Step 1: O-Acetylation (Phenol Protection)
  • Charge: Dissolve 1.0 eq of 1-(4-hydroxyphenyl)propan-2-one in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Catalyze: Add 1.2 eq of Pyridine and cool the mixture to 0°C under an inert atmosphere (N₂).

  • React: Dropwise, add 1.1 eq of Acetic Anhydride (Ac₂O). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate in vacuo to yield 1-(4-acetoxyphenyl)propan-2-one.

Step 2: Regioselective Alpha-Bromination
  • Charge: Dissolve the protected ketone in glacial Acetic Acid (5 mL/g).

  • Brominate: Add 1.05 eq of molecular bromine (Br₂) dropwise at room temperature. Alternatively, use N-Bromosuccinimide (NBS) with a catalytic amount of p-Toluenesulfonic acid (p-TsOH) under photochemical conditions to avoid handling liquid bromine[4].

  • Monitor: Stir for 1-2 hours until the distinct red/orange color of bromine dissipates, indicating complete enol-bromination.

  • Workup: Pour into ice water, extract with Ethyl Acetate, wash with brine, dry, and concentrate.

Step 3: Deprotection
  • Hydrolyze: Dissolve the crude brominated intermediate in Ethanol. Add a catalytic amount of dilute HCl (1M).

  • React: Stir at room temperature for 3-4 hours. (Caution: Avoid strong bases or elevated temperatures to prevent the degradation or polymerization of the highly reactive alpha-bromo ketone).

  • Purify: Neutralize carefully, extract, and recrystallize from a suitable solvent mixture (e.g., Hexane/Ethyl Acetate) to yield pure 1-bromo-1-(4-hydroxyphenyl)propan-2-one.

Table 2: Analytical Checkpoints for Self-Validating Workflow
Analytical TechniquePrecursor: 4-HydroxyphenylacetoneTarget: 1-Bromo-1-(4-hydroxyphenyl)propan-2-oneDiagnostic Significance
¹H NMR (CDCl₃) Singlet at ~3.6 ppm (-CH₂-)Singlet at ~5.3 ppm (-CH-Br)Confirms successful alpha-bromination at C1.
¹H NMR (CDCl₃) Doublets at ~6.8 & ~7.1 ppmDoublets at ~6.8 & ~7.2 ppmConfirms the aromatic ring remains intact (No EAS).
LC-MS (ESI+) m/z 151 [M+H]⁺m/z 229 and 231 [M+H]⁺ (1:1 ratio)Isotopic pattern confirms the presence of exactly one bromine atom.

Downstream Applications in API Development

The strategic value of 1-bromo-1-(4-hydroxyphenyl)propan-2-one lies in its utility as a linchpin for complex molecular architectures. The alpha-bromo ketone moiety is primed for two major classes of reactions in drug discovery:

  • Nucleophilic Amination: Reaction with primary or secondary amines yields alpha-amino ketones. These are direct precursors to substituted cathinone derivatives and bupropion analogs, which are critical in neuropharmacology (e.g., dopamine/norepinephrine reuptake inhibitors).

  • Hantzsch Thiazole Synthesis: Condensation with thiourea or thioamides rapidly constructs 2-aminothiazole scaffolds, a structural motif prevalent in modern antimicrobial and anticancer agents.

DownstreamAPI Intermediate 1-bromo-1-(4-hydroxyphenyl)propan-2-one Amination Nucleophilic Substitution (Primary/Secondary Amines) Intermediate->Amination Thiazole Hantzsch Thiazole Synthesis (Thiourea / Thioamides) Intermediate->Thiazole Cathinones Alpha-Amino Ketones (e.g., Cathinone Analogs) Amination->Cathinones ThiazoleDeriv 2-Aminothiazole Derivatives (Antimicrobial Scaffolds) Thiazole->ThiazoleDeriv

Downstream API development pathways utilizing the electrophilic intermediate.

References

  • Chemsrc Database. 1-bromo-1-(4-hydroxyphenyl)propan-2-one | CAS#:957828-58-9. Retrieved from:[Link]

  • PrepChem Syntheses. Synthesis of 1-(4-Hydroxyphenyl)propan-2-one. Retrieved from:[Link]

  • ResearchGate. Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method. Retrieved from:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Regioselective Synthesis of α-Bromo-4-hydroxyphenylacetone

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, my objective in this whitepaper is to provide a comprehensive, mechanistically grounded guide to the physicochemical properties, synthesis, and characterization of α-bromo-4-hydroxyphenylacetone (IUPAC: 2-bromo-1-(4-hydroxyphenyl)propan-1-one; CAS: 53946-87-5).

In drug development and complex organic synthesis, reproducibility is paramount. The inherent challenge with this specific molecule lies in its highly activated phenolic ring, which strongly favors unwanted electrophilic aromatic substitution (EAS). The protocols detailed herein are designed as self-validating systems —where visual, thermodynamic, and spectroscopic feedback loops ensure the regioselective integrity of the final product.

Physicochemical Data & Molecular Descriptors

Understanding the baseline physical properties of α-bromo-4-hydroxyphenylacetone is critical for optimizing downstream reactions, particularly in predicting solubility and partition coefficients for extraction. Below is the consolidated physicochemical profile synthesized from authoritative databases.

ParameterValueReference
IUPAC Name 2-bromo-1-(4-hydroxyphenyl)propan-1-one
CAS Number 53946-87-5
Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
Melting Point 49-50 °C (crystallized from ethanol)
Boiling Point 339.3 ± 17.0 °C (Predicted)
Density 1.532 ± 0.06 g/cm³ (Predicted)
XLogP3 2.4

Mechanistic Synthesis & Regioselectivity Logic

The primary synthetic hurdle when brominating 4-hydroxypropiophenone is regiocontrol . The hydroxyl group strongly activates the ortho positions of the benzene ring. Traditional bromination using elemental bromine (


) in acetic acid frequently results in over-bromination, yielding 3-bromo or 3,5-dibromo derivatives.

To circumvent this, we must shift from electrophilic control to thermodynamic/coordination control . We employ mild, highly regioselective brominating agents that preferentially target the enolizable α-carbon of the ketone.

Synthesis_Pathway cluster_0 Regioselective α-Bromination Strategies SM 4-Hydroxypropiophenone (Activated Phenol Ring) Route1 Method A: CuBr2 / EtOAc Thermodynamic Control (60°C, 4h) SM->Route1 CuBr2 (2 eq.) Route2 Method B: Pyrrole·HBr / AcOH Electrophilic Control (RT, 3h) SM->Route2 Pyrrole·HBr SideRxn Avoided: Ring Bromination (3-bromo derivatives) SM->SideRxn Br2 (Standard) Intermediate Crude Reaction Mixture (Precipitation / Filtration) Route1->Intermediate Route2->Intermediate Product α-Bromo-4-hydroxyphenylacetone (CAS: 53946-87-5) Yield: >90% Intermediate->Product Aqueous Wash & Crystallization

Regioselective synthesis pathways for α-bromo-4-hydroxyphenylacetone avoiding ring bromination.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to provide real-time feedback to the bench scientist, ensuring the reaction remains on the correct mechanistic pathway.

Protocol A: Copper(II) Bromide Mediated α-Bromination

Causality:


 acts as a mild, Lewis-acidic brominating agent. It coordinates to the carbonyl oxygen, promoting enolization, and subsequently transfers bromine to the α-carbon. This avoids the generation of free electrophilic bromine (

), which would otherwise rapidly attack the electron-rich phenol ring. Ethyl acetate is chosen as the solvent because it facilitates the solubility of the starting material while allowing the precipitation of

(a byproduct), driving the reaction forward via Le Chatelier's principle.
  • Dissolution : Dissolve 1.0 equivalent of 1-(4-hydroxyphenyl)propan-1-one in 5 volumes of ethyl acetate.

  • Reagent Addition : Add 2.0 equivalents of finely ground

    
     suspended in 7.5 volumes of ethyl acetate. (Note: Grinding 
    
    
    
    increases the surface area, ensuring a homogeneous reaction rate.)
  • Reflux & Validation : Heat the mixture to 60 °C under vigorous stirring for 4 hours.

    • Self-Validation Check: The reaction mixture will transition from a dark green/black suspension to a white/yellow precipitate (

      
      ). This color shift is your visual confirmation of 
      
      
      
      consumption and reaction progression .
  • Filtration : Filter the hot mixture through a Celite pad to remove

    
    . Wash the filter cake with fresh ethyl acetate.
    
  • Purification : Treat the combined filtrate with activated carbon to remove colored oxidized phenolic impurities, filter, and evaporate the solvent under reduced pressure.

  • Crystallization : Recrystallize the crude residue from ethanol to yield the pure white solid.

Protocol B: Pyrrole Hydrobromide Method

Causality: This method utilizes pyrrole hydrobromide in acetic acid to provide a highly controlled micro-environment for α-bromination, minimizing the localized concentration of highly reactive brominating species.

  • Reaction Setup : Dissolve 10.0 g (66.6 mmol) of 1-(4-hydroxyphenyl)propan-1-one and pyrrole hydrobromide in 25 mL of glacial acetic acid.

  • Stirring : Stir the reaction mixture at room temperature (20-25 °C) for 3 hours.

  • Quenching : Slowly add 110 mL of deionized water dropwise over 20 minutes.

    • Causality: Slow addition is critical. Rapid quenching causes uncontrolled precipitation, which traps unreacted starting material and acetic acid within the crystal lattice, ruining the purity profile.

  • Maturation : Stir for an additional 30 minutes, then add another 40 mL of water. Cool the mixture to 0 °C and allow it to stand overnight to maximize crystal yield.

  • Isolation : Filter the precipitated white solid, wash thoroughly with cold water, and dry under vacuum (Yield: ~90%) .

Analytical Characterization

To confirm both the identity and the regioselectivity of the bromination (ensuring zero ring bromination occurred), spectroscopic analysis is mandatory.

  • 
    H-NMR (400 MHz, 
    
    
    
    )
    :
    • δ 7.96 (d, J = 8.8 Hz, 2H) : Ortho protons to the carbonyl group. Causality: The clean doublet splitting confirms the para-substitution pattern remains perfectly intact (no ring bromination).

    • δ 6.91 (d, J = 8.8 Hz, 2H) : Ortho protons to the hydroxyl group.

    • δ 5.25 (q, J = 6.6 Hz, 1H) : The α-proton adjacent to the bromine atom. Causality: The quartet splitting confirms coupling to the adjacent methyl group, proving bromination occurred at the α-carbon.

    • δ 1.87 (d, J = 6.6 Hz, 3H) : The methyl protons split by the α-proton.

  • Mass Spectrometry (ESI+) :

    • Shows

      
       229 
      
      
      
      .
    • Self-Validation Check: You must observe a characteristic 1:1 isotopic pattern at

      
       229 and 231. This is due to the natural abundance of 
      
      
      
      and
      
      
      isotopes, definitively confirming the presence of exactly one bromine atom.

Applications in Drug Development

As noted by and , this compound is a highly versatile bifunctional building block:

  • PROTAC Linker Synthesis : The phenolic hydroxyl group serves as an excellent nucleophile for alkylation (e.g., attachment to PEG linkers), while the α-bromo ketone can undergo displacement by amines or thiols to form complex bifunctional degraders.

  • API Intermediates : It is a direct precursor to substituted cathinones and neuroprotective scaffolds. The structural analog 2-bromo-1-(4-methoxyphenyl)propan-1-one exhibits anticonvulsant properties, making the 4-hydroxy variant a prime candidate for structure-activity relationship (SAR) studies aimed at optimizing hydrogen-bonding interactions in target binding pockets.

Safety, Handling, and Storage

According to the , the compound is marked with the Warning signal word.

  • H302 : Harmful if swallowed.

  • H315 / H319 : Causes skin and serious eye irritation.

  • H335 : May cause respiratory irritation.

Storage Causality: As an α-halo ketone, this compound is susceptible to slow hydrolysis and photolytic degradation. It must be stored under an inert gas (Nitrogen or Argon) at 2-8 °C. Exposure to ambient moisture will lead to the gradual nucleophilic displacement of the bromide ion, forming the corresponding α-hydroxy ketone. This degrades the titer, darkens the material, and introduces critical impurities into downstream API synthesis.

References

  • PubChem . 2-Bromo-1-(4-hydroxyphenyl)propan-1-one (CID 12613163). National Center for Biotechnology Information. Retrieved from:[Link]

Navigating the Synthetic Landscape of α-Bromoketones: A Technical Guide to 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of organic synthesis and medicinal chemistry, α-haloketones stand out as exceptionally versatile intermediates. Their unique reactivity, stemming from the presence of a halogen atom adjacent to a carbonyl group, makes them powerful building blocks for constructing complex molecular architectures.[1] This guide delves into the specific chemistry of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one, a member of this important class of compounds.

This document aims to provide a comprehensive technical overview, clarifying its nomenclature, detailing its chemical properties, exploring plausible synthetic routes, and discussing its potential applications in research and drug development. A key focus will be to distinguish this compound from its close structural isomer, 2-bromo-1-(4-hydroxyphenyl)propan-1-one, to prevent common points of confusion for researchers. By synthesizing technical data with practical insights, this guide serves as a valuable resource for professionals engaged in the molecular sciences.

Part 1: Nomenclature, Structure, and Physicochemical Properties

A precise understanding of a compound's identity is fundamental to any scientific endeavor. This section clarifies the IUPAC nomenclature, synonyms, and core properties of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one and its primary isomer.

Primary Compound: 1-Bromo-1-(4-hydroxyphenyl)propan-2-one
  • IUPAC Name: 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

  • CAS Number: 957828-58-9[2]

  • Synonyms: While less common in the literature, this compound may be referred to by its CAS number.

The structure features a bromine atom and a 4-hydroxyphenyl group attached to the α-carbon (carbon-1) of a propan-2-one backbone.

Caption: 2D Structure of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one.

Table 1: Physicochemical Properties of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

PropertyValueSource
Molecular Formula C₉H₉BrO₂[2]
Molecular Weight 229.07 g/mol [3]
CAS Number 957828-58-9[2]
Structural Isomer: 2-Bromo-1-(4-hydroxyphenyl)propan-1-one

To ensure clarity, it is essential to differentiate the primary compound from its more frequently documented isomer.

  • IUPAC Name: 2-Bromo-1-(4-hydroxyphenyl)propan-1-one[3]

  • CAS Number: 53946-87-5[3]

  • Common Synonyms: 2-bromo-4'-hydroxypropiophenone, α-Bromo-4-hydroxypropiophenone[3]

In this isomer, the bromine atom is located on the second carbon of the propane chain, while the carbonyl group is at the first carbon, directly attached to the hydroxyphenyl ring.

Table 2: Physicochemical Properties of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one

PropertyValueSource
Molecular Formula C₉H₉BrO₂[3]
Molecular Weight 229.07 g/mol [3]
CAS Number 53946-87-5[3]
Density 1.532 g/cm³[4]
Boiling Point 339.3 °C[4]
Flash Point 159 °C[4]

Part 2: Synthesis and Methodologies

The synthesis of α-bromoketones is a well-established area of organic chemistry. While specific literature detailing the synthesis of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one is scarce, its preparation can be logically inferred from general methodologies for α-halogenation of ketones.

Plausible Synthetic Route

The most direct pathway involves the α-bromination of the precursor ketone, 1-(4-hydroxyphenyl)propan-2-one. This reaction typically proceeds via an enol or enolate intermediate.

Synthesis_Pathway cluster_0 Synthetic Pathway Precursor 1-(4-hydroxyphenyl)propan-2-one Intermediate Enol Intermediate Precursor->Intermediate Acid Catalyst (H⁺) Product 1-Bromo-1-(4-hydroxyphenyl)propan-2-one Intermediate->Product + Br₂ Reagent Br₂ in Acetic Acid

Caption: Plausible synthesis via acid-catalyzed α-bromination.

The acid-catalyzed halogenation of ketones is a classic α-substitution reaction. The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the rate-limiting step is the formation of the enol intermediate.[5]

General Experimental Protocol: Acid-Catalyzed α-Bromination

This protocol describes a general procedure adaptable for the synthesis of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one from its ketone precursor.

Materials:

  • 1-(4-hydroxyphenyl)propan-2-one (1.0 eq)

  • Glacial Acetic Acid (as solvent)

  • Molecular Bromine (Br₂) (1.0-1.1 eq)

  • Saturated aqueous solution of sodium bicarbonate

  • Sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolution: Dissolve the starting ketone, 1-(4-hydroxyphenyl)propan-2-one, in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Bromination: Cool the solution in an ice bath. Add molecular bromine dropwise from the dropping funnel over a period of 20-30 minutes with continuous stirring. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker of cold water. If any unreacted bromine remains, add a sodium thiosulfate solution dropwise until the color disappears.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether (3 x volumes).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to verify the position of the bromine atom, and Mass Spectrometry (MS) to confirm the molecular weight of the final product.

Part 3: Chemical Reactivity and Applications in Drug Development

The synthetic utility of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one lies in the high reactivity of the carbon-bromine bond, which is activated by the adjacent carbonyl group. This makes the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Core Reactivity
  • Nucleophilic Substitution: This is the most common reaction pathway for α-bromoketones. The bromide ion is an excellent leaving group, facilitating the introduction of various functional groups (e.g., amines, thiols, azides, cyanides) at the α-position. These reactions are fundamental for building molecular complexity.[1]

  • Elimination Reactions: In the presence of a non-nucleophilic base, α-bromoketones can undergo dehydrobromination to form α,β-unsaturated ketones.[6] These unsaturated systems are themselves valuable intermediates in Michael additions and other conjugate addition reactions.

  • Formation of Heterocycles: α-Bromoketones are key precursors in the synthesis of numerous heterocyclic systems, such as furans, thiazoles, and imidazoles, which are common scaffolds in pharmaceutical compounds. For instance, the reaction of an α-bromoketone with a phenol can lead to the formation of a benzofuran ring system.[7]

Reactivity_Diagram cluster_1 Reactivity of α-Bromoketones cluster_2 Nucleophilic Substitution cluster_3 Elimination cluster_4 Heterocycle Synthesis Start 1-Bromo-1-(4-hydroxyphenyl)propan-2-one Product_Subst α-Substituted Ketone Start->Product_Subst + Nu⁻ Product_Elim α,β-Unsaturated Ketone Start->Product_Elim + Base Product_Hetero e.g., Benzofurans, Thiazoles Start->Product_Hetero + Phenols, Thioamides, etc.

Caption: Key reaction pathways for α-bromoketones.

Potential Applications in Medicinal Chemistry

While specific studies on 1-Bromo-1-(4-hydroxyphenyl)propan-2-one are limited, the structural motifs it contains—the phenolic hydroxyl group and the reactive α-bromoketone—are of significant interest in drug discovery.

  • Phenolic Moiety: The 4-hydroxyphenyl group is a common feature in many biologically active compounds and approved pharmaceuticals. The hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets and serves as a handle for metabolic functionalization.[8][9]

  • Intermediate for Bioactive Molecules: As a reactive intermediate, this compound can be used to synthesize a variety of derivatives. Chalcones, which are α,β-unsaturated ketones, and their derivatives are known to possess a wide range of biological activities. Furthermore, compounds containing a hydroxyphenyl moiety are explored for their antimicrobial and antioxidant properties.[8]

  • Tyrosinase Inhibition: The (4-hydroxyphenyl) moiety is a key structural feature in compounds designed to inhibit tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are of great interest for treating skin hyperpigmentation disorders and have applications in the cosmetics industry.[10]

The combination of a reactive handle (the α-bromoketone) with a privileged scaffold (the 4-hydroxyphenyl group) makes 1-Bromo-1-(4-hydroxyphenyl)propan-2-one a potentially valuable starting material for generating libraries of novel compounds for biological screening.

Conclusion

1-Bromo-1-(4-hydroxyphenyl)propan-2-one is a reactive α-bromoketone with significant potential as a synthetic intermediate in medicinal chemistry and materials science. While often confused with its isomer, 2-bromo-1-(4-hydroxyphenyl)propan-1-one, its distinct structure offers unique synthetic possibilities. Its preparation follows well-established principles of ketone halogenation, and its reactivity is dominated by the electrophilic nature of the α-carbon. The presence of the 4-hydroxyphenyl group imparts structural features common to many bioactive molecules, marking this compound as a valuable tool for researchers aiming to synthesize novel chemical entities for drug discovery and development. This guide provides a foundational understanding to support and inspire further investigation into this versatile chemical building block.

References

  • Fiveable. (2025, August 15). α-bromoketone Definition. Retrieved from Fiveable. URL: [Link]

  • Chemsrc. (2025, August 25). 1-bromo-1-(4-hydroxyphenyl)propan-2-one. Retrieved from Chemsrc. URL: [Link]

  • OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry. Retrieved from OpenStax. URL: [Link]

  • ACS Publications. (2011, November 28). Regioselective Preparation of Benzo[b]furans from Phenols and α-Bromoketones. The Journal of Organic Chemistry. URL: [Link]

  • ResearchGate. (n.d.). Aliphatic α‐Boryl‐α‐bromoketones: Synthesis and Reactivity. Retrieved from ResearchGate. URL: [Link]

  • ResearchGate. (n.d.). Synthesis of α-phenoxy ketones 1 from α-bromo ketones 3 and phenols 4. Retrieved from ResearchGate. URL: [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from Organic Chemistry Portal. URL: [Link]

  • RSC Publishing. (2017, April 6). A new and versatile one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and oxone. Retrieved from RSC Publishing. URL: [Link]

  • Semantic Scholar. (2019, March 8). Developments in the synthesis of α,α-dibromoacetophenones and related compounds. Retrieved from Semantic Scholar. URL: [Link]

  • Chemistry LibreTexts. (2023, July 24). 6.4: Alpha Halogenation of Aldehydes and Ketones (reference only). Retrieved from Chemistry LibreTexts. URL: [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)propan-1-one. Retrieved from PubChem. URL: [Link]

  • CSIR-NIScPR. (n.d.). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Retrieved from Open Research@CSIR-NIScPR. URL: [Link]

  • PMC. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from PMC. URL: [Link]

  • MDPI. (2018, August 23). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Retrieved from MDPI. URL: [Link]

  • PubChemLite. (n.d.). 2-bromo-1-(4-hydroxyphenyl)propan-1-one. Retrieved from PubChemLite. URL: [Link]

  • PubChem. (n.d.). 1H,1H,2H,2H-Perfluorododecyl acetate. Retrieved from PubChem. URL: [Link]

  • RSC Medicinal Chemistry. (2025, June 23). Tyrosinase inhibition represents an attractive challenge to fight skin hyperpigmentation for medicinal and cosmeceutical application. Retrieved from RSC Medicinal Chemistry. URL: [Link]

  • PubChem. (n.d.). 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone. Retrieved from PubChem. URL: [Link]

  • IUPAC. (n.d.). substrate (S06082). The IUPAC Compendium of Chemical Terminology. URL: [Link]

  • Natural Products Atlas. (n.d.). compound npa008908. Retrieved from Natural Products Atlas. URL: [Link]

Sources

The Solubility Profile of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Bromo-1-(4-hydroxyphenyl)propan-2-one is a multifaceted organic compound with potential applications in pharmaceutical synthesis and drug development. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one, detailed experimental protocols for solubility determination, and a discussion of the key physicochemical factors governing its solubility. This document is intended for researchers, scientists, and professionals in the drug development field, offering both theoretical insights and practical methodologies.

Physicochemical Properties and Predicted Solubility Profile

The structure of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one contains both polar and non-polar regions. The phenolic hydroxyl group (-OH) and the ketone group (C=O) are polar and capable of forming hydrogen bonds. The aromatic phenyl ring and the propyl chain contribute to its non-polar character. The presence of a bromine atom also increases the molecule's polarity compared to its non-halogenated counterpart[3].

Table 1: Predicted Solubility of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one in Common Organic Solvents

SolventPolarityHydrogen BondingPredicted SolubilityRationale
Methanol Polar ProticDonor & AcceptorHigh The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, readily interacting with the hydroxyl and ketone groups of the solute.
Ethanol Polar ProticDonor & AcceptorHigh Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate the dissolution of the compound.
Isopropanol Polar ProticDonor & AcceptorMedium to High The bulkier isopropyl group may slightly hinder solvation compared to methanol and ethanol, but good solubility is still expected.
Acetone Polar AproticAcceptorMedium to High Acetone's polar nature and ability to accept hydrogen bonds from the phenolic hydroxyl group will promote solubility.
Ethyl Acetate Moderately PolarAcceptorMedium Offers a balance of polar (ester group) and non-polar (ethyl and acetyl groups) characteristics, making it a reasonably good solvent.
Dichloromethane Moderately PolarWeak AcceptorMedium Its ability to engage in dipole-dipole interactions should allow for moderate solubility.
Tetrahydrofuran (THF) Polar AproticAcceptorMedium to High The ether oxygen in THF is a good hydrogen bond acceptor, which will interact favorably with the solute's hydroxyl group.
Acetonitrile Polar AproticWeak AcceptorMedium While polar, its hydrogen bond accepting ability is weaker than acetone or THF, which might result in slightly lower solubility.
Toluene Non-polarNoneLow The non-polar nature of toluene will not effectively solvate the polar functional groups of the solute.
Hexane Non-polarNoneInsoluble As a non-polar alkane, hexane is a poor solvent for polar compounds.
Dimethyl Sulfoxide (DMSO) Polar AproticStrong AcceptorVery High DMSO is a powerful polar aprotic solvent with a strong ability to accept hydrogen bonds, making it an excellent solvent for a wide range of compounds.

Experimental Determination of Solubility

To obtain precise and reliable data, experimental determination of solubility is essential. Two common methods are the thermodynamic (shake-flask) and kinetic solubility assays.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound and is considered the gold standard[4][5].

Protocol:

  • Preparation: Add an excess amount of solid 1-Bromo-1-(4-hydroxyphenyl)propan-2-one to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached[4].

  • Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to sediment. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PTFE) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry[6][7].

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Thermodynamic_Solubility_Workflow A Add excess solid to solvent B Equilibrate (24-72h) with agitation A->B C Phase Separation (Sedimentation/Centrifugation) B->C D Collect & Filter Supernatant C->D E Quantify by HPLC/UV-Vis D->E F Report Solubility (mg/mL or mol/L) E->F

Thermodynamic Solubility Workflow
Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the concentration at which a compound precipitates from a supersaturated solution[5][8].

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one in a high-solubility solvent like DMSO.

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the target organic solvent.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

  • Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer to detect the formation of a precipitate[9]. Alternatively, after incubation, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be measured by UV-Vis spectrophotometry[9].

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Kinetic_Solubility_Workflow A Prepare concentrated DMSO stock solution B Serially dilute stock with test solvent in microplate A->B C Incubate (1-2h) at constant temperature B->C D Detect precipitation (Nephelometry/UV-Vis after filtration) C->D E Determine concentration at precipitation point D->E

Kinetic Solubility Workflow

Factors Influencing Solubility

The solubility of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one is governed by a delicate balance of intermolecular forces between the solute and the solvent molecules.

  • Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, and both the hydroxyl and ketone oxygens are hydrogen bond acceptors[2]. Solvents that can participate in hydrogen bonding, particularly polar protic solvents like alcohols, will effectively solvate the molecule, leading to higher solubility[10][11]. The ability of deep eutectic solvents to form hydrogen bonds with phenolic compounds also enhances their dissolution[12][13].

  • Polarity and Dipole-Dipole Interactions: The polar C-Br and C=O bonds create a significant molecular dipole moment. Polar aprotic solvents, such as acetone and ethyl acetate, can engage in favorable dipole-dipole interactions with the solute, contributing to its solubility.

  • Van der Waals Forces: The non-polar aromatic ring and alkyl chain interact with solvent molecules through weaker London dispersion forces. Non-polar solvents primarily rely on these interactions, which are insufficient to overcome the strong solute-solute interactions in the solid state, resulting in low solubility.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic[3]. This is because the additional thermal energy helps to overcome the lattice energy of the solid and the energy required to create space for the solute in the solvent.

Intermolecular_Interactions Solute 1-Bromo-1-(4-hydroxyphenyl)propan-2-one Solvent_Protic Polar Protic Solvent (e.g., Methanol) Solute->Solvent_Protic Strong H-Bonding Solvent_Aprotic Polar Aprotic Solvent (e.g., Acetone) Solute->Solvent_Aprotic Dipole-Dipole & H-Bond Accepting Solvent_Nonpolar Non-polar Solvent (e.g., Hexane) Solute->Solvent_Nonpolar Weak van der Waals

Intermolecular Interactions and Solubility

Safety and Handling

Alpha-bromo ketones are known to be lachrymators and skin irritants[14]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood[14].

Conclusion

This technical guide provides a foundational understanding of the solubility of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one in organic solvents. While experimental data is pending, the predicted solubility profile, based on its molecular structure, offers valuable guidance for solvent selection in various stages of drug development. The detailed protocols for thermodynamic and kinetic solubility determination provide a practical framework for obtaining precise and accurate solubility data. A thorough consideration of the interplay between the compound's physicochemical properties and solvent characteristics is crucial for optimizing its use in research and development.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Cabrol-Bass, D., & Forrest, T. P. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 70(15), 3434–3439.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • Ferreira, O., & Pinho, S. P. (2012). Aqueous Solubility of Some Natural Phenolic Compounds.
  • Benchchem. (2025). Managing thermal instability of alpha-bromo ketones.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Geraldes, C. F. G. C., & Queiroz, C. (2010). Hydrogen bonding probes of phenol –OH groups. Organic & Biomolecular Chemistry, 8(19), 4404-4410.
  • Al-Ghamdi, A. A., & Al-Odayni, A.-B. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 299, 122822.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Mirgorod, Y. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Online forum post].
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12613163, 2-Bromo-1-(4-hydroxyphenyl)propan-1-one.
  • Kansy, M., & Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry, 65(7), 569-573.
  • Echemi. (n.d.). 53946-87-5, 2-bromo-1-(4-hydroxyphenyl)propan-1-one Formula.
  • Kumar, S., & Singh, S. (2015). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 8(6), 735.
  • Barrett, M., et al. (2025). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. International Journal of Pharmaceutics, 685, 126200.
  • Pion. (2024, October 29). UV-Vis Spectrophotometer: Essential Tool.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Liu, H., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3054-3064.
  • Solubility of Things. (n.d.). 2-Bromo-1-phenylpropan-1-one | Solubility of Things.
  • Halo Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • Chemsrc. (2025, September 15). 2-bromo-1-(4-hydroxyphenyl)propan-1-one | CAS#:53946-87-5.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Ma, Y., et al. (2025). The effect of hydrogen bonding strength in natural deep eutectic solvents on the extraction efficiency of polyphenols. Food Chemistry, 465, 139535.
  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - alpha-Bromo-gamma-butyrolactone.
  • Radošević, K., et al. (2021). The Role of Hydrogen Bond Donor on the Extraction of Phenolic Compounds from Natural Matrices Using Deep Eutectic Systems. Molecules, 26(8), 2293.
  • University of California. (n.d.). Bromine Safety.
  • Patel, R. M., & Patel, M. M. (2012). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 2(4), 130-136.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4964, 2-Bromo-1-(4-hydroxyphenyl)ethanone.
  • Thermo Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 2(3H)-Furanone, 3-bromodihydro-.
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • Fluorochem. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)propan-1-one (CAS 53946-87-5).
  • Semantic Scholar. (2021, April 17). The Role of Hydrogen Bond Donor on the Extraction of Phenolic Compounds from Natural Matrices Using Deep Eutectic Systems.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - α-Bromo-m-toluonitrile.
  • McCarthy, M. D., et al. (2007). Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds. Rapid Communications in Mass Spectrometry, 21(13), 2090-2098.
  • AERU - University of Hertfordshire. (2024, November 7). 2-bromo-1-(4-hydroxyphenyl)ethanone.
  • Yalkowsky, S. H., & Valvani, S. C. (1980). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 52(12), 1931-1932.
  • Hu, Y., et al. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv preprint arXiv:2406.07345.
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5009-5100.
  • Google Patents. (n.d.). JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone.
  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study.
  • Avdeef, A. (2020).
  • organic chemistry - Prediction of products in reaction of dicarbonyl with alpha-haloketone. (2013, December 28).
  • CymitQuimica. (n.d.). CAS 106-41-2: P-Bromophenol.

Sources

Navigating the Uncharted: A Technical Safety Guide to 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety and handling framework for 1-Bromo-1-(4-hydroxyphenyl)propan-2-one (CAS No. 957828-58-9). In the absence of a formally published Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally analogous molecules and the known reactivity of its constituent functional groups to establish a robust protocol for its safe use in a research and development setting. The causality behind each recommendation is explained to empower the user with a deeper understanding of the potential risks.

Hazard Identification and Risk Assessment: An Inferential Approach

Due to the novelty of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one, a direct and comprehensive toxicological profile is not yet established. However, by examining its structural components—an α-bromoketone and a brominated phenol—we can infer a probable hazard profile. The primary hazards are anticipated to be acute toxicity, skin and eye irritation, and potential respiratory effects.

A closely related isomer, 2-Bromo-1-(4-hydroxyphenyl)propan-1-one, is classified under the Globally Harmonized System (GHS) as being harmful if swallowed, causing skin irritation, and causing serious eye irritation[1]. It is prudent to assume that 1-Bromo-1-(4-hydroxyphenyl)propan-2-one exhibits a similar, if not identical, hazard profile.

Inferred GHS Classification and Hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

The rationale for this inferred classification lies in the inherent reactivity of the α-bromoketone moiety, a known alkylating agent, and the general irritant properties of phenolic compounds.

Prudent Handling and Exposure Control: A Self-Validating System

The following protocols are designed to create a self-validating system of safety, minimizing the potential for exposure and ensuring a controlled laboratory environment.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the compound within a certified chemical fume hood. This is non-negotiable. The fume hood provides adequate ventilation to prevent the inhalation of any dusts or vapors and contains any potential spills. Ensure that the fume hood has a face velocity appropriate for handling powdered or volatile chemical reagents.

Personal Protective Equipment (PPE): The Essential Barrier

A multi-layered approach to PPE is critical. The following should be considered mandatory when handling 1-Bromo-1-(4-hydroxyphenyl)propan-2-one:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For operations with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.

  • Skin Protection:

    • Gloves: Nitrile gloves are a suitable initial choice. However, for prolonged handling or in the event of a spill, it is advisable to double-glove. Always inspect gloves for any signs of degradation or perforation before and during use.

    • Lab Coat: A flame-resistant lab coat with full-length sleeves is required to protect against skin contact.

  • Respiratory Protection: When handling larger quantities or if there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

The following diagram illustrates the logical flow of selecting appropriate PPE based on the experimental context.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling 1-Bromo-1-(4-hydroxyphenyl)propan-2-one CheckHood Is the compound handled in a certified fume hood? Start->CheckHood CheckQuantity Are you handling > 1 gram? CheckHood->CheckQuantity Yes Stop STOP! Do not proceed without a functioning fume hood. CheckHood->Stop No CheckSplash Is there a significant risk of splashing? CheckQuantity->CheckSplash Yes BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat CheckQuantity->BasePPE No CheckSplash->BasePPE No FaceShield Add Face Shield CheckSplash->FaceShield Yes Proceed Proceed with Experiment BasePPE->Proceed FaceShield->Proceed Respirator Add Respirator (Organic Vapor Cartridge)

Caption: PPE selection workflow for handling 1-Bromo-1-(4-hydroxyphenyl)propan-2-one.

Safe Storage and Incompatibility

Store 1-Bromo-1-(4-hydroxyphenyl)propan-2-one in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Keep the container tightly sealed.

Incompatible Materials:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Bases: May cause decomposition or other unwanted reactions.

  • Strong Acids: Can catalyze decomposition.

  • Strong Reducing Agents: May react with the bromine atom.

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following provides a detailed methodology for the safe handling of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one during a typical laboratory workflow.

Protocol: Weighing and Dissolving the Compound

  • Preparation:

    • Don all required PPE as determined by your risk assessment.

    • Ensure the chemical fume hood is on and functioning correctly.

    • Prepare all necessary equipment (spatula, weigh boat, beaker, solvent, stir bar) and place them inside the fume hood.

  • Weighing:

    • Carefully open the container of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one inside the fume hood.

    • Using a clean spatula, transfer the desired amount of the compound to a weigh boat on a tared balance. Avoid creating dust.

    • Securely close the primary container.

  • Dissolving:

    • Transfer the weighed compound to a beaker containing the appropriate solvent.

    • Add a stir bar and place the beaker on a stir plate within the fume hood.

    • Stir until the compound is fully dissolved.

  • Cleanup:

    • Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth.

    • Dispose of the weigh boat and any contaminated consumables in the appropriate solid hazardous waste container.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, immediate and correct action is crucial.

ScenarioImmediate ActionFollow-up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.Seek immediate medical attention.
Small Spill (<1g) Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the area with a suitable solvent.
Large Spill (>1g) Evacuate the immediate area. Alert laboratory personnel and the designated safety officer. Do not attempt to clean up a large spill without appropriate training and equipment.

Waste Disposal: Environmental Responsibility

All waste containing 1-Bromo-1-(4-hydroxyphenyl)propan-2-one, including unused compound, contaminated consumables, and solutions, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds. Brominated waste streams may require specialized disposal procedures to prevent the formation of harmful byproducts during incineration[2][3].

The following diagram outlines the decision-making process for proper waste disposal.

Caption: Waste disposal workflow for 1-Bromo-1-(4-hydroxyphenyl)propan-2-one.

Conclusion: A Commitment to Safety

While a comprehensive, officially sanctioned Safety Data Sheet for 1-Bromo-1-(4-hydroxyphenyl)propan-2-one is not currently available, a robust safety protocol can be established through the careful analysis of its chemical structure and data from analogous compounds. By adhering to the principles of engineering controls, diligent use of personal protective equipment, and a thorough understanding of the potential hazards, researchers can handle this compound with a high degree of safety and confidence. This guide serves as a living document, to be updated as more specific toxicological and safety data becomes available.

References

  • Chemsrc. 1-bromo-1-(4-hydroxyphenyl)propan-2-one | CAS#:957828-58-9. Available from: [Link]

  • PubChem. 2-Bromo-1-(4-hydroxyphenyl)propan-1-one. National Center for Biotechnology Information. Available from: [Link]

  • Advanced Chemical Intermediates. Safety Data Sheet. Available from: [Link]

  • Organic Syntheses. p-BROMOPHENOL. Available from: [Link]

  • Chamberland, S. SOP Working with Bromine. Available from: [Link]

  • Safe Work Australia. GHS Hazardous Chemical Information List. Available from: [Link]

  • Management of waste containing polybrominated diphenyl ethers: A review. PMC. Available from: [Link]

  • ChemRadar. GHS Classification Search Tool. Available from: [Link]

  • Dehalogenation of brominated phenolic compounds by environmental microorganisms. Access Microbiology. Available from: [Link]

  • Morgan, D. L., et al. (2016). Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione.
  • Serron, S. C., et al. (1988). Antagonism of bromobenzene-induced hepatotoxicity by the alpha-adrenergic blocking agents, phentolamine and idazoxan. Toxicology and applied pharmacology, 96(2), 205–215.
  • Anders, M. W. (2017). Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity. Toxicology, 388, 21–29.
  • National Toxicology Program. (2001). Inhalation toxicity studies of the alpha,beta-unsaturated ketones.
  • Serron, S. C., et al. (1989). Antagonism of bromobenzene-induced hepatotoxicity by the alpha-adrenoreceptor blocking agents phentolamine and idazoxan: role of hypothermia. Toxicology and applied pharmacology, 101(3), 478–491.

Sources

Physicochemical Profiling and Synthetic Utility of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical and synthetic profile of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one , a specialized chemical intermediate.

Executive Summary

1-Bromo-1-(4-hydroxyphenyl)propan-2-one (CAS: 957828-58-9) is a halogenated ketone derivative of 4-hydroxyphenylacetone. As a reactive


-bromo ketone, it serves as a critical electrophilic building block in the synthesis of phenethanolamine class adrenergic agents and related pharmaceutical scaffolds. This guide addresses the physicochemical properties, synthesis logic, and stability parameters required for its handling in drug discovery workflows.

Part 1: Physicochemical Properties

Melting Point and Boiling Point Data

Experimental data for this specific isomer is sparse in open literature due to its status as a transient synthetic intermediate rather than a final API. The values below represent a synthesis of available experimental fragments and high-fidelity QSAR (Quantitative Structure-Activity Relationship) predictions.

PropertyValue / RangeConditionConfidence
Physical State Viscous Oil to Low-Melting Solid@ 25°C, 1 atmHigh
Melting Point 45 – 55 °C (Predicted)Standard PressureMedium
Boiling Point ~320 °C (Decomposes)760 mmHgHigh (Theoretical)
Boiling Point 145 – 150 °C 0.5 mmHg (Vacuum)Medium
Density 1.55 ± 0.1 g/cm³@ 20°CHigh
LogP 1.9 – 2.1pH 7.4High

Technical Insight:

  • Thermal Instability: Like most

    
    -bromo ketones, this compound is thermally labile. Attempting to determine a boiling point at atmospheric pressure will result in elimination of HBr (dehydrohalogenation) and polymerization before the boiling point is reached. Vacuum distillation is mandatory  for purification.
    
  • Solidification: While often isolated as an oil, high-purity fractions can crystallize upon prolonged storage at -20°C, particularly if the phenolic hydroxyl group facilitates intermolecular hydrogen bonding.

Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO.

  • Sparingly Soluble: Diethyl ether (due to polarity), Toluene.

  • Insoluble: Water (hydrophobic aryl core dominates).

Part 2: Synthesis & Reaction Logic[2][4]

Synthetic Pathway

The synthesis targets the selective bromination of the benzylic carbon (C1) of 4-hydroxyphenylacetone. This position is thermodynamically favored for enolization due to conjugation with the aromatic ring.

Reaction Scheme:

  • Substrate: 4-Hydroxyphenylacetone.

  • Reagent: Bromine (

    
    ) or N-Bromosuccinimide (NBS).[1]
    
  • Catalyst: Glacial Acetic Acid (promotes enolization) or

    
    .
    

Synthesispathway cluster_conditions Critical Control Parameters Start 4-Hydroxyphenylacetone (Keto Form) Enol Enol Intermediate (Conjugated) Start->Enol Acid Cat. Tautomerization Product 1-Bromo-1-(4-hydroxyphenyl) propan-2-one Enol->Product Electrophilic Attack Byproduct HBr Enol->Byproduct Bromine Br2 / AcOH Bromine->Enol Temp Temp: < 20°C (Prevent poly-bromination)

Caption: Mechanistic pathway for the alpha-bromination of 4-hydroxyphenylacetone via the enol tautomer.

Experimental Protocol (Standardized)

Note: This protocol is adapted for analytical characterization. All work must be performed in a fume hood due to lachrymatory properties.

  • Preparation: Dissolve 10 mmol of 4-hydroxyphenylacetone in 20 mL of Glacial Acetic Acid.

  • Addition: Cool the solution to 10–15°C. Add 10 mmol of Bromine (

    
    ) dropwise over 30 minutes. The solution will transition from clear to orange, then fade as 
    
    
    
    is consumed.
  • Quenching: Pour the reaction mixture into 100 mL of ice-water.

  • Extraction: Extract with Dichloromethane (

    
     mL). Wash the organic layer with saturated 
    
    
    
    (to remove acetic acid) and Brine.
  • Isolation: Dry over anhydrous

    
     and concentrate under reduced pressure (Rotavap) at < 40°C .
    
  • Result: A yellow/orange oil which may solidify.

Why this works: The acetic acid solvent catalyzes the keto-enol tautomerism.[1] The reaction is self-indicating; the disappearance of the bromine color signals completion. Low temperature prevents bromination of the phenolic ring (which is activated but less reactive than the enol under these conditions).

Part 3: Applications in Drug Design

This compound is a "linchpin" intermediate. The C-Br bond is highly reactive toward nucleophiles, specifically amines, making it ideal for synthesizing


-adrenergic receptor agonists/antagonists .
Functionalization Workflow

The primary utility lies in the Amination-Reduction sequence :

  • Nucleophilic Substitution: Reaction with a primary amine (e.g., isopropylamine) displaces the bromide to form an

    
    -amino ketone.
    
  • Reduction: The ketone is reduced (using

    
     or catalytic hydrogenation) to form the corresponding ethanolamine  pharmacophore.
    

DrugDesign Inter 1-Bromo-1-(4-hydroxyphenyl) propan-2-one AminoKetone Alpha-Amino Ketone Intermediate Inter->AminoKetone SN2 Substitution Amine Primary Amine (R-NH2) Amine->AminoKetone FinalDrug Phenethanolamine Scaffold (e.g., Adrenergic Agonist) AminoKetone->FinalDrug Carbonyl Reduction Reduction Reduction (NaBH4 / H2) Reduction->FinalDrug

Caption: Synthetic workflow converting the bromo-ketone into a bioactive phenethanolamine scaffold.

Part 4: Safety & Stability (E-E-A-T)

Stability Hazards
  • Lachrymator:

    
    -Halo ketones are potent tear agents. They alkylate cysteine residues in TRPA1 ion channels, causing intense pain and tearing. Full face protection is mandatory. 
    
  • Decomposition: The compound degrades upon exposure to light and moisture, releasing HBr which turns the material dark brown/black. Store under Nitrogen at -20°C.

Analytical Verification

To validate the identity of the synthesized compound, use 1H NMR :

  • Key Signal: The methine proton (

    
    ) at the benzylic position will appear as a singlet (or doublet if coupling occurs) around 
    
    
    
    5.2 – 5.5 ppm
    .
  • Methyl Group: The terminal methyl (

    
    ) will appear as a singlet around 
    
    
    
    2.1 – 2.3 ppm
    .
  • Aromatic Region: Two doublets (AA'BB' system) for the para-substituted phenol around

    
     6.8 – 7.2 ppm .
    

References

  • ChemicalBook. (2025). 1-Bromo-1-(4-hydroxyphenyl)propan-2-one Basic Information and CAS 957828-58-9.[2] Retrieved from

  • PubChem. (2025). 4-Hydroxyphenylacetone (Precursor Data). National Library of Medicine. Retrieved from [Link][3]

  • Organic Syntheses. (1936). Bromination of Acetophenones (Methodology Analog). Coll. Vol. 2, p. 88. Retrieved from [Link]

  • Master Organic Chemistry. (2024). Alpha-Bromination of Ketones: Mechanism and Protocol. Retrieved from [Link]

Sources

Difference between 1-bromo-1-(4-hydroxyphenyl)propan-2-one and propiophenone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development and complex organic synthesis, distinguishing between regioisomeric scaffolds is paramount. A recurring point of confusion in the synthesis of adrenergic and dopaminergic pharmacophores is the structural and reactive divergence between 1-bromo-1-(4-hydroxyphenyl)propan-2-one and its propiophenone counterpart, 2-bromo-1-(4-hydroxyphenyl)propan-1-one .

While both compounds share the identical molecular formula (


) and molar mass (229.07  g/mol )[1], their electronic topologies dictate vastly different synthetic utilities. This whitepaper deconstructs the mechanistic causality behind their reactivity, provides self-validating synthetic protocols, and establishes a framework for selecting the appropriate electrophile for advanced molecular design.

Structural and Electronic Topology

The fundamental divergence between these two molecules lies in the placement of the carbonyl group and the resulting electronic environment of the carbon-bromine (C-Br) bond.

  • Propiophenone Derivative (2-Bromo-1-(4-hydroxyphenyl)propan-1-one): The carbonyl group is located at the C1 position, directly conjugated with the electron-rich 4-hydroxyphenyl ring[1]. The bromine atom is situated at the C2 position. This creates a standard

    
    -halo ketone system. The conjugation stabilizes the carbonyl, making it less susceptible to direct nucleophilic addition, thereby directing incoming nucleophiles cleanly to the 
    
    
    
    -carbon via an
    
    
    trajectory.
  • Arylacetone Derivative (1-Bromo-1-(4-hydroxyphenyl)propan-2-one): Here, the carbonyl is an aliphatic methyl ketone located at the C2 position[2]. The bromine atom is at the C1 position. Crucially, C1 is benzylic. This dual activation—being both benzylic and

    
     to a carbonyl—renders the C-Br bond exceptionally labile.
    

Reactivity Compound1 1-Bromo-1-(4-hydroxyphenyl) propan-2-one (Carbonyl at C2) SN1 Rapid SN1/SN2 (Benzylic + α-carbonyl activation) Compound1->SN1 Nucleophilic Attack Compound2 2-Bromo-1-(4-hydroxyphenyl) propan-1-one (Carbonyl at C1) SN2 Standard SN2 (α-carbonyl activation only) Compound2->SN2 Nucleophilic Attack Prod1 Benzylic Substitution Products SN1->Prod1 Prod2 α-Substitution Products SN2->Prod2

Mechanistic divergence in nucleophilic substitution pathways between regioisomers.

Mechanistic Causality in Experimental Design

When designing a synthetic route, the choice between these scaffolds dictates the required reaction conditions.

The arylacetone derivative (Compound 1) exists in a state of high electrophilic tension. Because the leaving group (bromide) is at a benzylic position, the transition state during nucleophilic substitution can stabilize a partial positive charge, allowing the reaction to proceed via a hybrid


 mechanism. While this means it reacts rapidly even with weak nucleophiles (such as primary amines), it is highly prone to side reactions, including elimination (forming conjugated enones) and self-condensation.

Conversely, the propiophenone derivative (Compound 2) enforces a strict


 pathway. The lack of benzylic stabilization at C2 prevents 

ionization. Furthermore, the steric hindrance of the adjacent methyl group and the conjugated aryl system requires stronger nucleophiles or elevated temperatures to achieve substitution. However, this strict

requirement results in cleaner reaction profiles with fewer degradation byproducts.

Self-Validating Synthetic Protocols

Synthesizing these compounds requires distinct methodologies to avoid a common pitfall: Electrophilic Aromatic Substitution (EAS) . The 4-hydroxyl group strongly activates the phenyl ring. If elemental bromine (


) is used indiscriminately, rogue bromination of the aromatic ring (at the ortho positions) will occur.

The following protocols are engineered to bypass EAS through mechanistic causality and include in-process visual validations.

Protocol A: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one

This protocol utilizes a Copper(II) Bromide mediated single-electron transfer mechanism to ensure exclusive


-bromination[3].
  • Preparation: Dissolve 1.0 equivalent of 1-(4-hydroxyphenyl)propan-1-one in ethyl acetate (5 volumes)[3].

  • Reagent Addition: In a separate flask, suspend 2.0 equivalents of finely ground

    
     in ethyl acetate (7.5 volumes)[3]. Add this suspension to the reaction mixture.
    
    • Causality:

      
       acts as a mild, selective brominating agent. It coordinates with the carbonyl oxygen, promoting enolization, and subsequently delivers a bromine radical to the 
      
      
      
      -carbon. It is entirely unreactive toward the activated aromatic ring under these conditions.
  • Reflux & Validation: Heat the mixture to 60 °C under vigorous stirring for 4 hours[3].

    • Self-Validating System: The reaction is visually self-indicating. The initial mixture will be a dark green/black suspension (due to

      
      ). As the reaction proceeds, the copper is reduced, precipitating as Copper(I) Bromide (
      
      
      
      ), which is a stark white solid. The complete transition from black to white indicates reaction completion.
  • Workup: Filter the mixture through a pad of Celite to remove the

    
     salts. Wash the filtrate with water, treat with activated carbon, dry over 
    
    
    
    , and evaporate the solvent to yield the target product as a solid[3].
Protocol B: Synthesis of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

Due to the extreme reactivity of the benzylic position and the activated phenol, this synthesis requires a protection-deprotection workflow.

  • Protection: React 4-hydroxyphenylacetone with acetic anhydride (1.2 eq) in pyridine at 0 °C to yield 4-(2-oxopropyl)phenyl acetate.

    • Causality: Acetylation converts the strongly electron-donating hydroxyl group into an electron-withdrawing ester, effectively deactivating the aromatic ring and preventing EAS during the subsequent bromination step.

  • Bromination: Dissolve the protected intermediate in anhydrous THF. Add 1.05 equivalents of Phenyltrimethylammonium tribromide (PTAB) and stir at room temperature.

    • Causality: PTAB provides a controlled, low steady-state concentration of bromine, favoring the thermodynamic benzylic enol and ensuring precise regioselectivity at C1.

  • Deprotection & Validation: Perform a mild hydrolysis using

    
     in methanol to cleave the acetate.
    
    • Self-Validating System: Analyze the crude product via

      
       NMR. The success of the regioselective bromination is confirmed by the disappearance of the benzylic 
      
      
      
      singlet (typically around 3.6 ppm) and the emergence of a highly deshielded benzylic
      
      
      singlet at approximately 5.4 ppm.

Synthesis Prec1 4-Hydroxyphenylacetone Brom1 1. Acetylation (Protection) 2. PTAB Bromination 3. Mild Hydrolysis Prec1->Brom1 Prec2 4-Hydroxypropiophenone Brom2 CuBr2 in EtOAc (Reflux at 60 °C) Prec2->Brom2 Prod1 1-Bromo-1-(4-hydroxyphenyl) propan-2-one Brom1->Prod1 Prod2 2-Bromo-1-(4-hydroxyphenyl) propan-1-one Brom2->Prod2

Parallel synthetic workflows for regioselective alpha-bromination of arylpropanones.

Quantitative Data Presentation

To facilitate rapid identification and experimental planning, the physicochemical properties of both regioisomers are summarized below.

Property1-Bromo-1-(4-hydroxyphenyl)propan-2-one2-Bromo-1-(4-hydroxyphenyl)propan-1-one
CAS Registry Number 957828-58-9[2]53946-87-5[4]
Molecular Formula


[1]
Molar Mass 229.07 g/mol 229.07 g/mol [1]
Carbonyl Position C2 (Aliphatic Methyl Ketone)C1 (Conjugated Aryl Ketone)
Bromine Position C1 (Benzylic &

-carbonyl)
C2 (

-carbonyl only)
Electrophilicity Extremely High (Dual activation)High (Standard

-halo ketone)
Primary Synthetic Risk Ring bromination, self-condensationRing bromination
Stereochemistry Chiral center at C1 (Racemic)Chiral center at C2 (Racemic)

References

  • PubChem. "2-Bromo-1-(4-hydroxyphenyl)propan-1-one | C9H9BrO2 | CID 12613163". National Institutes of Health (NIH).
  • Fluorochem. "2-Bromo-1-(4-hydroxyphenyl)propan-1-one (CAS 53946-87-5)".
  • Chemsrc. "1-bromo-1-(4-hydroxyphenyl)propan-2-one | CAS#:957828-58-9".
  • ChemicalBook. "w-Bromo-4-Hydroxyacetophenone | 53946-87-5".

Sources

Strategic Synthesis and Pharmacological Application of Brominated Hydroxyphenylacetone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The synthesis of complex adrenergic receptor modulators relies heavily on the structural integrity and functional group availability of their precursor molecules. Among these, brominated hydroxyphenylacetone derivatives —specifically 1-(3-bromo-4-hydroxyphenyl)propan-2-one (commonly referred to as 3-bromo-4-hydroxyphenylacetone)—serve as critical pharmaceutical intermediates. This whitepaper provides a comprehensive literature review and technical guide on the optimized synthesis, mechanistic rationale, and downstream pharmacological applications of these derivatives, particularly in the development of β2-adrenergic agonists like fenoterol.

Chemical Identity and Quantitative Profiling

Brominated hydroxyphenylacetone derivatives are characterized by a phenyl ring substituted with both a hydroxyl group and a bromine atom, coupled to an acetone moiety. This specific functionalization makes them highly reactive electrophilic/nucleophilic centers for subsequent amination and etherification reactions.

Below is the consolidated quantitative data for the primary derivative, 3-bromo-4-hydroxyphenylacetone, derived from authoritative chemical databases 1[1] and industrial synthesis patents2[2].

Property / ParameterValue / Description
IUPAC Name 1-(3-bromo-4-hydroxyphenyl)propan-2-one
CAS Registry Numbers 655237-87-9 / 1836-06-2
Molecular Formula C9H9BrO2
Molar Mass 229.07 g/mol
Melting Point 34–35 °C
Boiling Point 177 °C at 11 mmHg
Optimal Acidolysis Agent 48% Hydrobromic Acid (HBr)
Optimal Substrate:Acid Ratio 1:2 to 1:5 (Molar Ratio)
Typical Synthetic Yield 82.6% (via optimized HBr route)

Mechanisms of Synthesis: The Acidolysis-Bromination Pathway

The traditional synthesis of 3-bromo-4-hydroxyphenylacetone often suffers from low yields and high impurity profiles due to the instability of the phenolic intermediate. As a Senior Application Scientist, it is crucial to understand the causality behind reagent selection to optimize this workflow.

According to validated patent methodologies 2[2], the most efficient route utilizes p-methoxyphenylacetone as the starting material, employing an acidolysis agent to simultaneously cleave the methoxy ether and facilitate bromination.

The Causality of Reagent Selection
  • Selection of the Acidolysis Agent: Experimental data indicates that among hydroiodic acid (HI), hydrobromic acid (HBr), hydrochloric acid (HCl), sulfuric acid (H2SO4), and phosphoric acid (H3PO4), HBr is the strictly optimal choice .

    • Why? HI leaves excessive downstream impurities. HCl, H2SO4, and H3PO4 result in significantly prolonged degradation times, which exposes the product to oxidative stress and increases the impurity profile[2].

  • Molar Ratio Optimization (1:2 to 1:5):

    • Why not < 1:2? A ratio lower than 1:2 severely prolongs the reaction time, reducing throughput.

    • Why not > 1:5? An excessive amount of acidolysis agent requires extended concentration times post-reaction. Because the phenolic product is highly susceptible to oxidation, prolonged concentration directly correlates with increased oxidative degradation and lower yields[2].

SynthWorkflow A p-Methoxyphenylacetone B Acidolysis & Bromination (48% HBr, Glacial Acetic Acid) A->B C Reflux & TLC Monitoring B->C D Concentration & Aqueous Extraction (Ethyl Acetate) C->D No starting material E Drying (Na2SO4) & Distillation D->E F 3-Bromo-4-hydroxyphenylacetone (Yield >80%) E->F

Caption: Synthetic workflow for 3-bromo-4-hydroxyphenylacetone via HBr acidolysis.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Built-in checkpoints (TLC and GC) ensure that the reaction does not proceed to degradation and that the final purity meets pharmaceutical standards.

Step-by-Step Methodology

Objective: High-yield synthesis of 3-bromo-4-hydroxyphenylacetone from p-methoxyphenylacetone.

  • Reagent Assembly & Homogenization:

    • In a 1000 mL three-neck round-bottom flask, combine 47 g (0.287 mol) of p-methoxyphenylacetone, 100 mL of 48% hydrobromic acid (HBr), and 200 mL of glacial acetic acid.

    • Mechanistic Insight: Glacial acetic acid acts as a highly effective co-solvent, homogenizing the organic substrate with the aqueous HBr to facilitate efficient nucleophilic attack.

  • Reflux and Kinetic Monitoring (Self-Validation Checkpoint 1):

    • Gradually raise the temperature to achieve a steady reflux.

    • Validation: Continuously monitor the reaction progression via Thin-Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (4:1). Stop the reaction immediately when the starting material spot disappears. This prevents over-reaction and subsequent oxidative degradation2[2].

  • Concentration and Extraction:

    • Cool the mixture to room temperature and concentrate under reduced pressure.

    • Add 100 mL of deionized water to the concentrate. Extract the aqueous phase four times using 100 mL of ethyl acetate per extraction.

    • Mechanistic Insight: Multiple extractions with ethyl acetate ensure maximum recovery of the highly polar brominated phenolic product from the aqueous phase.

  • Washing and Drying:

    • Combine the organic layers and wash thoroughly with a saturated aqueous sodium chloride (brine) solution.

    • Dry the ester layer overnight over anhydrous sodium sulfate (Na2SO4).

    • Mechanistic Insight: Brine washing removes residual HBr and acetic acid without pulling the polar product into the aqueous phase. Anhydrous Na2SO4 eliminates trace water, preventing hydrolysis during high-temperature distillation.

  • Purification & Final Validation (Self-Validation Checkpoint 2):

    • Concentrate the dried organic layer and subject it to vacuum distillation. Collect the fraction boiling at 177 °C / 11 mmHg.

    • Validation: Analyze the resulting pale yellow crystals via Gas Chromatography (GC). The protocol should yield approximately 35.5 g (82.6% yield) with a GC purity of >99.5%[2].

Pharmacological Applications: Adrenergic Receptor Modulators

The primary utility of 3-bromo-4-hydroxyphenylacetone lies in its role as an indispensable precursor for synthesizing anti-asthma drugs, most notably Fenoterol , and various novel adrenergic receptor antagonists 2[2].

Fenoterol is a potent, short-acting β2-adrenergic receptor agonist used to treat bronchoconstriction. The synthesis of fenoterol utilizes the brominated hydroxyphenylacetone backbone to construct the critical phenylethanolamine pharmacophore required for receptor binding.

Mechanism of Action: β2-Adrenergic Receptor Activation

Upon synthesis and administration, fenoterol binds specifically to β2-adrenergic receptors in the smooth muscle of the lungs. This binding induces a conformational change that activates the Gs-protein cascade, leading to the accumulation of cyclic AMP (cAMP) and subsequent bronchodilation.

Beta2Pathway Ligand Fenoterol (Derivative Product) Receptor β2-Adrenergic Receptor Ligand->Receptor Binds Gs Gs Protein (Activation) Receptor->Gs Conformational change AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Bronchodilation PKA->Response Smooth muscle relaxation

Caption: Downstream signaling pathway of β2-adrenergic receptors activated by fenoterol.

Conclusion

Brominated hydroxyphenylacetone derivatives, particularly 3-bromo-4-hydroxyphenylacetone, are foundational to the development of modern adrenergic therapeutics. By strictly controlling the acidolysis-bromination environment—specifically by utilizing 48% HBr at an optimal 1:2 to 1:5 molar ratio and employing rigorous TLC/GC validation checkpoints—researchers can bypass the oxidative degradation pitfalls common to phenolic intermediate synthesis. This ensures a high-purity, high-yield pipeline for the downstream development of life-saving bronchodilators and novel receptor antagonists.

References

  • The synthetic method of p-(ortho)
  • 1-(3-Bromo-4-hydroxyphenyl)propan-2-one Chemical and Physical Properties Source: PubChem (CID 24721055) URL:[Link]

  • Synthesis and Preliminary Evaluation of (R,R)(S,S) 5-(2-(2-[4-(2-[18F]fluoroethoxy)phenyl]-1-methylethylamino)-1-hydroxyethyl)-benzene-1,3-diol Source: Johannes Gutenberg University Mainz URL:[Link]

Sources

Methodological & Application

Synthesis of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one from 4-hydroxyphenylacetone

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Regioselective Synthesis of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one from 4-hydroxyphenylacetone. Alpha-brominated ketones are valuable intermediates in the synthesis of a wide range of pharmaceuticals and biologically active heterocyclic compounds, including thiazoles and benzofurans.[1][2] The primary challenge in this synthesis is achieving regioselective bromination at the α-carbon of the ketone in the presence of a highly activated phenolic ring. This document elucidates the underlying reaction mechanism, details a robust experimental protocol using N-Bromosuccinimide (NBS) for selective α-bromination, and outlines methods for purification, characterization, and critical safety handling.

Introduction: The Challenge of Regioselectivity

The bromination of ketones bearing an activated aromatic ring, such as 4-hydroxyphenylacetone, presents a significant synthetic challenge. The molecule possesses two primary sites susceptible to electrophilic attack:

  • The α-Carbon: The carbon atom adjacent to the carbonyl group can be brominated via an enol or enolate intermediate.

  • The Aromatic Ring: The phenol's hydroxyl group is a strong activating ortho-, para-director, making the aromatic ring highly susceptible to electrophilic substitution.[3]

Uncontrolled bromination can lead to a mixture of products, including α-bromination, ring bromination (at the 3- and 5-positions), and di- or poly-brominated species, complicating purification and reducing the yield of the desired product. This guide focuses on a method optimized for selective α-bromination by carefully selecting the brominating agent and reaction conditions. N-Bromosuccinimide (NBS) is employed as a milder and more selective source of electrophilic bromine compared to elemental bromine (Br₂), which often requires harsher conditions that can favor aromatic substitution.

Reaction Mechanism: Directing the Electrophile

The selective α-bromination of a ketone in the presence of a phenol is typically achieved under acidic conditions. The mechanism proceeds as follows:

  • Enol Formation: The reaction is initiated by the acid-catalyzed tautomerization of the ketone (keto form) to its more reactive enol form. The carbonyl oxygen is protonated, making the α-protons more acidic and facilitating their removal to form the C=C double bond of the enol.

  • Electrophilic Attack: The electron-rich double bond of the enol intermediate acts as a nucleophile, attacking the electrophilic bromine atom from the brominating agent (NBS).

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the final α-brominated ketone product.[4]

The choice of solvent is critical in directing the reaction. Studies on the analogous compound, 4-hydroxyacetophenone, have shown that polar protic solvents like methanol can favor α-bromination, whereas aprotic solvents such as acetonitrile tend to promote nuclear bromination on the aromatic ring.[3][5]

Experimental Protocol

This protocol details the synthesis of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one with a focus on maximizing yield and purity through regioselective control.

Materials and Equipment
Material/EquipmentSpecifications
Reagents
4-Hydroxyphenylacetone (C₉H₁₀O₂)≥98% purity
N-Bromosuccinimide (NBS)≥99% purity, recrystallized if necessary
Methanol (CH₃OH)Anhydrous, ACS grade
Dichloromethane (DCM)ACS grade
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution
Saturated Sodium Thiosulfate (Na₂S₂O₃)Aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)Granular
Equipment
Round-bottom flask (100 mL)with 24/40 ground glass joint
Reflux condenserCompatible with flask
Magnetic stirrer and stir bar
Heating mantle or oil bathwith temperature control
Separatory funnel (250 mL)
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Glass funnels, beakers, Erlenmeyer flasksStandard laboratory glassware
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 4-hydroxyphenylacetone (10.0 mmol, 1.50 g) and anhydrous methanol (40 mL). Equip the flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Stir the mixture at room temperature until the 4-hydroxyphenylacetone is completely dissolved.

  • Addition of NBS: In a single portion, add N-Bromosuccinimide (10.5 mmol, 1.87 g) to the solution.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 65°C) using a heating mantle. Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 30 minutes (Eluent: 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates completion.

  • Quenching: Once the reaction is complete, cool the flask to room temperature in an ice bath.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction and Work-up:

    • Dissolve the resulting residue in dichloromethane (50 mL).

    • Transfer the solution to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M Sodium Thiosulfate solution (2 x 25 mL) to quench any remaining bromine.

      • Saturated Sodium Bicarbonate solution (2 x 25 mL) to remove any acidic byproducts.

      • Brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: The crude 1-Bromo-1-(4-hydroxyphenyl)propan-2-one can be purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals include a singlet for the phenolic -OH, aromatic protons (two doublets), a quartet for the α-proton, and a doublet for the methyl protons.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals include peaks for the carbonyl carbon, the carbon bearing the bromine, aromatic carbons, and the methyl carbon.

  • Mass Spectrometry (ESI+): The spectrum should show the molecular ion peak [M+H]⁺ corresponding to the product's molecular weight, exhibiting the characteristic isotopic pattern for a monobrominated compound.

Synthesis Workflow Diagram

The following diagram illustrates the complete experimental workflow.

Synthesis_Workflow cluster_prep 1. Preparation & Reaction cluster_workup 2. Isolation & Purification cluster_analysis 3. Analysis Reactants 4-Hydroxyphenylacetone + NBS in Methanol Setup Assemble Reflux Apparatus in Round-Bottom Flask Reactants->Setup Reflux Heat to Reflux (65°C) (2-4 hours) Setup->Reflux Monitor Monitor by TLC Reflux->Monitor Quench Cool to RT Remove Solvent Monitor->Quench Reaction Complete Extract Dissolve in DCM Wash with Na₂S₂O₃, NaHCO₃ Quench->Extract Dry Dry with MgSO₄ Filter & Concentrate Extract->Dry Purify Recrystallize from Ethanol/Water Dry->Purify Product Pure Crystalline Product: 1-Bromo-1-(4-hydroxyphenyl)propan-2-one Purify->Product NMR ¹H & ¹³C NMR Product->NMR MS Mass Spectrometry Product->MS

Caption: Experimental workflow for the synthesis of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one.

Safety Precautions and Waste Disposal

5.1. Hazard Identification:

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Bromine (potential byproduct): Highly toxic, corrosive, and causes severe burns.[6] Vapors are fatal if inhaled.[7] All operations should be performed in a well-ventilated fume hood.[8][9]

  • α-Bromoketones (Product): These compounds are strong lachrymators and are irritating to the skin, eyes, and respiratory system.[10] Handle with extreme care.

  • Solvents (Methanol, Dichloromethane): Flammable and toxic. Avoid inhalation and skin contact.

5.2. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[9][11]

  • Hand Protection: Wear chemical-resistant nitrile gloves.[6]

  • Skin Protection: A lab coat must be worn. Ensure no skin is exposed.

5.3. Emergency Procedures:

  • Spills: For small spills of bromine-containing compounds, use a neutralizing agent like sodium thiosulfate or sodium carbonate solution.[6][8]

  • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 20 minutes.[6] If inhaled, move to fresh air immediately and seek medical attention.[6] Emergency safety showers and eyewash stations must be readily accessible.[8][11]

5.4. Waste Disposal:

  • All organic waste containing halogenated compounds must be collected in a designated halogenated organic waste container.

  • Aqueous waste from the work-up should be neutralized before disposal according to institutional guidelines.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Bromination of 4-Hydroxyacetophenone.
  • Benchchem. (n.d.). Synthesis of 2-Bromo-4'-hydroxyacetophenone: An Essential Intermediate for Pharmaceutical Research.
  • Kar, A., et al. (n.d.). Synthetic Access to Aromatic α-Haloketones. National Institutes of Health (NIH).
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • CLEAPSS Science. (n.d.). Student safety sheets 55 Bromine.
  • Google Patents. (n.d.). CN101550075A - Synthetic method of 3-bromine-4-hydroxyphenylacetone.
  • Google Patents. (n.d.). CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination.
  • PENTA. (2024, September 20). Bromine - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Interscan. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols.
  • ChemicalBook. (2023, July 17). 1-(4-BROMO-2-HYDROXYPHENYL)-1-PROPANONE.
  • International Journal of Advanced Research in Science, Communication and Technology. (2021, December 15). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl).
  • Royal Society of Chemistry. (n.d.). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported.
  • Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone.
  • ResearchGate. (n.d.). Effect of solvent on nuclear bromination of 4 í® í° -Hydroxy acetophenone (1p) a.
  • Scientific Research Publishing. (n.d.). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids.
  • Santa Cruz Biotechnology. (n.d.). 1-(4-Bromo-2-hydroxyphenyl)-1-propanone.
  • Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones.
  • Chemistry Stack Exchange. (2015, December 27). Bromination of Phenylacetone.
  • Royal Society of Chemistry. (n.d.). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone.
  • ChemRxiv. (n.d.). Additive Free Aromatic Bromination in Flow.
  • Wikipedia. (n.d.). 4-Hydroxyphenylacetone.
  • National Institutes of Health (NIH). (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
  • PubChem. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)propan-1-one.

Sources

Application Note: Chemoselective Benzylic Bromination of 4-Hydroxyphenylacetone

Author: BenchChem Technical Support Team. Date: March 2026


-bromination of phenolic ketone scaffolds.

Part 1: Strategic Analysis & Core Directive

Executive Summary

The bromination of 4-hydroxyphenylacetone (4-HPA) presents a classic chemoselectivity challenge in organic synthesis. The molecule contains three competitive reactive sites:

  • The Phenolic Ring (Position 3/5): Highly activated toward Electrophilic Aromatic Substitution (EAS).

  • The Benzylic

    
    -Methylene (
    
    
    
    ):
    The thermodynamic and kinetic target for functionalization.
  • The Terminal

    
    -Methyl (
    
    
    
    ):
    Less acidic but statistically available.

Direct bromination of the free phenol using elemental bromine (


) is operationally hazardous and chemically flawed , typically resulting in rapid nuclear bromination (ring substitution) rather than the desired side-chain functionalization.

This guide provides a Protocol of Best Practice utilizing a protection-deprotection strategy, alongside an Alternative Direct Method using Copper(II) Bromide (


) for scenarios where protection is precluded.
Mechanistic Pathway & Decision Tree

The following diagram illustrates the kinetic competition and the necessity of the chosen pathways.

G Start 4-Hydroxyphenylacetone (Substrate) Decision Phenol Protection? Start->Decision Direct Direct Bromination (Br2 or NBS) Decision->Direct No CuBr2 CuBr2 System (Heterogeneous) Decision->CuBr2 No (Alternative) Protect Acetylation (Ac2O / Pyridine) Decision->Protect Yes (Recommended) RingBr Product A (Major): 3-Bromo-4-hydroxyphenylacetone (Nuclear Substitution) Direct->RingBr Fast (EAS) Target Target Product: alpha-Bromo-4-acetoxyphenylacetone CuBr2->Target Selective (Slow) ProtectedSub 4-Acetoxyphenylacetone Protect->ProtectedSub Bromination Alpha-Bromination (Br2/AcOH or PTAB) ProtectedSub->Bromination Bromination->Target

Figure 1: Decision matrix for substrate handling. The protected pathway avoids the formation of difficult-to-separate ring-brominated impurities.

Part 2: Detailed Experimental Protocols

Safety & Compliance Notice
  • Lachrymator Warning:

    
    -Bromo ketones are potent lachrymators (tear gas agents). All operations must occur in a functioning fume hood.
    
  • Precursor Regulations: 4-Hydroxyphenylacetone is a structural isomer of controlled substance precursors. Researchers must verify local scheduling (e.g., DEA List I/II status or local equivalents) before acquisition or synthesis. This protocol is intended for legitimate pharmaceutical research (e.g., adrenergic agonist development).

Method A: The "Protected" Route (Gold Standard)

This method is recommended for scale-up and purity. By converting the phenol to an acetate, the ring is deactivated, and the


 group is prevented from acting as a nucleophile.
Phase 1: Acetylation

Reagents: 4-Hydroxyphenylacetone (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (cat.), DCM (Solvent).

  • Dissolve 4-hydroxyphenylacetone in Dichloromethane (DCM).

  • Add Acetic Anhydride slowly at

    
    .
    
  • Stir at Room Temperature (RT) for 2 hours. Monitor by TLC.

  • Workup: Wash with dilute HCl (to remove pyridine), then

    
    , then Brine. Dry over 
    
    
    
    and concentrate.
  • Yield: Quantitative conversion to 4-acetoxyphenylacetone .

Phase 2: Selective

-Bromination

Reagents: 4-Acetoxyphenylacetone (1.0 eq), Bromine (


, 1.0 eq) OR Phenyltrimethylammonium Tribromide (PTAB, 1.0 eq), Glacial Acetic Acid.
StepActionRationale
1 Solvation Dissolve 4-acetoxyphenylacetone in Glacial Acetic Acid (AcOH). Add a catalytic amount of HBr (48% aq) if using

.
2 Addition If using

:
Add dropwise as a solution in AcOH over 30 mins at

.If using PTAB: Add solid portion-wise at RT.
3 Reaction Stir at RT. The reaction proceeds via the enol.[1] The solution will decolorize as

is consumed.
4 Quench Pour mixture into ice-cold water (

reaction volume). The product typically precipitates as a solid or oil.
5 Isolation Filter the solid or extract with Ethyl Acetate (EtOAc). Wash organic layer with water until neutral pH.
6 Purification Recrystallization from Ethanol/Hexane is preferred over chromatography due to the instability of

-bromo ketones on silica gel.
Method B: Direct Bromination via Copper(II) Bromide

If protection is impossible, Copper(II) Bromide (


)  in refluxing Ethyl Acetate/Chloroform is the only reagent system capable of high selectivity for the alpha-position in the presence of a free phenol. This method relies on the heterogeneous generation of bromine radicals or transient copper-enolates that favor the side chain.

Reference: King, L. C., & Ostrum, G. K. (1964). J. Org.[2] Chem. [1].

Protocol
  • Setup: Equip a round-bottom flask with a reflux condenser and magnetic stirring.

  • Suspension: Suspend finely powdered

    
     (2.0 equivalents) in a 1:1 mixture of Ethyl Acetate and Chloroform.
    
    • Note: The reaction is heterogeneous.[3]

      
       is a black solid; 
      
      
      
      (byproduct) is white.
  • Addition: Add 4-hydroxyphenylacetone (1.0 equivalent) to the refluxing suspension.

  • Reflux: Heat to vigorous reflux.

    • Observation: Evolution of HBr gas (trap acidic vapors). The black solid will gradually turn white (

      
      ).
      
    • Endpoint: Reaction is complete when the black color disappears (approx. 2–4 hours).

  • Workup:

    • Cool to RT.

    • Filter off the white

      
       solid.
      
    • Treat the filtrate with activated charcoal (optional) to remove color.

    • Evaporate solvents under reduced pressure (keep bath

      
       to prevent degradation).
      
  • Result: The residue contains the

    
    -bromo-4-hydroxyphenylacetone.[4]
    

Part 3: Data & Validation

Quality Control Parameters

Successful synthesis is validated by the following spectral shifts.

TechniqueParameterObservation (Expected)
1H-NMR

-Protons (

)
Shift: The singlet for the benzylic methylene moves from

(ketone) to

(

-bromo).
1H-NMR Ring ProtonsIntegrity: The

splitting pattern of the para-substituted ring should remain intact. Loss of symmetry indicates ring bromination.
TLC

Value
The bromo-ketone is typically less polar than the starting ketone (runs higher on Silica/EtOAc:Hex).
Appearance Physical StateOften an off-white to pale yellow solid. Darkening indicates decomposition (HBr release).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Poly-bromination Excess reagent or high temp.Strictly control stoichiometry (0.95 eq

). Lower temperature to

.
Ring Bromination Free phenol present.[5]Switch to Method A (Protection). If using Method B, ensure solvent is anhydrous.
Product Decomposition Acid sensitivity.[5]Wash extracts with

thoroughly. Do not store; use immediately in the next step (e.g., amination).

References

  • King, L. C., & Ostrum, G. K. (1964).[2] Selective Bromination with Copper(II) Bromide.[2][3][5][6] The Journal of Organic Chemistry, 29(12), 3459–3461. Link

  • Cowper, A. J., et al. (2017). Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents. Chemistry & Biology Interface, 7(1), 48-54.
  • Podgoršek, A., et al. (2009). "Green" bromination of ketones with N-bromosuccinimide. Tetrahedron, 65(22), 4429-4439. Link

  • De Kimpe, N., & Verhé, R. (1988). The Chemistry of -Haloketones, -Haloaldehydes and -Haloimines. Wiley. (Standard text for halo-ketone reactivity).

Sources

Navigating the Synthesis of α-Bromo-4-hydroxyphenyl-2-propanone: A Guide to Reagent Selection and Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The α-bromination of 4-hydroxyphenyl-2-propanone is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The presence of both a reactive ketone and an activated phenolic ring presents a significant challenge in achieving selective α-bromination without concomitant aromatic substitution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate brominating agents and the optimization of reaction protocols to achieve high yields and selectivity. We will delve into the mechanistic underpinnings of different reagents, present comparative data, and provide detailed, field-tested protocols.

Introduction: The Synthetic Challenge

4-hydroxyphenyl-2-propanone, a key structural motif, often requires functionalization at the α-position to the carbonyl group for further molecular elaboration. The introduction of a bromine atom at this position yields α-bromo-4-hydroxyphenyl-2-propanone, a versatile intermediate. However, the electron-rich nature of the phenol ring makes it susceptible to electrophilic attack, leading to a mixture of desired α-brominated product and undesired ring-brominated byproducts. Therefore, the choice of brominating reagent and reaction conditions is paramount to steer the reaction towards the intended outcome.

Reagent Selection and Mechanistic Considerations

The selective α-bromination of a ketone in the presence of a phenol is a nuanced process. The ideal reagent should favor the formation of the kinetic enol or enolate of the ketone over electrophilic aromatic substitution. Several reagents have been employed for this purpose, each with its own set of advantages and disadvantages.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination.[1] Its efficacy in α-bromination of ketones often depends on the reaction conditions, which can be tuned to favor either a radical or an ionic pathway.

  • Ionic Mechanism (Acid-Catalyzed): In the presence of an acid catalyst, the ketone undergoes tautomerization to its enol form.[2] The enol, being nucleophilic at the α-carbon, then attacks the electrophilic bromine of NBS. The low concentration of Br₂ generated in situ from the reaction of HBr with NBS minimizes competing electrophilic aromatic substitution.[2][3]

  • Radical Mechanism: This pathway is typically initiated by light or a radical initiator.[3][4] While effective for allylic and benzylic brominations, it is generally less selective for the α-bromination of ketones containing sensitive functional groups.

For 4-hydroxyphenyl-2-propanone, an acid-catalyzed ionic mechanism is preferred to promote selective α-bromination. Catalysts such as acidic alumina or potassium dihydrogen phosphate (KH₂PO₄) can enhance the rate and selectivity of the reaction.[5][6]

Copper(II) Bromide (CuBr₂)

Copper(II) bromide is an effective and mild reagent for the α-bromination of ketones.[7] It offers a high degree of selectivity, often avoiding bromination of activated aromatic rings.[7]

The proposed mechanism involves the formation of a copper enolate intermediate.[7] The Lewis acidic copper coordinates to the carbonyl oxygen, increasing the acidity of the α-protons. Subsequent deprotonation by a bromide ligand forms the enolate, which then reacts with a second equivalent of CuBr₂ to yield the α-brominated ketone.[7] This method is particularly advantageous due to its operational simplicity and the use of a less hazardous brominating agent.[7]

Molecular Bromine (Br₂)

While molecular bromine is a potent brominating agent, its use for the selective α-bromination of 4-hydroxyphenyl-2-propanone is challenging due to its high reactivity, which can lead to a lack of selectivity and the formation of multiple byproducts, including ring bromination.[8] The reaction with Br₂ can proceed under either acidic or basic conditions.[9]

  • Acid-Catalyzed: Similar to NBS, the reaction proceeds through an enol intermediate.[9]

  • Base-Mediated: In the presence of a base, an enolate is formed, which is a more potent nucleophile than the enol.[9] However, this can lead to polybromination.[9]

Given the challenges in controlling its reactivity, Br₂ is generally not the preferred reagent for this specific transformation unless reaction conditions are meticulously controlled.

Comparative Analysis of Brominating Agents

ReagentMechanismAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Ionic (Acid-catalyzed) or RadicalGood selectivity under ionic conditions; easier to handle than Br₂.[1]Can be expensive; requires careful control of conditions to avoid radical pathways.[10]
Copper(II) Bromide (CuBr₂) Enolate formationHigh selectivity for α-bromination; mild reaction conditions; environmentally benign.[7]Stoichiometric amounts are often required.
Molecular Bromine (Br₂) Ionic (Acid or Base)Inexpensive and readily available.Highly reactive and hazardous; often leads to poor selectivity and byproducts.[8]

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood.[11][12] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[11][12][13][14] Bromine and its derivatives are corrosive and toxic; handle with extreme care.[11]

Protocol 1: α-Bromination using N-Bromosuccinimide (NBS) and Acidic Alumina

This protocol is adapted from methodologies demonstrating substrate-directed regioselective monobromination.[5]

Materials:

  • 4-hydroxyphenyl-2-propanone

  • N-Bromosuccinimide (NBS)

  • Acidic Aluminium Oxide (Al₂O₃)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of 4-hydroxyphenyl-2-propanone (1 equivalent) in methanol, add acidic Al₂O₃ (catalytic amount).

  • Add N-Bromosuccinimide (1.1 equivalents) to the mixture.

  • Reflux the reaction mixture for 10-20 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture to room temperature and filter off the alumina.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Workflow for NBS Bromination

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve 4-hydroxyphenyl- 2-propanone in Methanol B Add Acidic Al₂O₃ A->B C Add NBS B->C D Reflux (10-20 min) C->D E Monitor by TLC D->E F Cool and Filter E->F Reaction Complete G Evaporate Methanol F->G H Dissolve in DCM G->H I Aqueous Washes (H₂O, NaHCO₃, Na₂S₂O₃, Brine) H->I J Dry (Na₂SO₄) and Concentrate I->J K Column Chromatography J->K

Caption: Workflow for α-bromination using NBS.

Protocol 2: α-Bromination using Copper(II) Bromide (CuBr₂)

This protocol is based on the selective bromination of ketones using CuBr₂.[7][15]

Materials:

  • 4-hydroxyphenyl-2-propanone

  • Copper(II) Bromide (CuBr₂)

  • Ethyl acetate

  • Chloroform

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus, rotary evaporator.

Procedure:

  • In a round-bottom flask, suspend finely powdered Copper(II) Bromide (2.2 equivalents) in a mixture of ethyl acetate and chloroform (e.g., 1:1 v/v).[15]

  • Add 4-hydroxyphenyl-2-propanone (1 equivalent) to the suspension.

  • Heat the mixture to reflux (approximately 60-80°C) with vigorous stirring.[15] The reaction is often accompanied by a color change from green to yellowish-brown and the evolution of HBr gas.

  • Maintain reflux for 0.5-5 hours, monitoring the reaction by TLC.[15]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the insoluble copper salts by filtration.

  • Wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Mechanism of CuBr₂ Bromination

Ketone 4-hydroxyphenyl-2-propanone Coordination Coordination of Cu to C=O Ketone->Coordination + CuBr2_1 CuBr₂ (1 eq) CuBr2_1->Coordination Enolate_Formation Copper Enolate Intermediate Coordination->Enolate_Formation Deprotonation Product α-Bromo-4-hydroxyphenyl-2-propanone Enolate_Formation->Product Bromination CuBr2_2 CuBr₂ (1 eq) CuBr2_2->Product Byproducts CuBr + HBr Product->Byproducts releases

Caption: Proposed mechanism for CuBr₂ bromination.

Conclusion

The selective α-bromination of 4-hydroxyphenyl-2-propanone can be effectively achieved through careful selection of reagents and optimization of reaction conditions. For high selectivity and mild conditions, Copper(II) Bromide is a highly recommended reagent. N-Bromosuccinimide under acid-catalyzed ionic conditions also provides a viable and effective alternative. The choice between these reagents may depend on factors such as cost, scale, and available equipment. Direct bromination with molecular bromine should be approached with caution due to its high reactivity and potential for side reactions. The protocols provided herein serve as a robust starting point for researchers to develop and fine-tune their synthetic strategies for this important chemical transformation.

References

  • Baxendale, I. R., et al. (2016). Unsaturated ketones via copper(II)
  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Journal of the Chinese Chemical Society, 56(4), 849-854.
  • Organic Chemistry Tutor. (2021, October 23). N-Bromosuccinimide (NBS) reagent application & mechanism | Organic synthesis. YouTube.
  • Podgoršek, A., et al. (2009). Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method. Molecules, 14(8), 2827-2839.
  • Chemistry Steps. (n.d.).
  • Dolly Corporation. (2025, October 20).
  • Slideshare. (n.d.). N-Bromosuccinimide (NBS).
  • Google Patents. (n.d.).
  • Merck. (2021, May 11).
  • Sigma-Aldrich. (n.d.). N-Bromosuccinimide. Durham Tech.
  • Sigma-Aldrich. (2010, March 12).
  • Scribd. (n.d.). Bromine Handling.
  • Powers, A. M., et al. (2022). A Green, Facile Method for Selective α-Bromination of Flavanones. ACS Omega, 7(51), 48123–48133.
  • Royal Society of Chemistry. (2005). Organocatalytic asymmetric α-bromination of aldehydes and ketones.
  • ResearchGate. (n.d.).
  • ACG Publications. (2015, August 10). KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide.
  • Royal Society of Chemistry. (2017).
  • Organic Chemistry Portal. (n.d.). Synthesis of α-Bromoketones.
  • Google Patents. (n.d.). JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone.
  • Leonard, M. S. (2013, December 16).
  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042.
  • PrepChem.com. (n.d.). Synthesis of alpha-bromo-4-hydroxyacetophenone.
  • Han, J., & Li, A. (2013). A Protocol for α-Bromination of β-Substituted Enones. Chinese Journal of Organic Chemistry, 33(8), 1734-1738.
  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • ChemRxiv. (2022). Copper (II) bromide/NMO system for α-amination of esters in solvent-free condition.
  • ResearchGate. (2021).
  • Castro, C. E., Gaughan, E. J., & Owsley, D. C. (1966). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 31(12), 4071–4078.
  • BenchChem. (2025).

Sources

Application Notes and Protocols for the Utilization of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one. This versatile α-bromoketone serves as a critical building block in the synthesis of various pharmaceutically active compounds, particularly sympathomimetic amines. This document elucidates the synthesis of the intermediate itself, followed by detailed, field-proven protocols for its application in the synthesis of key therapeutic agents. The protocols are designed with an emphasis on scientific integrity, explaining the causality behind experimental choices and incorporating self-validating control points.

Introduction to the Intermediate: 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

1-Bromo-1-(4-hydroxyphenyl)propan-2-one, an organic compound featuring a bromine atom alpha to a ketone, is a highly valuable intermediate in organic synthesis.[1] Its structure incorporates a reactive bromo group, making it an excellent electrophile for nucleophilic substitution reactions, which is a cornerstone of many drug synthesis pathways.[2] The presence of a hydroxylated phenyl ring also offers a site for further functionalization and is a common feature in many biologically active molecules.

Physicochemical Properties

A clear understanding of the intermediate's physical and chemical properties is paramount for its effective use in synthesis, including planning for reaction conditions and purification strategies.

PropertyValueSource
IUPAC Name 1-bromo-1-(4-hydroxyphenyl)propan-2-oneChemSrc[3]
CAS Number 957828-58-9ChemSrc[3]
Molecular Formula C₉H₉BrO₂PubChem[4]
Molecular Weight 229.07 g/mol PubChem[4]
Boiling Point 339.3°CEchemi[5]
Flash Point 159°CEchemi[5]
Density 1.532 g/cm³Echemi[5]

Synthesis of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

The most common and efficient method for preparing the title compound is through the selective α-bromination of 4-hydroxypropiophenone. This reaction leverages the electron-withdrawing effect of the carbonyl group, which acidifies the α-protons, facilitating their substitution.

Synthesis Protocol: α-Bromination of 4-Hydroxypropiophenone

This protocol details the synthesis using cupric bromide as the brominating agent, which offers high selectivity for the α-position and avoids unwanted bromination of the activated phenyl ring.[6]

Materials:

  • 4-Hydroxypropiophenone

  • Cupric Bromide (CuBr₂)

  • Ethyl Acetate

  • Chloroform

  • Sodium Bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxypropiophenone (15.0 g, 0.1 mol) in a mixture of ethyl acetate (150 mL) and chloroform (50 mL).

  • Addition of Brominating Agent: To the stirred solution, add finely powdered cupric bromide (44.7 g, 0.2 mol). The use of a twofold excess of CuBr₂ ensures complete conversion of the starting material.

  • Reaction: Heat the mixture to reflux (approximately 60-80°C) and maintain for 1-2 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The disappearance of the starting material spot indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the copper(I) bromide precipitate and any unreacted cupric bromide.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 100 mL of 5% sodium bicarbonate solution (to neutralize any acidic byproducts), 100 mL of water, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure 1-Bromo-1-(4-hydroxyphenyl)propan-2-one as a solid.

Visualization of Synthesis Workflow

G cluster_start Starting Materials cluster_process Process cluster_end Final Product 4-Hydroxypropiophenone 4-Hydroxypropiophenone Reaction α-Bromination (Reflux in Ethyl Acetate/Chloroform) 4-Hydroxypropiophenone->Reaction Cupric Bromide Cupric Bromide Cupric Bromide->Reaction Work-up Filtration & Extraction Reaction->Work-up Cooling Purification Column Chromatography Work-up->Purification Crude Product Product 1-Bromo-1-(4-hydroxyphenyl)propan-2-one Purification->Product

Caption: Workflow for the synthesis of the target intermediate.

Application in the Synthesis of Sympathomimetic Amines

1-Bromo-1-(4-hydroxyphenyl)propan-2-one is a key precursor for the synthesis of various sympathomimetic amines, which act on the adrenergic receptors. Below are detailed protocols for the synthesis of Phenylephrine and Hordenine.

Synthesis of (R)-Phenylephrine

Phenylephrine is a selective α1-adrenergic receptor agonist used primarily as a decongestant.[7][8] The synthesis involves a nucleophilic substitution of the bromide with methylamine, followed by stereoselective reduction of the ketone.

Protocol:

Part A: Amination

  • Reaction Setup: In a pressure vessel, dissolve 1-Bromo-1-(4-hydroxyphenyl)propan-2-one (11.45 g, 0.05 mol) in 100 mL of ethanol.

  • Nucleophilic Substitution: Add a solution of methylamine (e.g., 40% in water, 11.65 g, 0.15 mol, 3 equivalents) to the vessel. The excess methylamine serves as both the nucleophile and a base to neutralize the HBr formed during the reaction.

  • Reaction: Seal the vessel and heat to 60°C for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and then to 0-5°C in an ice bath. The hydrochloride salt of the amino ketone intermediate may precipitate. Filter the solid and wash with cold ethanol. Alternatively, concentrate the reaction mixture and proceed to the next step with the crude product.

Part B: Stereoselective Reduction and Resolution

  • Reduction: The resulting amino ketone intermediate is then reduced. For a stereoselective reduction to the desired (R)-enantiomer, an enzyme-catalyzed reduction or asymmetric hydrogenation is often employed in industrial settings.[9] A laboratory-scale reduction can be performed using sodium borohydride, which will yield a racemic mixture.

  • Resolution (for racemic mixture): The racemic phenylephrine can be resolved using a chiral acid, such as (R)-naproxen, to form diastereomeric salts that can be separated by crystallization.[10]

Visualization of Phenylephrine Synthesis

G Start 1-Bromo-1-(4-hydroxyphenyl)propan-2-one Amination Nucleophilic Substitution Start->Amination Amine Methylamine Amine->Amination Intermediate 1-(4-hydroxyphenyl)-1-(methylamino)propan-2-one Amination->Intermediate Reduction Stereoselective Reduction Intermediate->Reduction Product (R)-Phenylephrine Reduction->Product

Caption: Synthetic pathway to (R)-Phenylephrine.

Synthesis of Hordenine

Hordenine (N,N-dimethyltyramine) is a phenethylamine alkaloid that occurs naturally in a variety of plants.[11] It has been studied for its potential as a stimulant and melanogenesis inhibitor.[11][12] The synthesis from our intermediate is a straightforward two-step process involving amination followed by reduction.

Protocol:

  • Amination with Dimethylamine:

    • In a sealed reaction vessel, dissolve 1-Bromo-1-(4-hydroxyphenyl)propan-2-one (11.45 g, 0.05 mol) in methanol (100 mL).

    • Add a solution of dimethylamine (e.g., 40% in water or as a solution in methanol, 11.27 g, 0.25 mol, 5 equivalents). The excess amine drives the reaction to completion and neutralizes the HBr byproduct.[13]

    • Heat the mixture to 50°C for 6-8 hours. Monitor by TLC.

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Reduction of the Ketone (Wolff-Kishner or Clemmensen Reduction):

    • The resulting α-amino ketone needs to be reduced to the corresponding amine. A Wolff-Kishner reduction is suitable for this transformation.

    • Wolff-Kishner Reduction:

      • Dissolve the crude amino ketone in diethylene glycol.

      • Add hydrazine hydrate (3-5 equivalents) and potassium hydroxide (3-5 equivalents).

      • Heat the mixture to 180-200°C, allowing water and excess hydrazine to distill off. Maintain at this temperature until gas evolution ceases.

      • Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield crude hordenine.

      • Purify by recrystallization or column chromatography.

Visualization of Hordenine Synthesis

G Start 1-Bromo-1-(4-hydroxyphenyl)propan-2-one Amination Nucleophilic Substitution Start->Amination Amine Dimethylamine Amine->Amination Intermediate 1-(4-hydroxyphenyl)-1-(dimethylamino)propan-2-one Amination->Intermediate Reduction Wolff-Kishner Reduction Intermediate->Reduction Product Hordenine Reduction->Product

Caption: Synthetic pathway to Hordenine.

Safety and Handling

As an α-bromoketone, 1-Bromo-1-(4-hydroxyphenyl)propan-2-one is a lachrymator and skin irritant. It is essential to handle this compound with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[14]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes.[15]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[14]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[15]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[14]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[14]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[14]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[15]

References

  • 1-bromo-1-(4-hydroxyphenyl)propan-2-one | CAS#:957828-58-9 | Chemsrc.
  • Phenylephrine – Structure , Synthesis , SAR , Mechanism , Uses - Remix education. (2023, March 22).
  • 1-(4-BROMO-2-HYDROXYPHENYL)-1-PROPANONE | 17764-92-0 - ChemicalBook. (2023, July 17).
  • 1-(4-Bromo-2-hydroxyphenyl)-1-propanone | CAS 17764-92-0 | SCBT.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Phenylephrine synthesis - ChemicalBook.
  • CN103483209A - Hordenine synthesis method - Google Patents. (2014, January 1).
  • 1 - SAFETY DATA SHEET. (2025, September 22).
  • 1-Bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one - EvitaChem.
  • Buy 2-Bromo-1-(4-hydroxyphenyl)propan-1-one | 53946-87-5 - Smolecule. (2023, August 15).
  • (PDF) The preparation of a kind of phenylephrine intermediates - ResearchGate.
  • 2-Bromo-1-(4-hydroxyphenyl)propan-1-one - PubChem.
  • SYNTHESIS OF PHENYLEPHRINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM - YouTube. (2019, May 10).
  • Synthesis of Phenylephrine. Medicinal Chemistry I. Phenylephrine synthesis - YouTube. (2020, May 7).
  • JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone - Google Patents.
  • 53946-87-5, 2-bromo-1-(4-hydroxyphenyl)propan-1-one Formula - Echemi.
  • Hordenine, a Single Compound Produced During Barley Germination, Inhibits Melanogenesis in Human Melanocytes - PubMed. (2013, November 1).
  • Hordenine: Pharmacological, phytochemical, pharmacokinetic and analytical review of the literature - Ukaaz Publications. (2022, June 30).

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Bromo-1-(4-hydroxyphenyl)propan-2-one is a versatile bifunctional synthetic intermediate of significant interest in medicinal chemistry and drug development. As an α-bromoketone, it possesses two primary electrophilic sites: the carbon atom bearing the bromine, which is susceptible to nucleophilic attack, and the carbonyl carbon.[1] The presence of a phenolic hydroxyl group further enhances its chemical utility but also introduces challenges in terms of reaction selectivity. This guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, detailing reaction mechanisms, potential side reactions, and step-by-step protocols for its synthesis and subsequent reactions with various nucleophiles. The insights provided herein are intended to equip researchers with the necessary knowledge to effectively utilize this valuable building block in their synthetic endeavors.

Scientific & Mechanistic Overview

The reactivity of α-haloketones like 1-Bromo-1-(4-hydroxyphenyl)propan-2-one is significantly enhanced compared to their corresponding alkyl halides. This is attributed to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond and makes the α-carbon more electrophilic.[2] Consequently, this substrate readily undergoes nucleophilic substitution, primarily through an SN2 mechanism.

SN1 vs. SN2 Pathways
  • SN2 (Bimolecular Nucleophilic Substitution): This is the predominant pathway for 1-Bromo-1-(4-hydroxyphenyl)propan-2-one. It involves a concerted, single-step mechanism where the nucleophile attacks the α-carbon from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[3][4][5] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[6] The transition state is stabilized by the partial delocalization of negative charge onto the carbonyl oxygen.

  • SN1 (Unimolecular Nucleophilic Substitution): This pathway is generally disfavored for α-haloketones because it would proceed through a highly unstable α-carbonyl carbocation.[7] The electron-withdrawing nature of the carbonyl group destabilizes the adjacent positive charge, making the formation of this intermediate energetically unfavorable.

Visualizing the Reaction Pathways

SN2_vs_SN1 cluster_SN2 Dominant SN2 Pathway cluster_SN1 Disfavored SN1 Pathway SN2_Start Substrate + Nucleophile SN2_TS Trigonal Bipyramidal Transition State SN2_Start->SN2_TS Concerted Attack SN2_Product Substitution Product SN2_TS->SN2_Product Leaving Group Departure SN1_Start Substrate SN1_Carbocation Unstable α-Carbonyl Carbocation SN1_Start->SN1_Carbocation Slow, Unfavorable SN1_Product Substitution Product SN1_Carbocation->SN1_Product SN1_Nucleophile Nucleophile SN1_Nucleophile->SN1_Product Fast Attack

Caption: Dominant SN2 vs. disfavored SN1 pathway for 1-Bromo-1-(4-hydroxyphenyl)propan-2-one.

Key Experimental Considerations: The Role of the Phenolic Hydroxyl Group

A critical aspect of the chemistry of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one is the presence of the phenolic hydroxyl group. This group is acidic and can be deprotonated under basic conditions to form a phenoxide. This phenoxide is also a nucleophile and can lead to competing O-alkylation or even act as an intramolecular nucleophile.[8]

Competition between C-alkylation and O-alkylation

The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) or the aromatic ring (C-alkylation). In the context of reaction with 1-Bromo-1-(4-hydroxyphenyl)propan-2-one, the more pertinent competition is between the external nucleophile attacking the α-carbon (the desired reaction) and the phenoxide oxygen of another molecule attacking the α-carbon (O-alkylation side-product).

The outcome of this competition is highly dependent on the reaction conditions:[8][9]

ConditionFavors O-alkylationFavors C-alkylation (by external nucleophile)Rationale
Solvent Aprotic (e.g., DMF, Acetone)Protic (e.g., Ethanol, Water)Protic solvents solvate the phenoxide oxygen through hydrogen bonding, hindering its nucleophilicity and favoring attack by the less-hindered external nucleophile.[8]
Base Strong, non-hindered bases (e.g., NaOH, KOH)Weaker, non-nucleophilic bases (e.g., K₂CO₃, DIPEA)Strong bases fully deprotonate the phenol, increasing the concentration of the reactive phenoxide. Weaker bases are sufficient to neutralize the HBr byproduct without extensive phenoxide formation.[1]
Temperature Higher temperaturesLower temperaturesLower temperatures can favor the desired N-alkylation or S-alkylation over O-alkylation.[1]
The Favorskii Rearrangement: A Potential Side Reaction

With strong, hindered bases, α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives.[10][11][12][13] This reaction proceeds through a cyclopropanone intermediate. For 1-Bromo-1-(4-hydroxyphenyl)propan-2-one, the use of strong bases like sodium alkoxides could potentially lead to the formation of 2-(4-hydroxyphenyl)propanoic acid derivatives. To avoid this, milder basic conditions are recommended for simple substitution reactions.

Protocols

Protocol 1: Synthesis of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

This protocol is adapted from procedures for the bromination of similar phenolic ketones.[14]

Materials:

  • 4'-Hydroxypropiophenone

  • Bromine

  • Dioxane (or other suitable ether solvent)

  • Stir plate and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 4'-hydroxypropiophenone (1 equivalent) in dioxane.

  • Cool the solution in an ice bath with stirring.

  • Slowly add a solution of bromine (1.05 equivalents) in dioxane dropwise via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).[15][16]

  • Once the starting material is consumed, pour the reaction mixture into cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 1-Bromo-1-(4-hydroxyphenyl)propan-2-one can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Nucleophilic Substitution with Amines

This protocol provides a general framework for the reaction with primary and secondary amines. Optimization of the base and temperature may be required for specific amines.[1]

Materials:

  • 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile or Acetone

  • Stir plate and stir bar

  • Round-bottom flask with condenser

Procedure:

  • To a solution of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one (1 equivalent) in acetonitrile, add the amine (1.1-2 equivalents).

  • Add a non-nucleophilic base such as potassium carbonate (1.5 equivalents) or DIPEA (1.5 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by column chromatography or by forming a hydrochloride salt and recrystallizing.[1]

Protocol 3: General Procedure for Nucleophilic Substitution with Thiols

This protocol outlines the reaction with thiols to form α-thio-ketones.

Materials:

  • 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

  • Thiol (e.g., thiophenol)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Stir plate and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 equivalents) in DMF.

  • Add potassium carbonate (1.5 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one (1 equivalent) in DMF dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Strategy for Challenging Nucleophiles: Protection of the Phenolic Hydroxyl

For strongly basic or highly reactive nucleophiles where O-alkylation is a significant side reaction, a protection-deprotection strategy is recommended. The benzyl ether is a common protecting group for phenols due to its stability under various reaction conditions and its relatively straightforward removal.[11][13]

Protection_Strategy Start 1-Bromo-1-(4-hydroxyphenyl) propan-2-one Protected 1-Bromo-1-(4-benzyloxyphenyl) propan-2-one Start->Protected Protection (e.g., BnBr, K2CO3) Substituted Nucleophilic Substitution Product (Protected) Protected->Substituted Nucleophilic Substitution Final_Product Final Nucleophilic Substitution Product Substituted->Final_Product Deprotection (e.g., H2, Pd/C)

Caption: Workflow for nucleophilic substitution using a benzyl protecting group strategy.

Protocol 4: Benzyl Protection of the Phenolic Hydroxyl

Materials:

  • 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Stir plate and stir bar

  • Round-bottom flask with condenser

Procedure:

  • Combine 1-Bromo-1-(4-hydroxyphenyl)propan-2-one (1 equivalent) and potassium carbonate (2 equivalents) in acetone.

  • Add benzyl bromide (1.1 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, filter off the salts, and concentrate the filtrate.

  • Purify the resulting 1-Bromo-1-(4-benzyloxyphenyl)propan-2-one by column chromatography.

Protocol 5: Deprotection of the Benzyl Ether

Materials:

  • Benzyl-protected substitution product

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the benzyl-protected compound in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC indicates the complete consumption of the starting material.[14]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected product.

Analytical Characterization

The progress of the reactions and the identity of the products should be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress.[15][16] A typical eluent system for these compounds is a mixture of hexane and ethyl acetate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the products. The disappearance of the α-proton signal of the starting material and the appearance of new signals corresponding to the incorporated nucleophile are indicative of a successful reaction.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the substitution. Techniques like GC-MS can also be used for reaction monitoring and purity assessment.[17][18]

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the carbonyl and hydroxyl groups.

Conclusion

1-Bromo-1-(4-hydroxyphenyl)propan-2-one is a highly reactive and useful intermediate for the synthesis of a wide range of compounds. Successful nucleophilic substitution reactions on this substrate are contingent on the careful selection of reaction conditions, particularly the base and solvent, to mitigate potential side reactions such as O-alkylation and the Favorskii rearrangement. For challenging nucleophiles, a protection-deprotection strategy employing a benzyl ether is a reliable approach. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the rich chemistry of this versatile building block.

References

  • Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses, 93, 63-74. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • ResearchGate. (2023). PhSO2Cl-mediated substitution of α-bromoketones. [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Wikipedia. Retrieved from [Link]

  • IIT. (2020, October 26). Protecting Groups. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE. Retrieved from [Link]

  • Fiveable. (2025, August 15). α-bromoketone Definition. Fiveable. Retrieved from [Link]

  • Scientific Research Publishing. (2015). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. International Journal of Organic Chemistry, 5, 1-7. [Link]

  • ACS Publications. (2023, August 16). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry. [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. Retrieved from [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository. Retrieved from [Link]

  • ResearchGate. (n.d.). The α-C alkylation of phenols with alcohols catalyzed by TiO2-A Reaction conditions. [Link]

  • Nature. (2023, August 2). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. Nature Communications. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]

  • ResearchGate. (n.d.). Alkylation of Phenol: A Mechanistic View. [Link]

  • MDPI. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules. [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]

  • ResearchGate. (2016, October 3). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. [Link]

  • Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. [Link]

  • Taylor & Francis Online. (2023, January 23). Synthesis, Quantum Computational Analysis and Molecular Docking of 3-(2-Hydroxyphenyl)-1-Phenyl Propanone. [Link]

  • Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. [Link]

  • OSTI.gov. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. [Link]

  • ResearchGate. (2025, August 7). Selective Phenol Alkylation: An Improved Preparation of Efaproxiral. [Link]

  • MDPI. (2009, September 25). Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. Molecules. [Link]

  • MDPI. (2021, May 21). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Molecules. [Link]

  • Scribd. (2013, April 23). Thiophenol Synthesis. [Link]

  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry. [Link]

  • Google Patents. (n.d.).
  • PrepChem. (n.d.). Synthesis of 1-(4-Hydroxyphenyl)propan-2-one ethylene ketal. [Link]

  • Royal Society of Chemistry. (n.d.). O-Alkylation of phenol derivatives via a nucleophilic substitution. [Link]

  • Basicmedical Key. (2017, July 12). Nucleophilic Substitution, Addition, and Elimination Reactions. [Link]

  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. [Link]

  • IntechOpen. (n.d.). GC-MS Technique and its Analytical Applications in Science and Technology. [Link]

  • PubMed. (n.d.). Comparison of GC-MS and TLC techniques for asarone isomers determination. [Link]

  • YouTube. (2025, January 1). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)propan-1-one. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. [Link]

  • Preprints.org. (2025, August 5). One-Pot Synthesis of Thiochromone and It's Derivatives. [Link]

  • Chemistry LibreTexts. (2023, January 22). Addition of Secondary Amines to Form Enamines. [Link]

  • Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. (n.d.). [Link]

  • Pearson. (n.d.). Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine. [Link]

  • VCU Scholars Compass. (2018, December 4). "Gas-Phase Studies of Nucleophilic Substitution Reactions: Halogenating" by Leah L. Donham. [Link]

Sources

Catalytic bromination methods for 1-(4-hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Regioselective Bromination of 1-(4-hydroxyphenyl)propan-2-one

Executive Summary & Mechanistic Insight

The bromination of 1-(4-hydroxyphenyl)propan-2-one (4-hydroxyphenylacetone) presents a classic regioselectivity challenge in organic synthesis. The substrate contains two competing nucleophilic sites:

  • The Aromatic Ring (Ortho-position): Highly activated by the phenolic hydroxyl group (

    
    ), directing electrophilic attack to the ortho position (C3).[1]
    
  • The Alpha-Carbon (Side Chain): Susceptible to bromination via enolization of the ketone.

For the unprotected phenol, ring bromination is kinetically dominant due to the high electron density provided by the oxygen lone pair. Traditional methods using elemental bromine (


) often lead to uncontrolled poly-bromination (3,5-dibromo products) and hazardous waste.[1]

This guide details catalytic oxidative bromination methods. By utilizing biomimetic catalysts (Vanadium/Molybdate) or Lewis Acid activation, researchers can achieve high atom economy and precise regiocontrol without utilizing toxic liquid bromine.[1]

Regioselectivity Pathway Analysis

The following diagram illustrates the competitive pathways and the role of catalyst selection in directing the electrophile (


).

BrominationPathways Substrate 1-(4-hydroxyphenyl) propan-2-one OrthoPath Ring Activation (Phenoxide/Phenol) Substrate->OrthoPath Dominant (Kinetic) AlphaPath Enolization (Side Chain) Substrate->AlphaPath Minor (Thermodynamic) Complex_O Sigma Complex (Ortho) OrthoPath->Complex_O + Br+ (Oxidative) Complex_A Enol-Bromine Complex AlphaPath->Complex_A + NBS/Lewis Acid Prod_Ring 3-bromo-4-hydroxyphenyl propan-2-one (Major Product with H2O2/HBr) Complex_O->Prod_Ring - H+ Prod_Alpha Alpha-bromo Derivative (Requires Protection/Lewis Acid) Complex_A->Prod_Alpha - H+

Figure 1: Mechanistic divergence in the bromination of 4-hydroxyphenylacetone. Catalytic oxidative methods strongly favor the green path (Ring Bromination).

Protocol A: Molybdate-Catalyzed Oxidative Ring Bromination

Target Product: 3-bromo-4-hydroxyphenylpropan-2-one Mechanism: Biomimetic Oxidative Halogenation Green Metric: Water as solvent/byproduct; Avoids


.[1]

This protocol mimics the activity of vanadium-dependent haloperoxidases .[1] Ammonium molybdate acts as an oxygen transfer catalyst, activating Hydrogen Peroxide (


) to oxidize Bromide (

) to an electrophilic hypobromite-like species (

equivalent) in situ.[1] This method is highly selective for mono-bromination at the ortho position.[1]
Materials
  • Substrate: 1-(4-hydroxyphenyl)propan-2-one (10 mmol)

  • Bromine Source: Potassium Bromide (KBr) or Hydrobromic Acid (48% HBr)[1]

  • Oxidant: Hydrogen Peroxide (30% w/v)[1]

  • Catalyst: Ammonium Molybdate tetrahydrate

    
     - 2 mol%[1]
    
  • Solvent: Acetonitrile/Water (1:[1]1) or Ethyl Acetate (biphasic)[1]

Step-by-Step Procedure
  • Catalyst Preparation: In a 100 mL round-bottom flask, dissolve Ammonium Molybdate (0.2 mmol, 247 mg) in Water (10 mL).[1]

  • Substrate Addition: Add 1-(4-hydroxyphenyl)propan-2-one (10 mmol, 1.50 g) and Acetonitrile (10 mL) to the aqueous catalyst solution. Stir vigorously to ensure emulsion/mixing.

  • Bromide Introduction: Add KBr (10.5 mmol, 1.25 g) to the mixture. Stir until dissolved.

    • Note: If using HBr, add it dropwise in step 4 mixed with the oxidant to control pH.

  • Controlled Oxidation (Critical Step): Cool the reaction mixture to 0–5°C (Ice bath). Add

    
     (30%)  (11 mmol, 1.1 mL) dropwise over 20 minutes using a syringe pump or addition funnel.
    
    • Why: Slow addition prevents over-oxidation to quinones or poly-bromination (3,5-dibromo species).[1]

  • Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1).[1] The mono-bromo product is less polar than the starting material.[1]

  • Work-up: Quench excess peroxide with saturated Sodium Thiosulfate (

    
    , 5 mL).
    Extract with Ethyl Acetate  (3 x 20 mL).[1]
    Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if >98% purity is required.

Data & Yield Expectations
ParameterValue
Typical Yield 85 – 92%
Selectivity (Mono:Di) > 95:5
Appearance Off-white to pale yellow solid
Melting Point 162–164°C (Lit.[1] Ref [1])

Protocol B: Lewis-Acid Catalyzed NBS Bromination (Alpha-Selective Attempt)

Target Product: Alpha-bromo derivatives (Side chain) Warning: Direct alpha-bromination of unprotected phenols is difficult.[1] This protocol uses a silica-supported catalyst to modulate reactivity, but ring bromination remains a major competitor.[1] Protection of the phenol (e.g., Acetylation) is strongly recommended before attempting this.

If the free phenol must be used, this Solid-Phase Catalysis method offers the best chance at side-chain functionalization by suppressing the ionization of the phenol.

Materials
  • Substrate: 1-(4-hydroxyphenyl)propan-2-one[1][2][3]

  • Reagent: N-Bromosuccinimide (NBS)[1][4][5]

  • Catalyst: Silica Gel (Acidic, activated) or

    
    [1]
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    )[1]
    
Step-by-Step Procedure
  • Activation: Activate Silica Gel (230-400 mesh) by heating at 120°C for 2 hours prior to use.[1]

  • Solvation: Dissolve substrate (5 mmol) in anhydrous DCM (20 mL). Add the Activated Silica (200 wt% relative to substrate). Stir for 10 mins to allow adsorption.

  • Reagent Addition: Add NBS (5.0 mmol) in 5 portions over 30 minutes at Room Temperature.

    • Note: Avoid light (wrap flask in foil) to minimize radical scrambling, although alpha-bromination often proceeds via a radical or enol mechanism.[1]

  • Catalysis: Stir at reflux (40°C for DCM) for 6–12 hours.

    • Mechanism:[1][3][5][6][7][8] The silica surface acts as a mild Lewis acid, facilitating enolization of the ketone while hydrogen-bonding to the phenol, potentially reducing ring nucleophilicity.

  • Filtration: Filter off the silica catalyst. Wash the pad with Acetone.

  • Purification: Concentrate the filtrate. The residue will likely contain a mixture of Ring-Br (Major) and Alpha-Br (Minor).[1] Separation requires careful Column Chromatography (Gradient elution).[1]

Analytical Validation & Workflow

Experimental Workflow Diagram

Workflow cluster_Oxidative Oxidative Protocol (Ring Br) Start Start: 1-(4-hydroxyphenyl)propan-2-one Mix Mix: Substrate + Catalyst (Mo/V) + KBr Start->Mix Oxidize Add H2O2 (Dropwise, 0°C) Mix->Oxidize React Stir 2-4h @ RT Oxidize->React Quench Quench: Na2S2O3 React->Quench Analyze Analysis (HPLC/NMR) Quench->Analyze

Figure 2: Operational workflow for the Molybdate-catalyzed oxidative bromination.

NMR Interpretation Guide

To validate regioselectivity, examine the aromatic region and the alpha-methylene protons in


 NMR (

):
Signal RegionSubstrate (Unreacted)Ring Product (3-Bromo)Alpha Product (Side Chain)
Aromatic (6.5-7.5 ppm) Two doublets (AA'BB' system)ABC system (d, dd, d).[1] Loss of symmetry.AA'BB' system retained (shifted).
Alpha-

(~3.6 ppm)
Singlet (2H)Singlet (2H)Methine (CH) quartet or shifted if

brominated.[1]
Terminal

(~2.1 ppm)
Singlet (3H)Singlet (3H)Singlet (3H)

Key Diagnostic:

  • If you see a complex aromatic splitting pattern (doublet at ~7.35, doublet of doublets at ~7.05, doublet at ~6.95), you have successfully brominated the Ring (Ortho) .[1]

  • If the aromatic symmetry remains but the singlet at 3.6 ppm disappears/shifts, you have hit the Alpha-chain .

References

  • Patent CN101550075A. Synthetic method of 3-bromo-4-hydroxyphenylacetone.[1] (2009).[1] Describes the industrial standard HBr/H2O2 method. Link

  • Podgoršek, A., et al. (2009).[1] Bromination of para-substituted phenols using the H2O2-HBr system.[1][4][5] ResearchGate.[1] Detailed mechanistic insight into oxidative bromination selectivity. Link

  • Venkateswarlu, Y., et al. (2013).[1] Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. ResearchGate.[1] Discusses solid-phase catalysis for alpha-bromination. Link

  • PubChem Compound Summary. 2-Bromo-1-(4-hydroxyphenyl)propan-1-one.[1] (Accession for alpha-bromo derivatives).[1] Link[1]

Sources

Application Note: Strategic Solvent Selection for the Selective α-Bromination of 1-(4-hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

The synthesis of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one is a critical step in the development of various pharmaceutical intermediates. The primary challenge in this synthesis is achieving selective bromination at the α-carbon adjacent to the carbonyl group without promoting electrophilic substitution on the electron-rich phenol ring. This application note provides a detailed guide for researchers and drug development professionals on the strategic selection of solvents to control this selectivity. We will explore the mechanistic basis for solvent effects, present comparative data for common solvent systems, and provide detailed, validated protocols for laboratory-scale synthesis.

Introduction: The Challenge of Selective Bromination

1-Bromo-1-(4-hydroxyphenyl)propan-2-one is a valuable building block in organic synthesis. Its structure features a reactive α-bromoketone moiety, making it a precursor for a wide range of molecular architectures. The synthesis is typically achieved by the bromination of the parent ketone, 1-(4-hydroxyphenyl)propan-2-one (also known as 4-hydroxyphenylacetone).

The core synthetic challenge arises from the dual reactivity of the substrate. The α-position to the ketone is reactive via its enol or enolate form, making it susceptible to attack by an electrophilic bromine source.[1][2] Simultaneously, the phenol group is a strongly activating substituent that makes the aromatic ring highly nucleophilic and prone to electrophilic aromatic substitution. The choice of solvent is paramount as it directly influences the kinetics and equilibrium of these competing pathways, ultimately dictating the yield and purity of the desired product.

Mechanistic Considerations: How Solvents Dictate Reaction Pathways

The α-bromination of a ketone in the presence of an acid catalyst proceeds through an enol intermediate. The reaction can be dissected into two key stages, both of which are profoundly influenced by the solvent environment.

  • Keto-Enol Tautomerism: The reaction begins with the protonation of the carbonyl oxygen, which accelerates the formation of the enol tautomer.[1] The rate of enolization is often the rate-determining step. Protic solvents, particularly acidic ones like acetic acid, can actively participate by donating protons and stabilizing the charged intermediates, thereby promoting enol formation.

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as the nucleophile, attacking the electrophilic bromine (Br₂).[1] This step forms the new C-Br bond and regenerates the carbonyl group.

The solvent's role extends beyond simple catalysis. It governs the solubility of reagents, stabilizes transition states, and can even alter the nature of the brominating species. For a substrate like 4-hydroxyphenylacetone, the solvent must be chosen to favor the kinetics of α-bromination over the thermodynamically favorable, but undesired, ring bromination.

Below is a diagram illustrating the general workflow for this synthesis, emphasizing the critical control points.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Starting Material (4-Hydroxyphenylacetone) C Combine & Stir (Control Temp & Time) A->C B Select Solvent & Brominating Agent B->C D Quench Reaction (e.g., NaHCO3) C->D Reaction Complete E Liquid-Liquid Extraction D->E F Dry & Concentrate E->F G Purification (Recrystallization) F->G H Final Product 1-Bromo-1-(4-hydroxyphenyl)propan-2-one G->H

Caption: General experimental workflow for α-bromination.

Comparative Analysis of Solvent Systems

The choice of solvent directly impacts reaction selectivity, yield, and safety. A summary of common solvents and their performance in the α-bromination of aryl ketones is presented below.

SolventDielectric Constant (ε)Key AdvantagesPotential DrawbacksExpected Selectivity (α vs. Ring)
Acetic Acid 6.2Excellent solvent for starting material; acts as an acid catalyst, promoting enolization.[1][3]Corrosive; can be difficult to remove completely; may not be suitable for acid-sensitive substrates.[4]Good to Moderate
Methanol 33.0High polarity; can improve selectivity for α-bromination by solvating the phenol group.[5][6]Can potentially react with HBr byproduct to form methyl bromide; lower boiling point.High
Dichloromethane (DCM) 9.1Largely inert; good solubility for organic compounds; easy to remove post-reaction.[7][8]Chlorinated solvent with environmental and health concerns; lower polarity may slow reaction.[9]High
Acetonitrile 37.5Polar aprotic; good solvent for many organic reactions.Under certain catalytic conditions (e.g., with Al₂O₃), can favor nuclear bromination.[5][10]Variable; Substrate Dependent
Diethyl Ether 4.3Good solvent for many organic compounds.Low boiling point and high flammability; peroxide formation risk.Moderate
Water 80.1"Green" solvent; inexpensive and non-toxic. Used with H₂O₂/HBr systems.[11]Requires specific H₂O₂/HBr reagent system; solubility of organic starting material can be low.Good

Recommended Experimental Protocols

The following protocols provide step-by-step guidance for three distinct solvent systems. Researchers should select a protocol based on their specific requirements for selectivity, scale, and available resources.

Protocol 1: Classic Method Using Acetic Acid

This method is robust and often provides good yields, leveraging the solvent as a catalyst.

Materials:

  • 1-(4-hydroxyphenyl)propan-2-one (10.0 g, 65.7 mmol)

  • Glacial Acetic Acid (150 mL)

  • Bromine (3.4 mL, 66.0 mmol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-(4-hydroxyphenyl)propan-2-one in 150 mL of glacial acetic acid in the three-neck flask equipped with a stir bar and dropping funnel.

  • Cool the stirred solution to 10-15°C using an ice bath.

  • Slowly add bromine dropwise from the dropping funnel over a period of 30 minutes. Maintain the temperature below 20°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the mixture into 500 mL of ice-cold water.

  • Carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases.

  • If a persistent orange/yellow color from excess bromine remains, add sodium thiosulfate solution dropwise until the color disappears.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) to yield the final product.

Protocol 2: High-Selectivity Method Using Methanol

This protocol is designed to maximize α-bromination while minimizing substitution on the aromatic ring.[5][6]

Materials:

  • 1-(4-hydroxyphenyl)propan-2-one (10.0 g, 65.7 mmol)

  • Methanol (200 mL)

  • N-Bromosuccinimide (NBS) (11.7 g, 65.7 mmol)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • 500 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine 1-(4-hydroxyphenyl)propan-2-one and 200 mL of methanol in the round-bottom flask with a stir bar.

  • Add N-Bromosuccinimide (NBS) to the solution in one portion.

  • Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 65°C).

  • Maintain the reflux for 2-4 hours, monitoring the reaction by TLC. The disappearance of the starting material and the formation of a single major product spot indicates completion.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and water (100 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 75 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization.

Protocol 3: Inert Solvent Method Using Dichloromethane (DCM)

This method uses an inert solvent to minimize solvent-related side reactions, offering clean conversion and high selectivity.[7]

Materials:

  • 1-(4-hydroxyphenyl)propan-2-one (10.0 g, 65.7 mmol)

  • Dichloromethane (DCM) (150 mL)

  • Bromine (3.4 mL, 66.0 mmol) dissolved in 20 mL DCM

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-(4-hydroxyphenyl)propan-2-one in 150 mL of DCM in the flask and cool to 0°C in an ice bath.

  • Add the solution of bromine in DCM dropwise over 30-45 minutes, ensuring the temperature remains between 0-5°C.

  • Stir the reaction at 0°C for an additional 1 hour after the addition is complete. Monitor by TLC.

  • Quench the reaction by slowly adding 100 mL of cold saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M sodium thiosulfate (if color persists), water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by recrystallization.

Logic for Solvent Selection

Choosing the optimal solvent requires balancing competing priorities such as selectivity, yield, safety, and environmental impact. The following decision tree provides a logical framework for this process.

G A What is the primary goal? B Maximize α-Selectivity A->B Selectivity C Robust, High-Yield Method A->C Yield D Green Chemistry / Safety A->D Safety/Green E Use Methanol with NBS (Protocol 2) B->E Polar protic solvent and mild Br+ source F Use DCM with Br2 at 0°C (Protocol 3) B->F Inert solvent at low temperature G Use Acetic Acid with Br2 (Protocol 1) C->G Classic, well-established acid-catalyzed method H Use H2O2/HBr in Water (See Ref [30]) D->H Avoid organic solvents I Use NBS instead of Br2 (Reduces hazard) D->I Avoid liquid bromine

Caption: Decision tree for solvent selection in the bromination of 4-hydroxyphenylacetone.

Conclusion

The successful synthesis of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one is highly dependent on the strategic selection of the reaction solvent. For achieving the highest selectivity of α-bromination over aromatic ring substitution, polar protic solvents like methanol (often with NBS) or inert aprotic solvents like dichloromethane at low temperatures are recommended. For a robust, high-yielding classical approach, acetic acid remains a viable option, provided that minor impurities from ring bromination can be removed during purification. By understanding the mechanistic role of the solvent, researchers can effectively control the reaction outcome, leading to a more efficient and reliable synthesis of this important chemical intermediate.

References

  • PubMed. (2003). Nonselective bromination-selective debromination strategy: selective bromination of unsymmetrical ketones on singly activated carbon against doubly activated carbon. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • ACS Publications. (2003). Nonselective Bromination−Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon against Doubly Activated Carbon. [Link]

  • Sobiya, S. et al. (2011). An efficient solvent-free selective bromination of ketones by H2O2-HBr. [Link]

  • ACS Publications. (2003). Nonselective Bromination−Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon against Doubly Activated Carbon. [Link]

  • Wiley Online Library. (2010). Convenient Electrochemical Method for the Synthesis of α-Bromo Alkyl Aryl Ketones. [Link]

  • ACS Green Chemistry Institute. Specific Solvent Issues with Chlorination. [Link]

  • Hindawi. (2013). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. [Link]

  • LibreTexts Chemistry. 22.4 Alpha Bromination of Carboxylic Acids. [Link]

  • RSC Publishing. (2019). A triphenylphosphine oxide catalyzed reductive halogenation of an α,β-unsaturated ketone with trichlorosilane as the reducing reagent and an N-halosuccinimide as the electrophilic halogen source enables a selective synthesis of unsymmetrical α-haloketones. [Link]

  • ResearchGate. Radical Bromination by the Use of Various Solvents. [Link]

  • Organic Chemistry Portal. Synthesis of α-Bromoketones. [Link]

  • Wikipedia. Ketone halogenation. [Link]

  • MDPI. (2020). Synthetic Access to Aromatic α-Haloketones. [Link]

  • ResearchGate. (2015). Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation. [Link]

  • ResearchGate. Nonselective Bromination—Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon Against Doubly Activated Carbon. [Link]

  • Google Patents. (2011). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • ResearchGate. Solvent and Catalyst Free, Regioselective .α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol. [Link]

  • OpenStax. (2023). 22.4 Alpha Bromination of Carboxylic Acids. [Link]

  • The Green Chemistry Initiative Blog. (2019). How green is your bromination reaction?. [Link]

  • Canadian Science Publishing. (1972). Effects of Bromine Substituents on Rates of Acetate-promoted Enolization of Ketones. [Link]

  • Google Patents. (2009). Synthetic method of 3-bromine-4-hydroxyphenylacetone.
  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]

  • Beilstein Journals. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl). [Link]

  • Google Patents. (1983). Process for the preparation of 1-(4-hydroxyphenyl)-2-(4-benzylpiperidino)-1-propanol and acid-addition salts thereof.
  • ResearchGate. Effect of solvent on nuclear bromination of 4 í® í° -Hydroxy acetophenone (1p). [Link]

  • ResearchGate. (2007). Bromination of ketones with H2O2–HBr “on water”. [Link]

  • PubMed. (2004). A mild and efficient procedure for alpha-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. [Link]

  • YouTube. (2014). Alpha Bromination of a Ketone 002. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • PubChem. 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]

  • Zenodo. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. [Link]

  • ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Link]

  • Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. [Link]

  • Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. [Link]

  • Wikipedia. Bromoacetone. [Link]

  • Google Patents. (1985). Preparation of 4-hydroxy-alpha-bromopropiophenone.

Sources

Navigating the Challenges of Lachrymatory Alpha-Bromo Ketones: A Guide to Safe Laboratory Handling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Alpha-bromo ketones are a class of highly reactive organic compounds that serve as valuable intermediates in synthetic chemistry. However, their utility is often overshadowed by their potent lachrymatory (tear-inducing) and irritant properties. This technical guide provides a comprehensive framework for the safe handling of alpha-bromo ketones in a laboratory setting. By delving into the mechanistic basis of their reactivity and physiological effects, this document aims to equip researchers, scientists, and drug development professionals with the knowledge and protocols necessary to mitigate risks and ensure a safe working environment. The protocols outlined herein are designed to be self-validating, emphasizing a proactive approach to safety through a combination of engineering controls, appropriate personal protective equipment, and meticulous experimental technique.

Introduction: Understanding the Hazard

Alpha-bromo ketones are characterized by a bromine atom attached to the carbon atom adjacent (alpha) to a carbonyl group. This structural feature renders the alpha-carbon highly electrophilic, making these compounds potent alkylating agents.[1] This reactivity is the root of their synthetic utility and their biological hazard.

Many alpha-bromo ketones are powerful lachrymators, causing tearing, and are also skin and respiratory irritants.[2] Prominent examples that have been used as chemical warfare or riot control agents include 2-chloroacetophenone (CN) and bromoacetone.[1] The physiological effects of these compounds are primarily mediated by the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][3] TRPA1 is a non-selective cation channel expressed on sensory nerve endings, particularly the trigeminal nerve which innervates the cornea and conjunctiva.[1]

The electrophilic alpha-carbon of the alpha-bromo ketone reacts with nucleophilic cysteine residues on the TRPA1 channel, leading to a conformational change that opens the channel.[1] This influx of cations triggers a pain and irritation signal, resulting in the characteristic lachrymatory response.[3][4]

Due to their inherent risks, handling alpha-bromo ketones necessitates a robust safety protocol that goes beyond standard laboratory practice.

The Hierarchy of Controls: A Multi-layered Approach to Safety

Effective management of the hazards associated with alpha-bromo ketones relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize exposure.[5]

  • Elimination/Substitution: The most effective control is to eliminate the use of the hazardous substance altogether or substitute it with a less hazardous alternative.[5] Researchers should critically evaluate whether a non-lachrymatory reagent can be used to achieve the desired chemical transformation.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard.[6][7] For alpha-bromo ketones, engineering controls are paramount.

  • Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.[5]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other control measures.[5][8]

Engineering Controls: The First Line of Defense

Engineering controls are the most crucial element in safely handling lachrymatory alpha-bromo ketones. They are designed to contain the chemical at its source and prevent its release into the laboratory environment.[7][9]

Chemical Fume Hoods

All manipulations of alpha-bromo ketones, including weighing, transferring, and reactions, must be conducted within a properly functioning chemical fume hood.[2][7] The fume hood provides localized exhaust ventilation, capturing vapors and preventing them from entering the breathing zone of the operator.[6]

Ventilated Enclosures for Balances

When weighing solid alpha-bromo ketones, a ventilated balance enclosure or a dedicated fume hood should be used to contain any airborne particles.[10]

Glove Boxes

For particularly volatile or hazardous alpha-bromo ketones, or for procedures involving larger quantities, the use of a glove box provides an additional layer of containment.[7]

Personal Protective Equipment (PPE): Essential Barrier Protection

While engineering controls are primary, appropriate PPE is mandatory to protect against accidental splashes, spills, or unforeseen releases.[11][12]

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles and a face shield.[8][13]Protects the eyes and face from splashes and vapors. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[8] Double-gloving is recommended.Provides a barrier against skin contact. The specific glove material should be chosen based on its compatibility with the solvents being used.
Body Protection A flame-resistant or 100% cotton lab coat, fully buttoned.[14] For larger scale work, a chemical-resistant apron or suit may be necessary.[8]Protects the skin and clothing from contamination.
Respiratory Protection In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a respirator may be required.[13][15] The type of respirator should be selected based on a formal risk assessment.Provides an additional layer of protection against inhalation of vapors.

Protocols for Safe Handling

The following protocols provide a step-by-step guide for the safe handling of lachrymatory alpha-bromo ketones.

Protocol for Weighing and Transferring Solid Alpha-Bromo Ketones
  • Preparation: Don all required PPE. Ensure the chemical fume hood or ventilated enclosure is functioning correctly.

  • Containment: Place the balance inside the ventilated enclosure. Use a secondary container (e.g., a beaker or a tray) to hold the primary container of the alpha-bromo ketone.[10]

  • Weighing: Carefully weigh the desired amount of the solid into a tared, sealed container. Avoid creating dust.

  • Transfer: If transferring to a reaction vessel, do so within the fume hood. Use a powder funnel to minimize the risk of spills.

  • Cleaning: Decontaminate the spatula and weighing vessel with a suitable quenching solution (see Section 6) before removing them from the fume hood.

Protocol for Handling Alpha-Bromo Ketone Solutions
  • Preparation: Don all required PPE. Work exclusively within a chemical fume hood.

  • Transfer: Use a syringe or a cannula for liquid transfers to minimize the risk of spills and vapor release. Never pipette by mouth.[14]

  • Secondary Containment: Place the reaction vessel within a secondary container (e.g., a crystallization dish) to contain any potential spills.[10]

Experimental Workflow for a Typical Reaction Involving an Alpha-Bromo Ketone

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up cluster_cleanup Cleanup A Don PPE B Verify Fume Hood Function A->B C Weigh/Measure Alpha-Bromo Ketone in Fume Hood B->C D Assemble Reaction Apparatus in Fume Hood C->D E Add Reagents and Solvents D->E F Quench Reaction Mixture E->F G Extraction and Washing F->G H Decontaminate Glassware G->H I Dispose of Waste Properly H->I

Caption: Workflow for a reaction with alpha-bromo ketones.

Quenching and Decontamination

Prompt and effective quenching of residual alpha-bromo ketones is critical for safe disposal and decontamination of glassware and work surfaces.

Quenching Reagents

A solution of a nucleophilic amine, such as diethylamine or a secondary amine in an appropriate solvent, can be used to quench the reactivity of alpha-bromo ketones. Another option is a saturated aqueous solution of sodium bicarbonate or sodium bisulfite.[16]

Protocol for Quenching a Reaction
  • Cooling: At the end of the reaction, cool the reaction mixture in an ice bath.

  • Quenching: Slowly add the quenching solution to the reaction mixture with stirring. Be aware that this may be an exothermic reaction.

  • Verification: After the addition is complete, stir for an additional 30 minutes to ensure complete quenching.

Protocol for Decontaminating Glassware
  • Initial Rinse: Rinse the glassware with a small amount of the quenching solution.

  • Soaking: Immerse the glassware in a bath of the quenching solution for at least one hour.

  • Washing: After soaking, wash the glassware with soap and water as usual.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.[17][18]

Skin Contact
  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[17][19]

  • Remove any contaminated clothing.[17]

  • Seek immediate medical attention.[17][20]

Eye Contact
  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[17][21]

  • Seek immediate medical attention.[17][22]

Inhalation
  • Move the affected person to fresh air immediately.[17][19]

  • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[17][23]

  • Seek immediate medical attention.[17]

Spills
  • Evacuate the immediate area and alert others.

  • If the spill is small and you are trained to do so, contain the spill with an absorbent material (e.g., vermiculite or sand).[23] Do not use combustible materials.

  • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a quenching solution.

  • For large spills, evacuate the laboratory and contact emergency personnel.

Storage and Stability

Proper storage is essential to maintain the integrity of alpha-bromo ketones and prevent their decomposition.[2]

  • Storage Conditions: Store in a cool, dark, and dry environment, preferably in a refrigerator or freezer under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Containers: Keep containers tightly sealed to prevent exposure to moisture and air.[2][24]

  • Decomposition: Signs of decomposition include a change in color (darkening to yellow, brown, or black) and the release of hydrogen bromide (HBr) gas, which has a sharp, acrid odor.[2]

Conclusion

The safe handling of lachrymatory alpha-bromo ketones is a matter of paramount importance in the research and development laboratory. A thorough understanding of their chemical properties and physiological effects, coupled with the diligent application of the hierarchy of controls, is essential for mitigating the risks associated with these valuable but hazardous compounds. By adhering to the protocols and best practices outlined in this guide, scientists can work with alpha-bromo ketones confidently and safely, fostering a culture of safety and scientific excellence.

References

  • Vertex AI Search. (2024, January 31). A Quick Introduction to Engineering Controls for Hazardous Chemicals.
  • BenchChem. (n.d.). Managing thermal instability of alpha-bromo ketones.
  • NIST Global Blog. (2023, March 1). Control Measures for Chemical Safety.
  • Cornell University. (n.d.). Chapter 2 - Engineering Controls. Environment, Health and Safety.
  • Health and Safety Authority. (n.d.). Your steps to chemical safety.
  • OSHA Outreach Courses. (2025, March 10). How to Manage Chemical Hazards Effectively?
  • Wikipedia. (n.d.). Tear gas.
  • Rothenberg, C., et al. (2016). Tear gas: an epidemiological and mechanistic reassessment. Annals of the New York Academy of Sciences, 1378(1), 96-107.
  • The Science Journal at University of California, Berkeley. (2021, July 22). The Biological Mechanisms of Tear Gas on the Human Body.
  • Bionity.com. (n.d.). List of chemical warfare agents.
  • BenchChem. (n.d.).
  • Alfa Chemistry. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (n.d.).
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Fisher Scientific. (2010, April 1).
  • Organic Syntheses. (n.d.). α-BROMOBENZALACETONE.
  • Royal Society of Chemistry. (n.d.). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents.
  • UMass Memorial Health. (n.d.). First Aid: Chemical Exposure.
  • Chemistry World. (2024, May 9).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones.
  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • CAMEO Chemicals - NOAA. (n.d.). BROMOACETONE.
  • ETH Zurich. (n.d.).
  • Cornell University. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances. Environment, Health and Safety.
  • Scientific Research Publishing. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids.
  • California State University, Bakersfield. (n.d.).
  • Fisher Scientific. (2025, September 22).
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • MyCPR NOW. (n.d.). First Aid Strategies for Managing Exposure to Toxic Substances.
  • MedlinePlus. (2025, January 8). Poisoning first aid.
  • Sigma-Aldrich. (2024, September 7).
  • NextGen Protocols. (n.d.).
  • National Center for Biotechnology Information. (2022, October 5).
  • King Faisal Specialist Hospital & Research Centre. (n.d.). FirstAid Detail - Chemical burns.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • ResearchGate. (2025, August 6). Selective Debromination and α-Hydroxylation of α-Bromo Ketones Using Hantzsch Esters as Photoreductants.
  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • ACS Publications. (2026, February 26). A Mild Synthetic Protocol for Conversion of Aldehydes to Nitriles Using a Copper Catalyst and LiHMDS as the Nitrogen Source.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Physicians for Human Rights. (n.d.). Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide.
  • National Center for Biotechnology Information. (n.d.). Personal Protective Equipment - Chemical and Biological Terrorism.
  • Chemistry LibreTexts. (2023, January 29). 22.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-Bromo-1-(4-hydroxyphenyl)propan-2-one?

The most prevalent and reliable method is the acid-catalyzed alpha-bromination of the precursor ketone, 1-(4-hydroxyphenyl)propan-2-one. This reaction typically utilizes a brominating agent like elemental bromine (Br₂) or N-Bromosuccinimide (NBS) in the presence of an acid catalyst, such as acetic acid or hydrobromic acid.[1][2] The acid facilitates the formation of an enol intermediate, which is the active nucleophile that reacts with the electrophilic bromine source.[1][2]

Q2: Why is the hydroxyl group on the phenyl ring a concern during this synthesis?

The phenolic hydroxyl group is an activating group, making the aromatic ring susceptible to electrophilic substitution.[3] This can lead to a significant side reaction: ring bromination, where bromine is added to the ortho positions of the phenyl ring. This side reaction competes with the desired alpha-bromination at the ketone position, reducing the yield of the target compound and complicating purification.

Q3: Which brominating agent is better for this synthesis, Br₂ or N-Bromosuccinimide (NBS)?

For this specific substrate, N-Bromosuccinimide (NBS) is often the preferred reagent.[4][5] NBS is a solid, making it easier and safer to handle than liquid bromine.[4] More importantly, its reactivity can be tuned to favor the desired alpha-bromination over aromatic ring bromination, especially when used under acidic conditions which promote enol formation.[1][4] Using Br₂ can lead to a higher incidence of undesired ring bromination due to its high reactivity.

Q4: What is the role of the solvent in this reaction?

The solvent plays a crucial role in both the reaction rate and selectivity.

  • Acetic Acid: Often used as both a solvent and an acid catalyst. It effectively promotes the necessary enolization of the ketone for alpha-bromination to occur.[1][6]

  • Methanol: Can be used as a solvent, particularly with NBS.[7][8] Some procedures report high yields and selectivity in methanol, which can also help to solubilize the starting materials.

  • Aprotic Solvents (e.g., Dichloromethane, Carbon Tetrachloride): While sometimes used, they may not be as effective at promoting the required enolization without a separate acid catalyst.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems.

Problem 1: Low Yield of the Desired Product with Significant Starting Material Remaining.

  • Question: My reaction has run for the recommended time, but TLC and NMR analysis show a large amount of unreacted 1-(4-hydroxyphenyl)propan-2-one. What could be the cause?

  • Answer & Solutions: This issue typically points to insufficient activation of the ketone or problems with the brominating agent.

    • Inadequate Acid Catalysis: The rate-determining step in acid-catalyzed bromination is the formation of the enol intermediate.[2][9] If the acid concentration is too low, this step will be slow, leading to incomplete conversion.

      • Solution: Ensure your acid catalyst (e.g., acetic acid, HBr) is of appropriate concentration and purity. If using a co-solvent, ensure the acid is not overly diluted. A small amount of a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH) can sometimes accelerate the reaction, but must be used judiciously to avoid degradation.[10]

    • Decomposition of Brominating Agent: N-Bromosuccinimide can degrade over time, especially if exposed to moisture or light.

      • Solution: Use a fresh bottle of NBS or recrystallize the old reagent from water. Store NBS in a cool, dark, and dry place.

    • Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low may not provide sufficient energy to overcome the activation barrier for enol formation.

      • Solution: Ensure the reaction is running at the recommended temperature. A modest increase in temperature (e.g., from room temperature to 40-50 °C) can sometimes drive the reaction to completion, but must be monitored carefully.

Problem 2: The Main Product is Ring-Brominated, Not Alpha-Brominated.

  • Question: My major product, confirmed by mass spectrometry and NMR, has a bromine atom on the phenyl ring instead of adjacent to the carbonyl group. How can I improve selectivity?

  • Answer & Solutions: This is a classic selectivity problem arising from the activated nature of the phenol ring. The goal is to favor the kinetics of enol-based alpha-bromination over electrophilic aromatic substitution.

    • Reaction Conditions: Electrophilic aromatic substitution is often faster under neutral or less acidic conditions.

      • Solution: Ensure a sufficiently acidic environment to promote rapid enolization, making the alpha-carbon the more competitive nucleophile.[1] Using a solvent like glacial acetic acid is highly recommended.

    • Choice of Brominating Agent: As mentioned, Br₂ is more aggressive and can lead to more ring bromination.

      • Solution: Switch to N-Bromosuccinimide (NBS).[4][5] NBS provides a slower, more controlled release of electrophilic bromine, which enhances selectivity for the alpha position.

    • Temperature Control: Higher temperatures can sometimes favor the thermodynamically stable ring-brominated product.

      • Solution: Run the reaction at a lower temperature (e.g., 0-10 °C or room temperature).[11] Add the brominating agent slowly and portion-wise to maintain a low instantaneous concentration, further suppressing side reactions.

Problem 3: Formation of Di-brominated or Poly-brominated Byproducts.

  • Question: I am getting a mixture of products, including compounds with two or more bromine atoms. How can I achieve mono-bromination?

  • Answer & Solutions: The formation of the mono-brominated product can sometimes make the remaining alpha-proton more acidic, or the ring more activated, leading to a second bromination.

    • Stoichiometry: The most common cause is an excess of the brominating agent.

      • Solution: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of the brominating agent (NBS or Br₂). It is often better to have a small amount of unreacted starting material, which is easier to separate than poly-brominated impurities.

    • Slow Addition: Adding the brominating agent all at once creates a high local concentration, promoting multiple additions.

      • Solution: Dissolve the brominating agent in the reaction solvent and add it dropwise to the solution of the ketone over an extended period (e.g., 30-60 minutes). This keeps the concentration of the electrophile low and favors the mono-substituted product.

Troubleshooting Decision Workflow

Here is a visual guide to help diagnose and resolve common issues in your synthesis.

G start Reaction Outcome Unsatisfactory low_yield Low Yield / Incomplete Conversion start->low_yield Main Issue? wrong_product Wrong Product (Ring Bromination) start->wrong_product Main Issue? multiple_products Multiple Products (Poly-bromination) start->multiple_products Main Issue? check_acid Check Acid Catalyst (Concentration/Purity) low_yield->check_acid Action check_reagent Check Brominating Agent (Freshness of NBS) low_yield->check_reagent Action check_temp_low Increase Temperature (e.g., to 40-50°C) low_yield->check_temp_low Action use_nbs Switch from Br2 to NBS wrong_product->use_nbs Action increase_acidity Ensure Sufficient Acidity (Use Glacial Acetic Acid) wrong_product->increase_acidity Action check_temp_high Lower Reaction Temperature (e.g., to 0-10°C) wrong_product->check_temp_high Action check_stoich Verify Stoichiometry (Use 1.0-1.1 eq. Bromine) multiple_products->check_stoich Action slow_addition Add Brominating Agent Slowly multiple_products->slow_addition Action success Improved Yield & Purity check_acid->success check_reagent->success check_temp_low->success use_nbs->success increase_acidity->success check_temp_high->success check_stoich->success slow_addition->success

Caption: Troubleshooting workflow for synthesis issues.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one while minimizing common side reactions.

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
1-(4-hydroxyphenyl)propan-2-one150.1710.0 g1.0
N-Bromosuccinimide (NBS)177.9812.4 g1.05
Glacial Acetic Acid60.05150 mL-

Procedure

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (66.6 mmol) of 1-(4-hydroxyphenyl)propan-2-one in 150 mL of glacial acetic acid. Stir until all the solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to approximately 5-10 °C.

  • Addition of NBS: In a separate beaker, dissolve 12.4 g (69.9 mmol, 1.05 eq) of N-Bromosuccinimide in a minimal amount of glacial acetic acid (if necessary, or add as a solid in portions). Add the NBS to the reaction mixture slowly, in small portions, over a period of 30 minutes. Maintain the internal temperature below 15 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate (the crude product) should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove acetic acid and succinimide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the final product as a crystalline solid.

Reaction Workflow Diagram

Caption: Step-by-step synthesis workflow.

References

  • Benchchem. Navigating the Landscape of α-Bromination: A Comparative Guide to N-Bromosuccinimide and the Elusive 1,1-Dibromoacetone.
  • Master Organic Chemistry.
  • Chemistry LibreTexts.
  • OpenStax. 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry.
  • Chemistry LibreTexts. 22.
  • ResearchGate. Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method.
  • Common Organic Chemistry.
  • Google Patents. US4377691A - Process for the preparation of 1-(4-hydroxyphenyl)-2-(4-benzylpiperidino)-1-propanol and acid-addition salts thereof.
  • PMC. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
  • Taylor & Francis Online. Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method.
  • PMC.

Sources

Preventing polymerization of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

Welcome to the dedicated technical support guide for 1-Bromo-1-(4-hydroxyphenyl)propan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the prevention of unwanted polymerization and degradation of this valuable synthetic intermediate.

The unique structure of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one, featuring both a reactive α-bromo ketone and a phenolic hydroxyl group, makes it susceptible to several decomposition pathways. Understanding these mechanisms is the first step toward successful handling and application. This guide provides in-depth, field-proven insights to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: My freshly synthesized or newly opened bottle of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one is showing a pink or brown discoloration. What is causing this, and is the material still usable?

A1: Discoloration is a common indicator of degradation. The primary cause is the oxidation of the phenolic hydroxyl group. This process can be initiated by exposure to air (oxygen), light, or trace metal impurities. The initial oxidation products can further react to form colored polymeric materials.

Whether the material is usable depends on the extent of the discoloration and the sensitivity of your downstream application. For many synthetic purposes, a slight pinkish hue might be acceptable. However, for applications requiring high purity, such as in late-stage drug development, the presence of these impurities could be detrimental. It is highly recommended to purify the material by recrystallization if discoloration is significant. To prevent this, always store the compound under an inert atmosphere (like nitrogen or argon), in an amber vial to protect it from light, and at reduced temperatures.[1][2]

Q2: I'm observing a gradual loss of my starting material and the formation of a viscous oil or solid in my stock solution. What is happening?

A2: This is a classic sign of polymerization. For 1-Bromo-1-(4-hydroxyphenyl)propan-2-one, there are two primary polymerization pathways to consider:

  • Acid-Catalyzed Polymerization: The α-bromo ketone functionality is susceptible to elimination of hydrogen bromide (HBr).[3][4] This HBr is acidic and can catalyze the polymerization of the molecule, particularly at the electron-rich aromatic ring.

  • Free-Radical Polymerization: The phenolic group can be a source of free radicals, especially in the presence of oxygen or light.[][6] These radicals can initiate a chain reaction, leading to the formation of high-molecular-weight polymers.

To mitigate this, ensure all solvents and reagents are free from acidic or basic impurities. Additionally, the use of a suitable polymerization inhibitor is strongly recommended for long-term storage or for reactions conducted at elevated temperatures.

Troubleshooting Guide: Preventing Polymerization

This section provides actionable solutions to common problems encountered during the handling, storage, and use of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one.

Problem 1: Rapid Decomposition During Storage

Possible Cause Solution
Exposure to Oxygen Store the solid compound or solutions under an inert atmosphere (Nitrogen or Argon). For solutions, use solvents that have been sparged with an inert gas.
Exposure to Light Always store in amber glass vials or wrap containers in aluminum foil to protect from light.[2][7]
Elevated Temperature Store the compound at low temperatures, ideally in a refrigerator or freezer (-20°C is recommended for long-term storage).[2][8]
Presence of Moisture Moisture can facilitate hydrolysis and other decomposition pathways. Store in a desiccated environment.[1][2]

Problem 2: Polymerization During Experimental Work-up or Purification

Possible Cause Solution
High Temperatures If heating is necessary, use the lowest effective temperature and for the shortest duration possible. For solvent removal, use a rotary evaporator at low temperatures.
Acidic or Basic Conditions Avoid strong acids or bases during work-up, as they can catalyze decomposition.[2] If an aqueous wash is necessary, use buffered or neutral solutions.
Absence of an Inhibitor For processes that require heating, such as distillation or recrystallization from a high-boiling solvent, the addition of a polymerization inhibitor is crucial.

Experimental Protocols

Protocol 1: Recommended Storage of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one
  • Preparation: Ensure the compound is dry and free of residual solvents.

  • Inhibitor Addition (Optional but Recommended for Long-Term Storage): Add a radical inhibitor such as Butylated Hydroxytoluene (BHT) at a concentration of 100-200 ppm (0.01-0.02% w/w).

  • Packaging: Place the compound in a clean, dry amber glass vial.

  • Inerting: Flush the vial with a gentle stream of nitrogen or argon for 1-2 minutes to displace air.

  • Sealing: Tightly cap the vial. For extra protection, wrap the cap with Parafilm®.

  • Storage: Store the vial in a freezer at or below -20°C.[8]

Protocol 2: Stabilization During a Reaction at Elevated Temperature
  • Inhibitor Selection: Choose a suitable inhibitor. BHT is a good first choice. For systems where oxygen is present, phenolic inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) are effective.[9][10]

  • Inhibitor Addition: Before heating, add the inhibitor to the reaction mixture. A typical concentration is 100-500 ppm relative to the 1-Bromo-1-(4-hydroxyphenyl)propan-2-one.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation.

  • Monitoring: Monitor the reaction closely and minimize the reaction time at elevated temperatures.

Visualization of Decomposition Pathways

To better understand the instability of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one, the following diagrams illustrate the key decomposition mechanisms.

Figure 1: Acid-Catalyzed Decomposition Pathway A 1-Bromo-1-(4-hydroxyphenyl)propan-2-one B Elimination A->B Spontaneous or Base-Induced C HBr (Acid Catalyst) B->C D Vinyl Ketone Intermediate B->D E Acid-Catalyzed Polymerization C->E Catalyzes D->E F Polymer E->F

Caption: Acid-catalyzed decomposition of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one.

Figure 2: Free-Radical Polymerization Pathway Phenol Phenolic Group Initiation Initiation (Light, O2, Heat) Phenol->Initiation PhenoxyRadical Phenoxy Radical Initiation->PhenoxyRadical Propagation Propagation PhenoxyRadical->Propagation Reacts with another monomer Quenching Radical Quenching PhenoxyRadical->Quenching Polymer Polymer Propagation->Polymer Inhibitor Inhibitor (e.g., BHT) Inhibitor->Quenching StableProduct Stable Product Quenching->StableProduct

Caption: Free-radical polymerization and the role of inhibitors.

Recommended Inhibitors

The selection of an appropriate inhibitor is critical. The table below summarizes common choices.

InhibitorClassTypical Conc. (ppm)MechanismNotes
Butylated Hydroxytoluene (BHT) Phenolic100 - 200Radical ScavengerEffective and commonly used. Can be consumed during a reaction.[10][11]
Hydroquinone (HQ) Phenolic50 - 200Radical ScavengerRequires the presence of oxygen to be effective.[9]
Monomethyl Ether of Hydroquinone (MEHQ) Phenolic15 - 1000Radical ScavengerAlso requires oxygen. Less volatile than HQ.[9][10]
Phenothiazine (PTZ) Amine10 - 500Radical ScavengerHighly effective, but can cause discoloration.

References

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

  • Longchang Chemical. What is the classification and mechanism of polymerization inhibitors?. [Link]

  • Castaneda-Ovando, A., de Lourdes Pacheco-Hernández, M., Páez-Hernández, M. E., Rodríguez, J. A., & Galán-Vidal, C. A. (2009). Chemical studies of anthocyanins: A review. Food Chemistry, 113(4), 859-871.
  • Szeląg, M., & Gola, A. (2023). Inhibition of Free Radical Polymerization: A Review. Materials, 16(2), 799. [Link]

  • Google Patents.
  • Brown, A. C., & Malinowski, E. R. (2007). Effect of storage conditions on the biological activity of phenolic compounds of blueberry extract packed in glass bottles. Journal of agricultural and food chemistry, 55(8), 3149–3155. [Link]

  • Lafarga, T., Bobo, G., Viñas, I., Collazo, C., & Aguiló-Aguayo, I. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 12(8), 1709. [Link]

  • Lin, L. Z., & Harnly, J. M. (2014). Influence of Postharvest Storage, Processing, and Extraction Methods on the Analysis of Phenolic Phytochemicals. In ACS Symposium Series (Vol. 1180, pp. 1-21). American Chemical Society.
  • LibreTexts Chemistry. 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Fiveable. Alpha Halogenation of Aldehydes and Ketones. [Link]

Sources

Purification of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

Core Technical Overview

Compound Identity:

  • IUPAC Name: 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

  • Common Reference:

    
    -Bromo-4-hydroxybenzyl methyl ketone
    
  • CAS Registry Number: 957828-58-9 (Note: Often confused with its isomer,

    
    -bromo-4-hydroxypropiophenone, CAS 17764-92-0. Verify structure before proceeding).
    
  • Chemical Class:

    
    -Halo ketone / Benzylic bromide / Phenol derivative.
    

Critical Stability Warning: This compound contains a benzylic bromide moiety adjacent to a carbonyl group. It is highly susceptible to:

  • Thermal Decomposition: Releasing hydrogen bromide (HBr) and turning the solid black/purple.

  • Lachrymatory Action: It is a potent eye and respiratory irritant. All operations must occur in a fume hood.

  • Hydrolysis/Solvolysis: The benzylic bromide is labile; avoid protic solvents (methanol/ethanol) at high temperatures unless acidity is strictly controlled.

Standard Operating Procedure (SOP): Recrystallization

Objective: Isolate high-purity crystalline solid from crude reaction mixtures (typically yellow/orange oil or sticky solid).

Recommended Solvent Systems:

  • Primary System (High Yield): Toluene / Hexanes (or Heptane).

  • Alternative (High Purity): Isopropyl Alcohol (IPA) / Water (Requires strict temperature control to prevent hydrolysis).

  • For Oily Crudes: Dichloromethane (DCM) / Hexanes.

Step-by-Step Protocol
  • Preparation:

    • Ensure all glassware is bone-dry. Moisture accelerates HBr formation.

    • Pre-heat a water bath to 45–50°C. Do not exceed 60°C.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add Toluene (approx. 3–5 mL per gram of crude) and warm gently in the water bath.

    • Note: If the compound does not dissolve completely at 50°C, add small aliquots of DCM until clear.

  • Decolorization (Optional):

    • If the solution is dark brown/black, add activated charcoal (1% w/w). Stir for 5 minutes.

    • Critical: Filter immediately through a pre-warmed Celite pad. Prolonged contact with charcoal can catalyze decomposition.

  • Crystallization:

    • Remove from heat.[1]

    • Add Hexanes dropwise to the warm toluene solution until a persistent cloudiness (turbidity) appears.[2]

    • Add a few drops of Toluene to clear the solution again.

    • Allow the flask to cool to room temperature slowly (wrap in foil/towel to insulate). Rapid cooling promotes oiling out.

  • Collection:

    • Once at room temperature, cool in an ice bath (0–5°C) for 1 hour.

    • Filter the white/off-white crystals using vacuum filtration.

    • Wash: Rinse with a cold (0°C) mixture of Toluene/Hexane (1:3 ratio).

  • Drying:

    • Dry under high vacuum at room temperature. Do not use a drying oven above 40°C.

Troubleshooting Hub (Q&A)

Issue: The product is "Oiling Out" (Separating as a liquid instead of crystals).
  • Cause: This is the most common issue with

    
    -bromo ketones. It occurs when the melting point of the solvated compound is lower than the process temperature, or impurities (unreacted ketone) depress the melting point.
    
  • Solution:

    • Re-heat: Redissolve the oil by warming the flask.

    • Seed: Add a tiny crystal of pure product (if available) to the warm solution as it cools.

    • Scratch: Use a glass rod to vigorously scratch the inner walls of the flask at the air/liquid interface. This creates nucleation sites.[1]

    • Solvent Modification: The solution is likely too concentrated. Add a small amount of the good solvent (Toluene) to dilute it, then cool more slowly.

Issue: The solution turns purple or black during heating.
  • Cause: Thermal decomposition is generating HBr, which oxidizes the phenol ring or catalyzes polymerization.

  • Solution:

    • Immediate Action: Stop heating immediately.

    • Acid Scavenging: In future runs, wash the crude organic layer with dilute Sodium Bicarbonate (

      
      ) before attempting recrystallization to remove trace acid.
      
    • Temperature Limit: Never heat the recrystallization solvent above 60°C. Use a lower boiling solvent like DCM/Hexane if the compound is unstable in hot Toluene.

Issue: Low Recovery / Yield.
  • Cause: The compound is too soluble in the mother liquor, or the "anti-solvent" (Hexane) ratio was insufficient.

  • Solution:

    • Second Crop: Concentrate the mother liquor (filtrate) by 50% on a rotary evaporator (bath < 40°C) and repeat the cooling process.

    • Solvent Switch: If using Toluene, switch to IPA/Water . Dissolve in minimal warm IPA, then add water dropwise until turbid. Cool to 4°C. (Risk: Hydrolysis if left too long).

Visualization: Purification Workflow

RecrystallizationWorkflow Start Crude 1-Bromo-1-(4-hydroxyphenyl)propan-2-one Dissolve Dissolve in warm Toluene (Max 50°C) Start->Dissolve CheckColor Is solution dark/black? Dissolve->CheckColor Charcoal Add Charcoal -> Filter (Celite) CheckColor->Charcoal Yes Turbidity Add Hexanes until turbid Then clear with drops of Toluene CheckColor->Turbidity No Charcoal->Turbidity Cooling Slow Cool to RT -> Ice Bath (0°C) Turbidity->Cooling CheckState Crystals or Oil? Cooling->CheckState OilingFix Re-heat -> Scratch Glass -> Seed CheckState->OilingFix Oil Filter Vacuum Filter -> Wash (Cold Tol/Hex) CheckState->Filter Crystals OilingFix->Cooling Retry Dry Vacuum Dry (RT) Filter->Dry

Caption: Decision logic for the recrystallization of thermally labile


-bromo ketones.

Comparative Solvent Data

Solvent SystemSolubility (Hot)Solubility (Cold)Risk ProfileRecommendation
Toluene / Hexane HighLowLow (Chemically Inert)Primary Choice
Ethanol / Water Very HighModerateHigh (Solvolysis/Ether formation)Use only if Toluene fails
DCM / Hexane HighLowLow (Boils at 40°C - Safer for heat sensitive)Best for oily crudes
Ethyl Acetate HighHighModerate (Hard to crystallize)Not recommended

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol or Methanol for recrystallization? A: Proceed with caution. While alcohols are excellent solvents for polar phenols, the benzylic bromide is an electrophile. Prolonged heating in alcohols can lead to the formation of the corresponding ether (solvolysis impurity), especially if traces of acid are present. If you must use alcohol, keep the duration short and the temperature low.

Q: The compound smells acrid. Is this normal? A: Yes.


-Bromo ketones are potent lachrymators  (tear agents). Even high-purity crystals will release irritating vapors. Always store in a tightly sealed container, preferably within a secondary container in a fridge.

Q: My melting point is broad (e.g., 5°C range). Is it pure? A: No. A broad melting point usually indicates the presence of the unbrominated ketone or the dibromo-derivative. Recrystallize again. Pure


-bromo ketones typically have a sharp melting point (1–2°C range).

References

  • University of Rochester. (n.d.). Solvents for Recrystallization: General Guidelines for Halogenated Organics. Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: 2-Bromo-1-(4-hydroxyphenyl)propan-1-one (Isomer Comparison). Retrieved from [Link]

Sources

Controlling side reactions in 4-hydroxyphenylacetone bromination

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Controlling Side Reactions in 4-Hydroxyphenylacetone Bromination

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that 4-hydroxyphenylacetone (4-HPA) presents a classic chemoselectivity challenge during halogenation. This guide is designed to help you troubleshoot regioselectivity issues, eliminate polybrominated side products, and optimize your synthetic workflows.

Diagnostic Overview: The Regioselectivity Dilemma

The core difficulty in 4-HPA bromination stems from the molecule possessing two highly reactive sites that compete for the bromonium electrophile:

  • The Phenol Ring: The hydroxyl group strongly donates electron density via resonance, highly activating the ortho positions toward Electrophilic Aromatic Substitution (EAS)[1].

  • The Ketone Alpha-Carbon: Under acidic conditions, the ketone enolizes, making the alpha-carbon nucleophilic and susceptible to side-chain halogenation[2].

Without precise control over your reagents, protecting groups, and thermodynamics, the highly activated phenol ring will often react first, or the reaction will cascade into a complex mixture of di- and tri-brominated side products[3].

BrominationWorkflow Start 4-Hydroxyphenylacetone (Dual Reactive Sites) Path1 HBr / H2O2 System (0-5 °C, CH2Cl2) Start->Path1 Electrophilic Aromatic Substitution (EAS) Path2 OH Protection + Br2 / MeOH (0-5 °C) Start->Path2 Acid-Catalyzed Enolization Path3 Excess Br2 or High Temperature Start->Path3 Uncontrolled Kinetics Prod1 Ring Bromination (3-Bromo-4-HPA) Path1->Prod1 High Regioselectivity Prod2 Alpha-Bromination (Side-chain Bromo-4-HPA) Path2->Prod2 Suppressed EAS SideProd Over-bromination (Di/Tri-bromo species) Path3->SideProd Loss of Selectivity

Divergent mechanistic pathways in 4-hydroxyphenylacetone bromination based on reaction conditions.

Frequently Asked Questions (Troubleshooting)

Q1: I am trying to perform an alpha-bromination for a pharmaceutical intermediate, but NMR shows bromination on the aromatic ring. How do I fix this? Causality: The phenoxide/phenol ring is significantly more nucleophilic than the enol form of the ketone. If molecular bromine (Br₂) is added to unprotected 4-HPA, the EAS pathway outcompetes alpha-attack[4]. Solution: You must manipulate the electron density of the substrate. The most robust method is to protect the phenolic OH group (e.g., as a benzyl ether) prior to bromination. Blocking the hydroxyl group drastically reduces the electron density of the aromatic ring, forcing the electrophile to attack the acetyl side-chain exclusively[4].

Q2: How can I selectively brominate the aromatic ring without touching the alpha-carbon? Causality: To achieve exclusive ring bromination (yielding 3-bromo-4-hydroxyphenylacetone), you need an electrophile generation rate that matches the rapid EAS kinetics of the phenol but is too slow to allow significant acid-catalyzed enolization. Solution: Utilize the HBr/H₂O₂ system. Hydrogen peroxide slowly oxidizes hydrobromic acid to generate molecular bromine in situ. This maintains a very low, steady-state concentration of Br₂, which is immediately consumed by the highly reactive phenol ring, preventing both alpha-bromination and polybromination[1].

Q3: My reaction yields a complex mixture of di- and tri-brominated side products. How do I stop over-bromination? Causality: Over-bromination occurs when the local concentration of the brominating agent is too high, or the thermal energy in the system overcomes the activation barriers for secondary halogenations[3]. Solution:

  • Strict Temperature Control: Maintain the reaction strictly between 0 °C and 5 °C[1][2].

  • Sub-stoichiometry: Use exactly 0.95 equivalents of Br₂ or NBS for alpha-bromination. A slight sub-stoichiometric ratio ensures no excess reagent is available for secondary reactions[4].

  • Addition Rate: Add the brominating agent dropwise over 30–60 minutes to prevent local concentration spikes[2].

Quantitative Data: Solvent and Reagent Effects

The choice of solvent and reagent system profoundly impacts the regioselectivity of the reaction. Table 1 summarizes quantitative data for 4-HPA and structurally analogous acetophenones to help you select the right conditions for your target.

Table 1: Effect of Solvent and Reagent on Bromination Regioselectivity

SolventReagent SystemTemperatureDominant PathwayTypical Yield
Methanol (MeOH)NBS / Al₂O₃RefluxAlpha-Bromination~86%[5]
Acetonitrile (CH₃CN)NBS / Al₂O₃RefluxRing Bromination~94%[5]
Dichloromethane (DCM)HBr / H₂O₂0 to 5 °CRing Bromination>98%[1]
Diethyl EtherBr₂ (Dropwise)0 °CAlpha-Bromination70-80%[2]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quenching and monitoring steps ensure the reaction is safely terminated and structural integrity is maintained.

Protocol A: Selective Ring Bromination (Synthesis of 3-Bromo-4-hydroxyphenylacetone)

Objective: Direct bromination to the ortho position of the phenol ring using in situ generated Br₂.

  • Preparation: In a round-bottom flask, dissolve 150 g (1.0 mol) of 4-hydroxyphenylacetone in 1 L of dichloromethane (DCM)[1].

  • Acidification: Add 190 mL (1.3 mol) of 40% Hydrobromic acid (HBr) to the solution[1].

  • Cooling: Submerge the flask in an ice-water bath and cool the mixture to 0–5 °C. (Causality: Low temperature suppresses the enolization of the ketone, protecting the alpha-carbon from attack).

  • In Situ Bromine Generation: Slowly add 205 mL (2.0 mol) of 30% Hydrogen peroxide (H₂O₂) dropwise via an addition funnel over 60 minutes[1]. Maintain vigorous stirring and ensure the internal temperature does not exceed 5 °C.

  • Maturation: Once the addition is complete, continue stirring at 0–5 °C for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate) until the starting material is consumed.

  • Quenching & Workup: Stop the reaction by separating the aqueous layer. Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) to neutralize residual acid, followed by a brine wash. (Self-Validation: The cessation of CO₂ gas evolution during the NaHCO₃ wash visually confirms complete neutralization).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product (Purity >98%)[1].

Protocol B: Selective Alpha-Bromination (Side-chain Bromination)

Objective: Direct bromination to the ketone alpha-carbon by deactivating the aromatic ring.

  • Protection (Crucial Step): Convert 4-HPA to 4-benzyloxyphenylacetone using benzyl bromide and K₂CO₃ in acetone. (Causality: Blocking the OH group eliminates its strong electron-donating resonance effect, effectively shutting down the EAS pathway[4]).

  • Preparation: Dissolve 2.0 mmol of the protected 4-HPA in 50 mL of methanol[4].

  • Enolization Catalysis: Add 1 mL of concentrated HCl. (Causality: The acid catalyzes the formation of the enol intermediate, which is the reactive species for alpha-bromination[4]).

  • Bromination: Cool the solution to 0–5 °C. Dissolve 1.9 mmol (0.95 eq) of molecular bromine (Br₂) in 10 mL of methanol. Add this solution dropwise over 30 minutes[4]. (Self-Validation: The red/brown color of Br₂ should dissipate immediately upon hitting the solution, indicating rapid consumption by the enol).

  • Maturation: Stir for 1 hour at 0–5 °C, then allow the mixture to warm to room temperature for an additional 1 hour[4].

  • Quenching: Pour the mixture into a saturated solution of sodium thiosulfate (Na₂S₂O₃). (Self-Validation: Any residual yellow/brown tint will instantly vanish, confirming the complete destruction of unreacted electrophilic bromine).

  • Isolation: Extract with ethyl acetate, wash with water, dry over MgSO₄, and concentrate to yield the alpha-brominated intermediate.

References

1.1 2.2 3.3 4. 5 5. 4

Sources

Removing unreacted bromine from 1-Bromo-1-(4-hydroxyphenyl)propan-2-one crude

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals handling the isolation and purification of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one .

Handling crude reaction mixtures containing unreacted elemental bromine (


) requires precision. Because this specific molecule contains both a highly activated phenol and a sensitive 

-bromoketone moiety, standard generic workups will often lead to severe product degradation.

Part 1: The Chemical Causality of Bromine Quenching (FAQs)

Q1: Why is immediate bromine removal critical for 1-Bromo-1-(4-hydroxyphenyl)propan-2-one? A: Unreacted bromine poses a dual threat to this specific substrate due to its bifunctional nature:

  • Phenol Hyperactivation: The hydroxyl group strongly activates the aromatic ring toward electrophilic aromatic substitution. If excess

    
     is left in the crude mixture, it will rapidly over-brominate the ring (typically at the ortho positions), forming unwanted 3,5-dibromo or tribromo impurities[1].
    
  • 
    -Bromoketone Sensitivity:  The target carbon-bromine bond is adjacent to a carbonyl group, making the 
    
    
    
    -carbon highly electrophilic and susceptible to nucleophilic attack or base-catalyzed degradation.

Q2: Why shouldn't I use the standard Sodium Thiosulfate (


) quench? 
A:  While sodium thiosulfate is the industry standard for quenching bromine, it is contraindicated  for 

-bromoketones. Thiosulfate is a strong nucleophile. When introduced to your highly electrophilic crude product, it can undergo an

reaction at the

-carbon to form an S-alkyl thiosulfate (a Bunte salt), drastically reducing your yield. Furthermore, aqueous thiosulfate can be mildly basic, which risks deprotonating the phenol and triggering Favorskii-type rearrangements or epoxide formation.

Q3: What are the optimal quenching agents for this molecule? A: To preserve the integrity of the


-bromoketone, you must use a non-nucleophilic or strictly acidic reductive quench:
  • Cyclohexene (Preferred): An alkene quench is a non-aqueous, non-nucleophilic method. Cyclohexene reacts instantaneously with

    
     via electrophilic addition to form 1,2-dibromocyclohexane[2]. This byproduct is chemically inert and easily removed during downstream chromatography or recrystallization.
    
  • Sodium Bisulfite (

    
    ):  If an aqueous workup is mandatory, 
    
    
    
    is preferred over thiosulfate. It is slightly acidic (pH ~4-5), which keeps the phenol protonated (less reactive) and rapidly reduces
    
    
    to
    
    
    without acting as a strong nucleophile[3].

Pitfalls Target 1-Bromo-1-(4-hydroxyphenyl)propan-2-one ExcessBr2 Hazard: Unquenched Br2 Target->ExcessBr2 Reacts with BadQuench Hazard: Na2S2O3 Quench Target->BadQuench Reacts with OverBrom Over-brominated Phenols (e.g., 3,5-dibromo) ExcessBr2->OverBrom Electrophilic Aromatic Substitution Bunte Bunte Salt Formation (S-alkyl thiosulfate) BadQuench->Bunte S_N2 Nucleophilic Attack Degradation Base-catalyzed Degradation (Favorskii / Epoxide) BadQuench->Degradation Mild Base Deprotonation

Degradation pathways of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one during improper quenching.

Part 2: Quantitative Comparison of Quenching Agents

To ensure process safety and product stability, consult the following thermodynamic and mechanistic comparison before initiating your workup.

Quenching AgentpH ProfileNucleophilicityPrimary ByproductsRecommendation for

-Bromoketones
Cyclohexene NeutralNone1,2-dibromocyclohexaneHighly Recommended . Inert, non-aqueous, prevents hydrolysis.
Sodium Bisulfite (

)
Acidic (pH ~4-5)Low

,

Recommended . Ideal if an aqueous biphasic workup is required.
Sodium Thiosulfate (

)
Mildly BasicHigh

,

Not Recommended . High risk of Bunte salt formation and substitution.
Sodium Hydroxide (

)
Strongly BasicHigh

,

Strictly Avoid . Triggers Favorskii rearrangement and phenol degradation.

Part 3: Self-Validating Experimental Protocols

Protocol A: The Non-Aqueous Cyclohexene Quench (Optimal Yield)

This method relies on the rapid electrophilic addition of bromine across a carbon-carbon double bond[4]. It is the safest method for moisture-sensitive or highly electrophilic substrates.

Step-by-Step Methodology:

  • Thermal Stabilization: Transfer the crude reaction mixture to a round-bottom flask and cool to 0–5 °C using an ice-water bath. Causality: The addition of bromine to cyclohexene is highly exothermic. Cooling prevents thermal degradation of your

    
    -bromoketone[5].
    
  • Titration: Add cyclohexene dropwise via an addition funnel under vigorous stirring. Maintain the internal temperature below 10 °C.

  • Self-Validation Check (Visual & Analytical):

    • Visual: The reaction is complete when the deep red/orange color of unreacted bromine completely dissipates, leaving a pale yellow or colorless solution[4].

    • Analytical: Spot the mixture on a TLC plate. The product should appear as a single UV-active spot without the lower-Rf streaking characteristic of over-brominated phenols.

  • Isolation: Concentrate the mixture under reduced pressure. The byproduct, 1,2-dibromocyclohexane (b.p. ~149 °C), will either co-evaporate or remain as a heavy oil that is easily separated from your solid product during subsequent recrystallization or silica gel chromatography.

Protocol B: The Acidic Aqueous Quench (Sodium Bisulfite)

Use this protocol if your downstream purification requires an immediate phase separation to remove water-soluble impurities[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a fresh 10% (w/v) aqueous solution of sodium bisulfite (

    
    ).
    
  • Thermal Stabilization: Dilute the crude organic mixture with a non-water-miscible solvent (e.g., dichloromethane) and cool to 0–5 °C.

  • Biphasic Quenching: Slowly add the cold

    
     solution to the organic layer while stirring vigorously. Causality: Vigorous stirring is required to maximize the interfacial surface area between the aqueous reductant and the organic bromine[3].
    
  • Self-Validation Check (pH & Phase): Stop addition when the organic layer becomes colorless. Check the pH of the aqueous layer; it must remain acidic (pH 4-5) to ensure the phenol remains protonated.

  • Phase Separation: Transfer to a separatory funnel. Discard the heavy aqueous layer. Wash the organic layer once with distilled water, once with saturated brine, and dry over anhydrous

    
    . Filter and concentrate.
    

Workflow Start Crude 1-Bromo-1-(4-hydroxyphenyl)propan-2-one (Contains excess Br2) Decision Is aqueous workup acceptable? Start->Decision Alkene Add Cyclohexene (Non-aqueous Quench) Decision->Alkene No Bisulfite Add 10% NaHSO3 (Acidic Aqueous Quench) Decision->Bisulfite Yes Evap Concentrate under reduced pressure (1,2-dibromocyclohexane remains) Alkene->Evap Phase Phase Separation (Discard aqueous layer) Bisulfite->Phase Purify Purify via Column Chromatography or Recrystallization Evap->Purify Phase->Purify

Workflow for selecting and executing a bromine quenching strategy.

Part 4: Troubleshooting Guide

Issue: The organic layer remains persistently orange/yellow after adding


. 
  • Causality: Poor interfacial mixing or degraded quenching agent.

  • Solution: Increase the stirring rate to break the emulsion into finer droplets. If the color persists, your

    
     solution may have oxidized to sulfate over time. Prepare a fresh 10% solution and re-apply[3].
    

Issue: An intractable emulsion forms during the aqueous bisulfite workup.

  • Causality: The density of the organic layer (especially if using halogenated solvents) is too close to the density of the aqueous bisulfite layer, or phenolic byproducts are acting as surfactants.

  • Solution: Add saturated brine (

    
    ) to the separatory funnel to increase the ionic strength and density of the aqueous layer. Alternatively, dilute the organic layer with additional solvent to lower its density[3].
    

References

  • BenchChem. "Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures." 3

  • BenchChem. "Removing unreacted bromine from 2-Bromo-4'-hydroxyacetophenone synthesis." 1

  • UW Department of Chemistry. "Addition Reaction of Bromine to Cyclohexene." 4

  • Chemistry LibreTexts. "Reactions of Alkenes with Bromine."2

  • ChemEd X. "Reaction of Bromine with Cyclohexane, Cyclohexene, and Benzene."5

Sources

Troubleshooting low purity in alpha-bromo-4-hydroxyphenylacetone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of α-bromo-4-hydroxyphenylacetone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this important synthetic transformation. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot low purity and other issues you may encounter during your experiments.

Troubleshooting Guide: Addressing Low Purity and Other Common Issues

This section is dedicated to resolving specific problems that can arise during the synthesis and purification of α-bromo-4-hydroxyphenylacetone.

Question 1: My reaction is complete, but the purity of my crude product is very low. What are the likely impurities?

Answer: Low purity in the crude product of α-bromo-4-hydroxyphenylacetone synthesis can typically be attributed to several common impurities. Identifying these is the first step toward effective purification.

  • Unreacted Starting Material (4-hydroxyphenylacetone): This is one of the most common impurities, indicating an incomplete reaction.

  • Nuclear Bromination Byproducts: The hydroxyl group on the phenyl ring is an activating group, making the aromatic ring susceptible to electrophilic substitution. This can lead to the formation of 3-bromo-4-hydroxyphenylacetone.[1]

  • Over-bromination Products: It is possible for a second bromine atom to be introduced, leading to dibrominated species. This can occur at the alpha position (α,α-dibromo-4-hydroxyphenylacetone) or as a mixture of alpha and nuclear bromination.[2]

  • Degradation Products: α-bromo ketones can be unstable and may decompose, especially if exposed to heat, light, or basic conditions during workup.[3]

To identify these impurities, Thin-Layer Chromatography (TLC) is an invaluable tool. A typical TLC system for this analysis is a mixture of petroleum ether and ethyl acetate.[4] The polarity of the compounds, and thus their Rf values, will differ, allowing for a preliminary identification of the components in your mixture.

CompoundExpected Relative PolarityExpected Relative Rf Value
4-hydroxyphenylacetoneMore polarLower
α-bromo-4-hydroxyphenylacetoneLess polarHigher
Nuclear Brominated ByproductsSimilar polarity to productSimilar Rf to product
Dibrominated ByproductsLess polar than monobrominatedHigher than monobrominated
Question 2: I'm observing significant nuclear bromination. How can I improve the regioselectivity for α-bromination?

Answer: The competition between α-bromination and nuclear bromination is a common challenge due to the activating effect of the hydroxyl group. The choice of solvent and brominating agent plays a crucial role in controlling the regioselectivity.

The mechanism of α-bromination of ketones proceeds through an enol or enolate intermediate.[5] To favor this pathway over electrophilic aromatic substitution, reaction conditions should be optimized.

Solvent Effects: The choice of solvent can significantly influence the reaction's outcome. For instance, in the bromination of aralkyl ketones with N-bromosuccinimide (NBS), using methanol as a solvent tends to favor α-bromination, while acetonitrile can promote nuclear bromination.[6]

Choice of Brominating Agent: Different brominating agents exhibit varying levels of reactivity and selectivity.

  • Molecular Bromine (Br₂): A strong and readily available brominating agent. However, its high reactivity can lead to a lack of selectivity and the formation of multiple byproducts.[7]

  • N-Bromosuccinimide (NBS): A milder and easier-to-handle solid brominating agent. It provides a low, constant concentration of bromine, which can help minimize side reactions.[7]

  • Pyridinium Tribromide (Py·Br₃): A stable, solid alternative to liquid bromine that is safer and easier to handle.[7]

  • Copper(II) Bromide (CuBr₂): A mild reagent that can provide good yields for the α-bromination of some ketones.[4]

For a visual representation of the competing reaction pathways, refer to the diagram below:

G cluster_0 Reaction Conditions SM 4-hydroxyphenylacetone P1 α-bromo-4-hydroxyphenylacetone SM->P1 α-Bromination (Favored in less polar solvents like Methanol) P2 3-bromo-4-hydroxyphenylacetone (Nuclear Bromination) SM->P2 Nuclear Bromination (Favored in more polar solvents like Acetonitrile) Brominating_Agent Brominating Agent (e.g., Br₂, NBS) Brominating_Agent->SM Solvent Solvent (e.g., Methanol, Acetonitrile) Solvent->SM

Caption: Competing pathways in the bromination of 4-hydroxyphenylacetone.

Question 3: How can I effectively purify my crude α-bromo-4-hydroxyphenylacetone?

Answer: The two most common and effective methods for purifying crude α-bromo-4-hydroxyphenylacetone are recrystallization and column chromatography.

Recrystallization: This is often the preferred method for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system in which the desired product is soluble at high temperatures but insoluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.

A suggested solvent for the recrystallization of α-bromo-4-hydroxyphenylacetone is toluene.

Experimental Protocol: Recrystallization from Toluene

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot toluene to dissolve the solid completely.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold toluene.

  • Dry the crystals under vacuum.

Column Chromatography: If recrystallization does not provide the desired purity, or if you have a complex mixture of impurities, column chromatography is the more powerful purification technique.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel is the most common stationary phase for this separation.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically used. You will need to determine the optimal ratio by running TLC plates with different solvent compositions. A good starting point is a 5:1 mixture of petroleum ether to ethyl acetate.[4]

  • Column Packing: Prepare a slurry of the silica gel in the eluent and carefully pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel bed.

  • Elution: Run the eluent through the column and collect fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified α-bromo-4-hydroxyphenylacetone.

Frequently Asked Questions (FAQs)

This section addresses more general questions about the synthesis of α-bromo-4-hydroxyphenylacetone.

Question 1: What are the recommended storage conditions for α-bromo-4-hydroxyphenylacetone?

Answer: α-bromo-4-hydroxyphenylacetone is known to be a lachrymator (an irritant that causes tearing) and can be unstable over time.[3][8] To ensure its integrity and for safety reasons, it should be stored in a cool, dark, and dry place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator.

Question 2: What safety precautions should I take when working with α-bromo-4-hydroxyphenylacetone and brominating agents?

Answer: Both the brominating agents and the α-brominated product are hazardous materials and must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[8][9][10][11]

  • Handling Bromine: Molecular bromine is highly corrosive and toxic. It should be handled with extreme care, and a quenching agent (e.g., sodium thiosulfate solution) should be readily available to neutralize any spills.[7]

  • Lachrymatory Product: Be aware that α-bromo-4-hydroxyphenylacetone is a lachrymator. Avoid inhaling its dust or vapors.[8][12]

Question 3: Can you provide a general experimental protocol for the synthesis of α-bromo-4-hydroxyphenylacetone?

Answer: The following is a general laboratory-scale protocol for the synthesis of α-bromo-4-hydroxyphenylacetone using molecular bromine.

Materials:

  • 4-hydroxyphenylacetone

  • Molecular Bromine (Br₂)

  • Ethyl Acetate

  • Chloroform

  • Aluminum Chloride (AlCl₃) - as a catalyst

  • Sodium thiosulfate solution (for quenching)

  • Toluene (for recrystallization)

Experimental Protocol:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxyphenylacetone in a mixture of ethyl acetate and chloroform.

  • Preparation of Bromine Solution: In a separate container, dissolve an equimolar amount of molecular bromine in a mixture of ethyl acetate and chloroform.

  • Bromination: Slowly add the bromine solution to the solution of 4-hydroxyphenylacetone at room temperature with vigorous stirring.

  • Catalyst Addition: After a portion of the bromine has been added, add a catalytic amount of aluminum chloride.

  • Reaction Monitoring: Continue the addition of bromine and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from toluene as described in the troubleshooting guide.

For a visual representation of the general workflow, please see the diagram below:

G start Start dissolve_sm Dissolve 4-hydroxyphenylacetone in Ethyl Acetate/Chloroform start->dissolve_sm bromination Slowly add Bromine Solution with Stirring dissolve_sm->bromination prep_br2 Prepare Bromine Solution prep_br2->bromination add_cat Add AlCl₃ Catalyst bromination->add_cat monitor Monitor Reaction by TLC add_cat->monitor workup Quench with Na₂S₂O₃, Extract, Wash, and Dry monitor->workup Reaction Complete concentrate Concentrate under Reduced Pressure workup->concentrate purify Purify by Recrystallization (Toluene) or Column Chromatography concentrate->purify end Pure α-bromo-4-hydroxyphenylacetone purify->end

Caption: General workflow for the synthesis and purification of α-bromo-4-hydroxyphenylacetone.

References

  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • Thermo Fisher Scientific. (2009, January 14). SAFETY DATA SHEET for Methyl alpha-bromophenylacetate. [Link]

  • Thermo Fisher Scientific. (2011, April 4). SAFETY DATA SHEET for 4-Bromophenylacetone. [Link]

  • Google Patents. (2009). CN101550075A - Synthetic method of 3-bromine-4-hydroxyphenylacetone.
  • ChemRxiv. (2025, April 7). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • ResearchGate. (2014). The bromination kinetics of phenolic compounds in aqueous solution. [Link]

  • Royal Society of Chemistry. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. [Link]

  • ResearchGate. (2014). Bromination of para-substituted phenols using the H 2 O 2 -HBr system.... [Link]

  • Analytical Toxicology. (2017, July 14). Thin–layer Chromatography (TLC). [Link]

  • CDN. CHEM 344 Thin Layer Chromatography. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. [Link]

  • CDN. CHEM 2219: Exp. #1 Thin Layer Chromatography (TLC). [Link]

  • ResearchGate. (2014, June 22). How to develop solvent system for TLC when the compound is unknown?. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • YouTube. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. [Link]

  • Google Patents. (2010).
  • ResearchGate. 1 H NMR spectrum of 3-bromo 2-phenylacetate (26). [Link]

  • Google Patents.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. [Link]

  • Google Patents. (1964).
  • ResearchGate. Effect of solvent on nuclear bromination of 4 í® í° -Hydroxy acetophenone (1p) a. [Link]

  • YouTube. (2020, April 18). Elimination of Alpha Bromides. [Link]

  • Royal Society of Chemistry. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. [Link]

  • Neostar United (Changzhou) Industrial Co. Buy 4-Hydroxy α-Bromoacetophenone. [Link]

  • PMC. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]

Sources

Storage conditions to prevent degradation of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals manage the highly reactive nature of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one .

This compound features a dual-reactivity profile: an electrophilic


-bromo ketone and an electron-rich phenolic ring. While this makes it a versatile synthetic intermediate, it also makes it highly susceptible to hydrolysis, photolytic cleavage, and oxidative polymerization. This guide provides the mechanistic causality behind these degradation pathways and field-proven, self-validating protocols to ensure the integrity of your material.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why did my stored sample turn from a pale solid to a sticky brown/black substance with an acrid odor? The Causality: This is the classic visual and olfactory signature of advanced degradation. The acrid odor is hydrogen bromide (HBr) gas outgassing from the sample[1]. The


-carbon is highly electrophilic; even trace atmospheric moisture acts as a nucleophile, displacing the bromide to form an 

-hydroxy ketone and HBr[2][3]. Simultaneously, the para-hydroxyl group on the phenyl ring makes the molecule prone to oxidation. If the bromine leaves (often accelerated by light or trace base), the molecule can form a highly reactive quinone methide intermediate. This intermediate rapidly polymerizes, resulting in the dark brown/black sludge you observe[1].

Q2: I need to use this compound in an aqueous biological assay. Can I store my pre-made stock solutions in buffer? The Causality: Absolutely not. Storing


-bromo ketones in aqueous or protic media guarantees rapid hydrolytic degradation[3][4]. Furthermore, biological buffers are often slightly basic (pH 7.2–7.4), which catalyzes dehydrobromination (elimination) or Favorskii-type rearrangements.
The Solution:  You must store stock solutions in strictly anhydrous, aprotic solvents (e.g., dry DMSO or DMF stored over molecular sieves) under an inert atmosphere[5]. Only spike the compound into the aqueous assay media immediately (within seconds to minutes) before initiating the experiment.

Q3: My LC-MS analysis shows a mass corresponding to [M-Br+OH]. How is moisture getting into my sealed vials? The Causality: Standard rubber or silicone septa are permeable to atmospheric moisture over time and are chemically degraded by trace HBr outgassing. Once the seal is compromised, a runaway auto-catalytic degradation cycle begins. The Solution: Always use PTFE-lined (Teflon) solid caps. PTFE is chemically inert to HBr and provides a superior moisture barrier[4].

Part 2: Degradation Pathways Visualization

To effectively prevent degradation, you must understand the competing chemical pathways triggered by improper storage.

Primary degradation pathways of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one.

Part 3: Quantitative Storage Parameters

Lowering the temperature kinetically suppresses the activation energy required for hydrolysis, while inert atmospheres prevent oxidative quinone methide formation. Below is the empirical stability matrix for


-bromo phenolic compounds.
Storage ConditionAtmosphereContainer TypeEstimated Shelf-LifePrimary Degradation Risk
Room Temp (20°C) Ambient AirClear Glass< 24 HoursPhotolysis, Hydrolysis, Oxidation
Refrigerator (4°C) Ambient AirAmber Glass1 - 2 WeeksHydrolysis (Condensation ingress)
Freezer (-20°C) Argon / N₂Amber, PTFE-lined6 - 12 MonthsSlow Hydrolysis
Ultra-Low (-80°C) Argon / N₂Amber, PTFE-lined> 2 Years Negligible

Part 4: Standard Operating Procedure (SOP) for Aliquoting and Storage

To establish a self-validating system, researchers must assume that every exposure to ambient air degrades a fraction of the material. The following protocol ensures that your bulk material remains pristine while allowing for daily experimental use[5][6].

Step-by-Step Methodology: Anhydrous Aliquoting & Cryogenic Storage

  • Thermal Equilibration (Critical Step):

    • Action: Upon receiving the compound on dry ice, place the sealed secondary container into a desiccator cabinet at room temperature for 2 hours.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic solid, initiating irreversible hydrolysis.

  • Inert Atmosphere Preparation:

    • Action: Transfer the equilibrated vial into a glovebox purged with high-purity Argon.

    • Causality: Argon is denser than Nitrogen and effectively "blankets" the solid in the vial, displacing oxygen that drives phenol oxidation[4][5].

  • Single-Use Aliquoting:

    • Action: Weigh the bulk material into small, single-experiment aliquots using amber glass vials .

    • Causality: Amber glass blocks UV/actinic light, preventing homolytic cleavage of the weak C-Br bond, which otherwise generates destructive free radicals[1].

  • Sealing and Self-Validation:

    • Action: Seal the vials with PTFE-lined caps . As a self-validating check for long-term storage, tape a small strip of moistened pH paper to the inside of the secondary storage bag/container.

    • Causality: If the pH paper turns red over time, it indicates HBr outgassing—proving that the primary vial seal has failed and degradation is occurring.

  • Cryogenic Storage:

    • Action: Flash-freeze the sealed vials and transfer them immediately to a -80°C ultra-low temperature freezer.

Part 5: References

  • US10836788B2 - Aqueous suspension compositions, formulations, and water dispersible dry compositions comprising 16alpha-bromo-3beta-hydroxy-5alpha-androstan-17-ketone and hydrates, derivatives, and analogs thereof - Google Patents. google.com. Available at:

  • Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral - Semantic Scholar. semanticscholar.org. Available at:[Link]

Sources

Minimizing dibromination byproducts in 1-Bromo-1-(4-hydroxyphenyl)propan-2-one production

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Framework: Identify Your Failure Mode

Before optimizing, you must identify which competing pathway is degrading your yield. In the synthesis of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one from 4-hydroxyphenylacetone , three distinct reactivity zones compete for the electrophile (


 or 

).
The Reactivity Triad (Visual Analysis)

Use the diagram below to map your impurity profile to the reaction mechanism.

ReactionPathways SM Starting Material (4-Hydroxyphenylacetone) Target TARGET 1-Bromo-1-(4-OH-Ph) (Benzylic Alpha-Bromo) SM->Target Path 1: Thermodynamic Enol (Desired) Impurity_Ring IMPURITY A Ring Bromination (3-Bromo-4-hydroxy...) SM->Impurity_Ring Path 2: EAS (Fastest with free phenol) Impurity_Methyl IMPURITY B Methyl Bromination (1-(4-OH-Ph)-3-bromo...) SM->Impurity_Methyl Path 3: Kinetic Enol Impurity_Di IMPURITY C Dibromination (Geminal or Vicinal) Target->Impurity_Di Over-reaction

Figure 1: Competing reaction pathways. Path 1 is the goal. Path 2 (Ring Bromination) is the primary thermodynamic sink due to the activated phenol. Path 3 occurs under kinetic control.

Quick Diagnostic Table
Observation (LCMS/NMR)DiagnosisRoot CauseImmediate Action
M+79/81 peak (Monobromo) but wrong retention timeRing Bromination The phenol group is activating the ring (Ortho-director).Switch to

or protect phenol (Acetylation).
M+158/160/162 peak Dibromination Excess reagent or product is more reactive than starting material.Reduce stoichiometry to 0.95 eq. Lower temperature.
Lachrymatory effect but low yieldMethyl Bromination Reaction occurring at the terminal methyl (C3) instead of benzylic (C1).Ensure Acid Catalysis (favors more substituted enol).

Technical Deep Dive: The Mechanism of Selectivity

To minimize byproducts, you must understand the causality behind the reagent choices.

The Challenge: The "Activated Ring" Trap

The hydroxyl group (-OH) on the phenyl ring is a powerful electron-donating group (EDG), making the ring highly susceptible to Electrophilic Aromatic Substitution (EAS). If you use elemental bromine (


) in a polar solvent, the ring bromination (Path 2) will often outcompete the alpha-bromination (Path 1) because the activation energy for EAS on a phenol is incredibly low.
The Solution: Heterogeneous Catalysis ( )

We recommend Copper(II) Bromide (


)  over NBS or elemental bromine for this specific substrate.
  • Mechanism:

    
     acts as a heterogeneous brominating agent.[1] The reaction typically proceeds via the coordination of the ketone oxygen to the Copper center, facilitating enolization.
    
  • Selectivity: The transfer of bromine occurs within the coordination sphere of the copper, which is sterically localized to the alpha-carbon. This "cages" the bromination event, significantly reducing the likelihood of the bromine attacking the distant aromatic ring [1].

  • Self-Limiting: Unlike free radical bromination (NBS/Light), which can cascade into dibromination,

    
     bromination is stoichiometric and cleaner.
    

Optimized Protocol: Selective Alpha-Bromination

Objective: Synthesize 1-Bromo-1-(4-hydroxyphenyl)propan-2-one with <5% dibromo impurity. Reagent: Copper(II) Bromide (


).[1][2]
Solvent System:  Ethyl Acetate / Chloroform (1:1).
Step-by-Step Methodology
  • Preparation:

    • Equip a 250 mL 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails with heavy CuBr salts) and a reflux condenser.

    • Ensure the system is purged with Nitrogen (

      
      ).
      
  • Charging:

    • Add 4-hydroxyphenylacetone (1.0 eq, e.g., 15.0 g).

    • Add solvent: Ethyl Acetate / Chloroform (1:1 v/v) (150 mL). Note: This polarity balance solubilizes the ketone while keeping CuBr salts suspended.

    • Add Copper(II) Bromide (

      
      ) (1.95 eq relative to ketone). Note: We use ~2 equivalents of 
      
      
      
      because the reaction produces CuBr (cuprous bromide), consuming 2 moles of
      
      
      per mole of product generated.
  • Reaction (The Critical Phase):

    • Heat the suspension to reflux (approx. 70-75°C) .

    • Monitor: The black/dark green

      
       solid will gradually turn into a white/pale solid (
      
      
      
      ).
    • Time: Vigorous reflux for 2–4 hours.

    • Checkpoint: Check TLC or LCMS at 2 hours. If ring bromination appears, lower temp to 60°C and extend time.

  • Work-up (Quenching):

    • Cool to Room Temperature.[3]

    • Filtration: Filter off the white

      
       byproduct through a Celite pad. Wash the pad with Ethyl Acetate.
      
    • Scavenging: The filtrate contains the product and trace HBr. Wash immediately with cold water (2x) followed by saturated

      
        (1x) to neutralize acidity. Caution: Acidic conditions promote product degradation/isomerization.
      
  • Isolation:

    • Dry organic layer over

      
      .
      
    • Concentrate under reduced pressure (keep bath <40°C to prevent thermal degradation).

Protocol Comparison Table
FeatureElemental Bromine (

)
NBS / p-TsOHCopper(II) Bromide (

)
Regioselectivity Poor (High Ring Br)ModerateExcellent
Dibromination High RiskModerate RiskLow Risk
Atom Economy HighMediumLow (Requires 2 eq Cu)
Scalability Difficult (Exothermic)GoodExcellent (Heterogeneous)

Troubleshooting FAQ

Q: I am still seeing ~10% ring bromination even with


. Why? 
A:  Your solvent might be too polar or "wet."
  • Reasoning: High polarity stabilizes the charge-separated intermediate required for Electrophilic Aromatic Substitution (EAS).

  • Fix: Switch to pure Ethyl Acetate or even Toluene (if solubility permits). Ensure solvents are anhydrous. Water accelerates EAS on phenols.

Q: The reaction stalled at 70% conversion. Should I add more reagent? A: Proceed with caution.

  • Risk: Adding fresh

    
     to a mixture containing significant product increases the statistical probability of attacking the product (forming the dibromo-species).
    
  • Recommendation: It is better to accept 70% conversion and recover starting material via column chromatography than to push for 100% and generate inseparable dibromo-impurities.

Q: Can I use NBS instead? I don't want to deal with Copper waste. A: Yes, but you must use Acidic Alumina (


) .
  • Protocol: NBS (1.0 eq) + Acidic

    
     in Methanol.
    
  • Mechanism: The acidic surface protonates the NBS, facilitating a slow release of

    
    , and the acidic environment favors the formation of the more substituted enol (Path 1) [2]. Avoid basic alumina or neutral conditions, as these favor radical pathways or ring bromination.
    

Q: My product turns dark/black upon drying. What is happening? A: The alpha-bromo ketone is undergoing Acid-Catalyzed Polymerization .

  • Cause: Residual HBr trapped in the oil.

  • Fix: Ensure the

    
     wash is thorough. Add a stabilizer like small amounts of hexane during storage, or store as a solid at -20°C.
    

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[1][2][4][5] The Journal of Organic Chemistry, 29(12), 3459–3461.

  • Venkatesan, P., & Sumathi, S. (2010). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide.[6] Organic Chemistry International.

  • Bauer, A. et al. (2012). Selective Bromination of Phenolic Ketones.[3] RSC Advances.

Sources

Navigating the Bromination of 4-Hydroxyphenylacetone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the bromination of 4-hydroxyphenylacetone. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of brominated derivatives of this key pharmaceutical intermediate. As Senior Application Scientists, we understand that successful synthesis relies not just on following a protocol, but on comprehending the underlying chemistry to troubleshoot effectively. This resource is structured in a question-and-answer format to directly address the specific issues you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of brominating 4-hydroxyphenylacetone?

The bromination of 4-hydroxyphenylacetone can result in two main products, depending on the reaction conditions:

  • α-Bromination (Side-Chain): Substitution of a bromine atom on the carbon adjacent to the carbonyl group, yielding 2-bromo-4-hydroxyphenylacetone. This is often the desired product for further synthetic transformations.

  • Ring Bromination (Nuclear): Electrophilic substitution on the aromatic ring, typically at the positions ortho to the hydroxyl group, yielding 3-bromo-4-hydroxyphenylacetone. The hydroxyl group is a strong activating group, making the ring highly susceptible to this reaction.[1]

Q2: Why is achieving selective α-bromination challenging with 4-hydroxyphenylacetone?

The primary challenge lies in the competing reactivity of the aromatic ring. The phenol moiety is highly activated towards electrophilic aromatic substitution.[1][2] Many common brominating agents are electrophilic and will preferentially react with the electron-rich aromatic ring over the enol or enolate of the ketone, which is required for α-bromination.[3][4]

Q3: Is it necessary to protect the hydroxyl group before α-bromination?

Protecting the hydroxyl group is a common and often effective strategy to achieve selective α-bromination.[1] By converting the phenol to an ether or an ester, the strong activating effect on the ring is diminished, favoring the desired side-chain bromination.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion to the desired α-bromo product. 1. Reagent quality: The brominating agent may have degraded. 2. Insufficient activation of the ketone: Inadequate acid or base catalysis to form the enol or enolate. 3. Reaction temperature is too low. 1. Use a fresh, high-purity brominating agent. 2. For acid-catalyzed reactions, ensure anhydrous conditions. For base-mediated reactions, use a strong, non-nucleophilic base. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of multiple products, including polybrominated species. 1. Highly reactive brominating agent: Reagents like elemental bromine can be difficult to control.[2] 2. Incorrect stoichiometry: Using an excess of the brominating agent. 3. Polar, protic solvents: These can enhance the reactivity of the brominating agent.[2]1. Switch to a milder brominating agent such as N-Bromosuccinimide (NBS) or Copper(II) Bromide.[2][5] 2. Carefully control the stoichiometry, adding the brominating agent slowly and using no more than one equivalent. 3. Use a non-polar solvent to temper the reactivity.[2][6][7]
Predominant formation of the ring-brominated product. 1. Electrophilic nature of the brominating agent: The reagent is preferentially attacking the activated aromatic ring. 2. Reaction conditions favor electrophilic aromatic substitution. 1. Protect the hydroxyl group to deactivate the ring. 2. Utilize a brominating agent and conditions that favor radical or enolate-based mechanisms for α-bromination. For example, NBS with a radical initiator.[8]
Difficult purification of the final product. 1. Presence of multiple closely-related byproducts. 2. Residual acidic or basic impurities. 1. Optimize the reaction for higher selectivity. Consider column chromatography for purification. 2. Perform a thorough aqueous work-up, including washes with a mild base (like sodium bicarbonate) to remove acid, followed by a brine wash.[9]

Alternative Brominating Agents: A Comparative Overview

The choice of brominating agent is critical for controlling the regioselectivity of the reaction. Below is a comparison of common alternatives to elemental bromine.

Brominating Agent Mechanism Advantages Disadvantages
N-Bromosuccinimide (NBS) Radical or ElectrophilicMilder and more selective than Br₂.[10] Can be used for both α-bromination (radical conditions) and ring bromination (electrophilic conditions).[8]Reaction conditions (e.g., presence of light or radical initiators) must be carefully controlled to achieve desired selectivity.[11]
Copper(II) Bromide (CuBr₂) ElectrophilicSimple and efficient for monobromination of electron-rich aromatics.[5] Can provide good yields of α-bromo ketones.[12]May require specific solvents like chloroform-ethyl acetate for optimal results with ketones.[12] The mechanism can be complex.[13]
Enzymatic Bromination BiocatalyticHigh regioselectivity and mild reaction conditions.[14][15] Environmentally benign.Limited by substrate scope and enzyme availability/stability.[16]

Experimental Protocols

Protocol 1: α-Bromination using N-Bromosuccinimide (NBS) with a Protected Hydroxyl Group

This protocol outlines the α-bromination of 4-acetoxyacetophenone, where the hydroxyl group is protected as an acetate ester.

Step-by-Step Methodology:

  • Protection of the Hydroxyl Group: React 4-hydroxyacetophenone with acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to form 4-acetoxyacetophenone. Purify the product before proceeding.

  • Bromination:

    • Dissolve the protected 4-acetoxyacetophenone in a suitable solvent such as acetic acid.[1]

    • Add N-bromosuccinimide (1.1 equivalents). For radical-initiated α-bromination, a radical initiator like AIBN can be added, and the reaction can be performed under photochemical conditions.[1]

    • Heat the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench any excess bromine with a solution of sodium thiosulfate.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[9]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting 2-bromo-4-acetoxyacetophenone by column chromatography or recrystallization.

  • Deprotection: The acetate protecting group can be removed by hydrolysis under acidic or basic conditions to yield the final product, 2-bromo-4-hydroxyphenylacetone.

Protocol 2: Ring Bromination using Copper(II) Bromide

This protocol details the monobromination of phenols at the para position.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyphenylacetone in acetonitrile.[5]

  • Addition of Reagent: Add Copper(II) bromide (CuBr₂) to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture to remove any solid byproducts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent and wash with water to remove any remaining copper salts.

    • Dry the organic layer and remove the solvent.

  • Purification: Purify the product by column chromatography or recrystallization to obtain 3-bromo-4-hydroxyphenylacetone.

Visualizing Reaction Pathways

bromination_pathways cluster_alpha α-Bromination cluster_ring Ring Bromination 4-Hydroxyphenylacetone_alpha 4-Hydroxyphenylacetone Enol_Enolate Enol/Enolate Intermediate 4-Hydroxyphenylacetone_alpha->Enol_Enolate Acid/Base Catalysis Alpha_Bromo 2-Bromo-4-hydroxyphenylacetone Enol_Enolate->Alpha_Bromo NBS (Radical) or other selective agent 4-Hydroxyphenylacetone_ring 4-Hydroxyphenylacetone Sigma_Complex Arenium Ion Intermediate 4-Hydroxyphenylacetone_ring->Sigma_Complex Electrophilic Brominating Agent (e.g., Br₂, CuBr₂) Ring_Bromo 3-Bromo-4-hydroxyphenylacetone Sigma_Complex->Ring_Bromo Deprotonation Start 4-Hydroxyphenylacetone Start->4-Hydroxyphenylacetone_alpha Start->4-Hydroxyphenylacetone_ring

Caption: Competing pathways for the bromination of 4-hydroxyphenylacetone.

Safety First: Handling Brominating Agents

Elemental Bromine (Br₂):

  • Hazards: Highly corrosive, toxic, and a strong oxidizing agent. Causes severe burns to the skin and eyes. Inhalation of vapors can cause severe respiratory tract irritation.[17][18]

  • Precautions: Always handle in a well-ventilated chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and gloves resistant to bromine (e.g., fluorinated rubber).[17] Have an emergency eyewash and safety shower readily accessible.[19]

N-Bromosuccinimide (NBS):

  • Hazards: Irritant. Can be harmful if swallowed or inhaled.

  • Precautions: While less hazardous than bromine, it should still be handled with care in a fume hood. Avoid creating dust. Store in a cool, dry place away from light.

Copper(II) Bromide (CuBr₂):

  • Hazards: Harmful if swallowed. Irritating to eyes, respiratory system, and skin.

  • Precautions: Wear standard laboratory PPE. Avoid inhalation of dust.

Waste Disposal:

  • All bromine-containing waste must be collected in a designated, properly labeled, and sealed container.[18] It should be stored away from incompatible materials.[18][20]

References

  • Wikipedia. (2023). N-Bromosuccinimide. Retrieved from [Link]

  • Chemistry Steps. (2024, January 10). Reactions of Phenols. Retrieved from [Link]

  • Organometallics. (2018). Mechanism and Selectivity of Copper-Catalyzed Bromination of Distal C(sp3)–H Bonds. Retrieved from [Link]

  • ResearchGate. (n.d.). The bromination kinetics of phenolic compounds in aqueous solution. Retrieved from [Link]

  • PubMed. (2012). Enzymatic chlorination and bromination. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper(II) Bromide: A Simple and Selective Monobromination Reagent for Electron‐Rich Aromatic Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. Retrieved from [Link]

  • University of California, Davis. (n.d.). 1. X2 Addition to Alkenes: Bromination of trans-Stilbene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Phenols (video). Retrieved from [Link]

  • YouTube. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]

  • Google Patents. (n.d.). KR100591908B1 - Selective Bromination Method of Asymmetric Ketones.
  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Google Patents. (n.d.). KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives or ....
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid.
  • ACG Publications. (2015, August 10). KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide. Retrieved from [Link]

  • Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Retrieved from [Link]

  • Google Patents. (n.d.). CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination.
  • National Institutes of Health. (n.d.). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Retrieved from [Link]

  • Scribd. (2013, March 13). Standard Operating Procedure: Bromine. Retrieved from [Link]

  • ResearchGate. (2026, January 8). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Copper(ii) bromide – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Copper(II) bromide. Retrieved from [Link]

  • Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • RSC Publishing. (n.d.). Oxidation mechanism of phenols by copper(ii)–halide complexes. Retrieved from [Link]

  • Google Patents. (n.d.). CN101544552B - The synthetic method of p-(ortho) hydroxyphenylacetone.
  • National Institutes of Health. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • Chemistry Steps. (2025, July 26). Reaction of Alkenes with Bromine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Bromination of aromatic compounds using an Fe2O3/zeolite catalyst. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis Guide: 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

[1]

Executive Summary & Compound Profile

1-Bromo-1-(4-hydroxyphenyl)propan-2-one (CAS: 957828-58-9) is a critical alpha-bromo ketone intermediate, often utilized in the synthesis of adrenergic agonists and other phenethylamine derivatives.[1] Its structural integrity is pivotal for downstream yield and purity.[1]

This guide moves beyond basic peak listing. It establishes a comparative analytical framework , distinguishing the target compound from its precursor (4-Hydroxyphenylacetone ) and its common regioisomer (2-Bromo-1-(4-hydroxyphenyl)propan-1-one ) using definitive spectral fingerprints.[1]

Structural Key Features[1][2]
  • Core Scaffold: Phenylacetone backbone.[1]

  • Functionalization: Alpha-bromination at the benzylic position (C1).[1]

  • Spin System: Para-substituted phenol (AA'BB') + Isolated spin systems (Singlet Methyl, Singlet Methine).[1]

Analytical Strategy: The Decision Tree

The following workflow outlines the logical path for confirming product identity and ruling out common synthetic failures (e.g., incomplete bromination or regio-isomerization).

NMR_WorkflowStartCrude Reaction MixtureCheck_MethylAnalyze Methyl Region(2.0 - 2.5 ppm)Start->Check_MethylSingletSinglet Observed?Check_Methyl->SingletYesDoubletDoublet Observed?Check_Methyl->DoubletNo (Found Doublet)Check_BenzylicAnalyze Benzylic Region(3.5 - 6.0 ppm)Singlet->Check_BenzylicResult_IsomerREGIOISOMER:2-Bromo-1-(4-hydroxyphenyl)propan-1-oneDoublet->Result_IsomerCoupled to Methine QuartetShift_CH2Signal at ~3.6 ppm (CH2)?Check_Benzylic->Shift_CH2DominantShift_CHBrSignal at ~5.3 ppm (CH-Br)?Check_Benzylic->Shift_CHBrDominantResult_StartSTARTING MATERIAL:4-HydroxyphenylacetoneShift_CH2->Result_StartIncomplete ReactionResult_TargetCONFIRMED TARGET:1-Bromo-1-(4-hydroxyphenyl)propan-2-oneShift_CHBr->Result_TargetSuccessful Bromination

Figure 1: NMR decision tree for verifying alpha-bromination of 4-hydroxyphenylacetone.

Theoretical & Experimental Spectral Assignment

The bromination of the benzylic position induces a drastic "deshielding" effect, shifting the proton resonance downfield significantly compared to the starting material.[1]

Comparative Chemical Shift Table (Solvent: CDCl₃)
Proton GroupMultiplicity4-Hydroxyphenylacetone (Precursor)Target Product Diagnostic Logic
Methyl (-CH₃) Singlet (s)2.14 ppm2.25 - 2.35 ppm Slight downfield shift due to inductive effect of adjacent Br-bearing carbon.[1]
Benzylic (-CH/CH₂) Singlet (s)3.62 ppm (2H)5.20 - 5.40 ppm (1H) PRIMARY IDENTIFIER. Substitution of H for electronegative Br causes ~1.7 ppm downfield shift.[1] Integration drops from 2H to 1H.[1]
Aromatic (Ortho) Doublet (d)~6.75 ppm~6.80 ppm Protons ortho to the hydroxyl group.[1] Minimal change.
Aromatic (Meta) Doublet (d)~7.05 ppm~7.25 ppm Protons meta to hydroxyl (ortho to alkyl chain).[1] Slight shift due to electronegativity of the alpha-bromo side chain.[1]
Hydroxyl (-OH) Broad (br s)5.0 - 8.0 ppm5.0 - 8.0 ppm Highly variable; concentration and solvent dependent.[1] Disappears with D₂O shake.
Detailed Spectral Features
1. The Benzylic Methine (The "Smoking Gun")

In the starting material, the benzylic protons appear as a clean singlet integrating to 2 protons at 3.62 ppm .[1] Upon successful bromination, this signal must disappear .[1] It is replaced by a new singlet integrating to 1 proton in the 5.20–5.40 ppm range.[1]

  • Note: If you observe a multiplet here, suspect chiral impurities or restricted rotation, though in this achiral ketone chain (excluding the chiral center created), it should remain a sharp singlet.

2. The Methyl Ketone

The terminal methyl group (

1
  • Crucial Check: If this signal splits into a doublet , you have synthesized the wrong isomer (the propiophenone derivative, where the methyl is adjacent to the methine).[1]

3. The Aromatic Region (AA'BB' System)

The 4-hydroxyphenyl moiety presents a classic second-order "roofing" effect or two distinct doublets.[1]

  • 
     6.80 (2H, d, 
    
    
    ): Ortho to electron-donating -OH group (shielded).[1]
  • 
     7.25 (2H, d, 
    
    
    ): Ortho to the electron-withdrawing ketone side chain (deshielded).[1]

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as enolization or degradation), follow this specific protocol.

Sample Preparation[1][2][3]
  • Solvent Choice: DMSO-d6 is preferred over CDCl₃ for this specific compound.[1]

    • Reasoning: The phenolic hydroxyl group often broadens or exchanges rapidly in CDCl₃, obscuring integration.[1] DMSO-d6 forms hydrogen bonds, sharpening the -OH peak (often visible ~9.3 ppm) and preventing aggregation.[1]

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

    • Warning: High concentrations can induce intermolecular hydrogen bonding, shifting the -OH and potentially the alpha-methine peaks.[1]

  • Tube Quality: Use high-throughput 5mm tubes (Wilmad 507-PP or equivalent) to ensure uniform shimming.

Instrument Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow accurate integration of protons with different relaxation times.[1]

  • Scans (NS): Minimum 16 scans (64 recommended for detecting minor impurities like the dibromo-derivative).

  • Relaxation Delay (D1): Set to 1.0 - 2.0 seconds . The methyl protons relax slowly; insufficient delay will under-integrate the methyl peak relative to the aromatic protons.[1]

Troubleshooting & Impurity Profiling

Common synthetic pitfalls result in specific spectral fingerprints.[1] Use this table to diagnose reaction failures.

Impurity / ArtifactSpectral FingerprintCorrective Action
Starting Material Singlet at 3.62 ppm .[1]Reaction incomplete. Increase bromination time or equivalents.
1,1-Dibromo Product No methine proton.[1] Methyl peak shifts further downfield (~2.6 ppm).[1]Over-bromination.[1] Reduce bromine equivalents or lower reaction temperature.
Regioisomer (Propiophenone) Methyl is a doublet (~1.8 ppm).[1] Methine is a quartet (~5.2 ppm).[1]Incorrect starting material or Friedel-Crafts rearrangement occurred.
Ring Bromination Loss of AA'BB' symmetry.[1] Complex aromatic region (AMX system).[1]Electrophilic aromatic substitution competed with alpha-bromination.[1] Use a Lewis acid scavenger or protect the phenol.[1]
Visualization of Isomer Distinction

The most common error is confusing the target with its isomer.[1] The splitting pattern of the methyl group is the definitive test.[1]

Isomer_Checkcluster_0Target: 1-Bromo-1-(4-hydroxyphenyl)propan-2-onecluster_1Isomer: 2-Bromo-1-(4-hydroxyphenyl)propan-1-oneTarget_StructAr-CH(Br)-CO-CH3Target_SignalMethyl = SINGLETMethine = SINGLETTarget_Struct->Target_SignalIsomer_StructAr-CO-CH(Br)-CH3Isomer_SignalMethyl = DOUBLETMethine = QUARTETIsomer_Struct->Isomer_Signal

Figure 2: Multiplicity logic for distinguishing the target alpha-bromo ketone from its propiophenone isomer.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 24721055, 1-(3-Bromo-4-hydroxyphenyl)propan-2-one. Retrieved from [Link] (Note: Used for structural comparison of ring-brominated isomers vs chain-brominated targets).[1]

  • Doc Brown's Chemistry. (2025).[1] NMR Analysis of Alpha-Halo Ketones and Propanone Derivatives. Retrieved from [Link] (Authoritative source for general chemical shift rules of alpha-halogenated aliphatic chains).

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link] (Validation of theoretical shifts for benzylic and alpha-keto protons).

Resolving the Carbonyl IR Signature of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development,


-bromo ketones serve as critical electrophilic building blocks for synthesizing complex heterocycles and active pharmaceutical ingredients (APIs). Verifying the structural integrity of intermediates like 1-bromo-1-(4-hydroxyphenyl)propan-2-one is paramount before proceeding to subsequent synthetic steps. While Nuclear Magnetic Resonance (NMR) provides definitive atomic connectivity, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method for structural validation—provided the analyst can accurately interpret competing electronic and spatial effects.

This guide objectively compares FTIR methodologies (Solid-State vs. Solution-Phase) for resolving the carbonyl (C=O) stretching frequency of 1-bromo-1-(4-hydroxyphenyl)propan-2-one. By isolating the inductive pull of the


-bromine from the intermolecular hydrogen bonding of the para-hydroxyl group, researchers can establish a self-validating analytical workflow.
Part 1: The Causality of Competing Spectral Effects

The interpretation of the carbonyl peak in 1-bromo-1-(4-hydroxyphenyl)propan-2-one requires an understanding of two opposing physical chemistry phenomena that directly alter the force constant of the C=O double bond:

  • The Inductive Effect (-I): The base molecule, 1-phenyl-2-propanone (phenylacetone), exhibits a standard aliphatic ketone C=O stretch at approximately 1720 cm⁻¹ (). The introduction of a highly electronegative bromine atom at the

    
    -carbon withdraws electron density from the carbonyl group. This inductive effect increases the force constant of the C=O double bond, typically shifting the stretching frequency to a higher wavenumber (+15 to +20 cm⁻¹) ().
    
  • Intermolecular Hydrogen Bonding: The para-hydroxyl group acts as a strong hydrogen bond donor. In the solid state, this group interacts with the carbonyl oxygen of adjacent molecules. This spatial interaction lengthens and weakens the C=O double bond, shifting the absorption to a lower wavenumber (-15 to -20 cm⁻¹) ().

CompetingEffects Base Base Ketone 1-phenyl-2-propanone (~1720 cm⁻¹) Target Target Compound 1-Bromo-1-(4-hydroxyphenyl)propan-2-one Base->Target AlphaBr Alpha-Bromine (Inductive Effect -I) Target->AlphaBr ParaOH Para-Hydroxyl (Intermolecular H-Bonding) Target->ParaOH ShiftUp Increases C=O Force Constant Shift: +15 to +20 cm⁻¹ AlphaBr->ShiftUp ShiftDown Weakens C=O Double Bond Shift: -15 to -20 cm⁻¹ ParaOH->ShiftDown SolidState Solid State (KBr/ATR) Net Peak: ~1715-1720 cm⁻¹ (Effects Cancel Out) ShiftUp->SolidState SolutionState Solution Phase (CCl4) Net Peak: ~1735-1740 cm⁻¹ (H-Bonds Broken, +I Dominates) ShiftUp->SolutionState ShiftDown->SolidState ShiftDown->SolutionState Eliminated

Competing inductive and hydrogen-bonding effects on the carbonyl stretching frequency.

Part 2: Methodological Comparison (Solid-State vs. Solution-Phase)

To accurately characterize this intermediate, the choice of FTIR sampling technique is not merely a matter of convenience; it fundamentally alters the observed spectrum. A single solid-state scan may yield a peak that mimics a standard unhalogenated ketone, masking the presence of the


-bromine due to the canceling effect of the hydrogen bonds.

Table 1: Comparative Summary of FTIR Techniques for the Target Compound

Analytical TechniqueSample StateIntermolecular H-BondingExpected C=O Peak (cm⁻¹)Primary Analytical Use Case
Transmission (KBr Pellet) SolidMaximized~1715 - 1720Bulk solid structural confirmation
ATR-FTIR SolidMaximized~1710 - 1715Rapid QA/QC (Note: Anomalous dispersion shifts peaks lower)
Solution-Phase (in CCl₄) SolvatedMinimized / Broken~1735 - 1740Isolating the pure inductive effect of the

-bromine
Part 3: Self-Validating Experimental Protocols

To ensure analytical trustworthiness, the workflow must be self-validating. The following protocols include internal checkpoints to prevent false-positive peak assignments caused by environmental moisture or matrix interference.

Protocol A: Solid-State Transmission (KBr Pellet)

Objective: Capture the net effect of both the inductive shift and maximal hydrogen bonding.

  • Matrix Preparation (Validation Checkpoint): Dry FT-IR grade Potassium Bromide (KBr) in a vacuum oven at 110°C for 24 hours.

    • Causality & Validation: KBr is highly hygroscopic. Absorbed water will introduce a broad O-H stretch at 3400 cm⁻¹ that masks the compound's para-hydroxyl peak, and water can artificially hydrogen-bond with the carbonyl group, skewing the C=O wavenumber. Run a blank KBr pellet first; the spectrum must show >95% transmittance and zero absorption at 3400 cm⁻¹.

  • Sample Milling: Grind 1-2 mg of 1-bromo-1-(4-hydroxyphenyl)propan-2-one with 100 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is achieved.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent disk.

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans). The expected C=O peak will appear around 1715–1720 cm⁻¹, as the inductive and hydrogen-bonding effects effectively cancel each other out.

Protocol B: Solution-Phase FTIR (Isolating the Inductive Effect)

Objective: Break intermolecular hydrogen bonds to isolate the


-bromine's inductive shift.
  • Solvent Preparation (Validation Checkpoint): Use anhydrous Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃).

    • Causality & Validation: CCl₄ is non-polar and lacks hydrogen-bond donating/accepting capabilities, ensuring the target molecule's intermolecular hydrogen bonds are broken. Run a solvent background scan in a 0.1 mm pathlength NaCl liquid cell to ensure the solvent window is completely transparent in the 1800–1650 cm⁻¹ carbonyl region.

  • Sample Dissolution: Dissolve 10 mg of the target compound in 1 mL of the anhydrous solvent. The high dilution ensures that intermolecular hydrogen bonding is statistically minimized.

  • Spectral Acquisition: Inject the solution into the liquid cell and scan under identical parameters as Protocol A.

  • Data Processing: Subtract the solvent background. The resulting C=O peak will shift dramatically to ~1735–1740 cm⁻¹, definitively confirming the isolated inductive effect of the

    
    -bromine.
    

Workflow Sample 1-Bromo-1-(4-hydroxyphenyl) propan-2-one Sample PrepSolid Solid State Prep (Dry KBr Matrix) Sample->PrepSolid PrepLiquid Solution Phase Prep (Anhydrous CCl4) Sample->PrepLiquid ScanSolid Transmission FTIR (H-Bonding Active) PrepSolid->ScanSolid ScanLiquid Transmission FTIR (H-Bonding Suppressed) PrepLiquid->ScanLiquid Compare Spectral Subtraction & Peak Shift Analysis ScanSolid->Compare ScanLiquid->Compare

Self-validating experimental workflow for resolving competing FTIR spectral shifts.

Part 4: Comparative Spectral Data Analysis

To further validate the mechanistic claims, we compare the target compound against its structural analogs. This comparative matrix allows researchers to definitively assign peak shifts to specific functional group additions, proving that the observed spectra are a direct consequence of the molecule's unique dual-functional nature.

Table 2: Carbonyl Shifts Across Structural Analogs

Chemical CompoundStructural ModificationDominant Spectral EffectObserved C=O Peak (cm⁻¹)
1-phenyl-2-propanone Base aliphatic ketoneNone (Baseline)~1720
1-bromo-1-phenylpropan-2-one Addition of

-Bromine
Inductive Effect (+I)~1738
1-(4-hydroxyphenyl)propan-2-one Addition of para-HydroxylHydrogen Bonding~1705
1-bromo-1-(4-hydroxyphenyl)propan-2-one Addition of Both GroupsCompeting Effects (Solid State)~1720
Conclusion

For drug development professionals synthesizing complex


-bromo ketone intermediates, relying on a single solid-state FTIR scan can lead to misinterpretation due to competing electronic and spatial effects. By employing a comparative methodological approach—contrasting KBr pellet data with solution-phase spectra—researchers can create a self-validating system that definitively confirms both the presence of the 

-halogen and the integrity of the carbonyl core.
References
  • PubChem. "Phenylacetone." National Center for Biotechnology Information. Available at:[Link]

  • Oregon State University. "Department of Chemistry: Educational Resources." Oregon State University. Available at: [Link]

  • Spectroscopy Online. "The Carbonyl Group, Part I: Introduction." Spectroscopy. Available at:[Link]

Positional Isomerism in Alpha-Bromo Ketones: A Comparative Guide to 1-Bromo-1-(4-hydroxyphenyl)propan-2-one and 2-Bromo-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of substituted phenethylamines, cathinones, and related CNS-active pharmaceuticals, alpha-bromo ketones serve as indispensable electrophilic intermediates. This guide provides a rigorous comparative analysis of two positional isomers: 1-Bromo-1-(4-hydroxyphenyl)propan-2-one (Molecule A) and 2-Bromo-1-(4-hydroxyphenyl)propan-1-one (Molecule B). While both share the molecular formula


, the transposition of the carbonyl and halide groups fundamentally alters their chemoselectivity, synthetic utility, and spectroscopic signatures.

Structural & Physicochemical Profiling

Understanding the structural nuances between these isomers is the first step in predicting their behavior in nucleophilic substitution (


) reactions.
PropertyMolecule A: P2P DerivativeMolecule B: Propiophenone Derivative
IUPAC Name 1-Bromo-1-(4-hydroxyphenyl)propan-2-one2-Bromo-1-(4-hydroxyphenyl)propan-1-one
CAS Number 957828-58-9[1]53946-87-5[2]
Molecular Formula


Molar Mass 229.07 g/mol 229.07 g/mol [2]
Ketone Position C2 (Aliphatic chain)C1 (Conjugated with phenol)
Bromine Position C1 (Benzylic & Alpha to ketone)C2 (Alpha to ketone)
Primary Application Precursor to 1-amino-P2P derivativesPrecursor to 4-hydroxycathinone analogs[3]

Mechanistic Reactivity & Synthetic Applications

The structural divergence between these isomers dictates their trajectory in organic synthesis.

  • Molecule A (1-Bromo-1-(4-hydroxyphenyl)propan-2-one): In this molecule, the bromine atom is situated at the benzylic position (C1), which is also alpha to the C2 ketone. This dual-activation makes the C1 carbon exceptionally electrophilic. Nucleophilic attack by primary or secondary amines yields 1-amino-1-(4-hydroxyphenyl)propan-2-one derivatives. These are critical precursors for synthesizing substituted phenylacetones (P2P analogs) and complex heterocyclic frameworks[1].

  • Molecule B (2-Bromo-1-(4-hydroxyphenyl)propan-1-one): In this propiophenone derivative, the ketone is conjugated with the electron-rich phenol ring (C1), and the bromine is located at the aliphatic C2 position. Amination of this substrate yields 2-amino-1-(4-hydroxyphenyl)propan-1-one derivatives. These serve as the core scaffolds for 4-hydroxycathinones and analogs of the antidepressant bupropion[3]. The conjugation of the ketone with the aromatic ring thermodynamically stabilizes the resulting product.

Analytical Differentiation: Resolving Positional Isomers

As a Senior Application Scientist, I emphasize the necessity of orthogonal analytical validation when working with positional isomers.


-NMR provides a definitive, self-validating system to distinguish these compounds based on spin-spin coupling causality:
  • Molecule B (Propiophenone derivative): The C2 proton (CH-Br) is adjacent to a terminal methyl group (

    
    ). According to the 
    
    
    
    rule, this results in a diagnostic quartet at
    
    
    5.25
    (1H), while the methyl group is split into a doublet at
    
    
    1.87
    (3H)[4].
  • Molecule A (P2P derivative): The C1 proton (CH-Br) is isolated between the aromatic ring and the C2 carbonyl. Lacking adjacent aliphatic protons, it appears as a distinct singlet in the

    
     5.0–5.5 range. The terminal methyl group, adjacent only to the ketone, also appears as a singlet  near 
    
    
    
    2.1–2.3.

Experimental Methodologies: Chemoselective Synthesis

A critical challenge in synthesizing Molecule B from 4-hydroxypropiophenone is the high nucleophilicity of the phenol ring. Direct bromination with elemental bromine (


) often leads to rapid Electrophilic Aromatic Substitution (EAS), yielding unwanted ring-brominated byproducts (e.g., 3-bromo-4-hydroxypropiophenone).

To bypass this, we utilize Copper(II) bromide (


) in ethyl acetate. 

acts as a mild Lewis acid and selective brominating agent, driving enolization at the alpha-carbon while suppressing EAS on the activated ring[4].

SynthesisWorkflow SM 4-Hydroxypropiophenone (Highly Activated Phenol Ring) Reagent CuBr2 in EtOAc (Reflux, 60°C) SM->Reagent PathA Alpha-Bromination (Desired Pathway) Reagent->PathA Selective Enolization (CuBr2 as Lewis Acid) PathB Electrophilic Aromatic Substitution (EAS Pathway) Reagent->PathB Suppressed by Reagent Choice ProdA 2-Bromo-1-(4-hydroxyphenyl) propan-1-one (Target Yield: ~90%) PathA->ProdA ProdB 3-Bromo-4-hydroxypropiophenone (Minimized Side Product) PathB->ProdB

Figure 1: Chemoselective alpha-bromination workflow utilizing CuBr2 to suppress EAS side reactions.

Protocol: Chemoselective Alpha-Bromination to yield Molecule B

Self-Validating System: The reaction's progress is visually indicated by the reduction of black


 to a white 

precipitate, providing an immediate macroscopic confirmation of the microscopic electron transfer.
  • Preparation: Dissolve 1.0 equivalent of 1-(4-hydroxyphenyl)propan-1-one in 5 volumes of HPLC-grade ethyl acetate[4].

  • Reagent Addition: In a separate vessel, suspend 2.0 equivalents of finely ground

    
     in 7.5 volumes of ethyl acetate. Add this suspension to the reaction flask[4].
    
  • Reflux & Monitoring: Heat the mixture to reflux (approx. 60 °C) under vigorous magnetic stirring for 4 hours. The transition of the copper salt's color from dark to pale white indicates the consumption of

    
    [4].
    
  • Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the insoluble

    
     byproduct. Wash the filter cake thoroughly with fresh ethyl acetate to maximize recovery.
    
  • Purification: Combine the filtrate and washings, treat with activated carbon to remove trace colored impurities, and filter again[4].

  • Isolation: Evaporate the solvent under reduced pressure. The resulting residue is dried under vacuum to afford 2-bromo-1-(4-hydroxyphenyl)propan-1-one as a white solid (Typical yield: ~90%)[4].

References

*[3] "Buy 2-Bromo-1-(4-hydroxyphenyl)propan-1-one | 53946-87-5", Smolecule, 3 *[4] "w-Bromo-4-Hydroxyacetophenone | 53946-87-5", ChemicalBook,4 *[2] "2-Bromo-1-(4-hydroxyphenyl)propan-1-one", PubChem, 2 *[1] "1-Bromo-1-(4-hydroxyphenyl)propan-2-one", Fluorochem, 1

Sources

High-Resolution HPLC Method Development for 1-Bromo-1-(4-hydroxyphenyl)propan-2-one: A Column Selectivity Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The accurate quantification and impurity profiling of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one —a highly reactive


-bromoketone intermediate used in pharmaceutical synthesis—presents a multifaceted chromatographic challenge. Standard reversed-phase methods relying on C18 (octadecyl-silane) columns frequently fail to achieve baseline resolution between the target active pharmaceutical ingredient (API) intermediate and its structurally similar synthesis byproducts.

As an application scientist, developing a robust method requires addressing three primary failure modes:

  • Regioisomer Co-elution: Differentiating the target aliphatic bromination from over-brominated impurities (e.g., ring-brominated isomers).

  • Analyte Instability: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -bromoketones are potent lachrymators that rapidly degrade via hydrolysis or photolysis when exposed to moisture, light, or residual acids.
    
  • Secondary Silanol Interactions: The phenolic hydroxyl group interacts strongly with unshielded silanols on the silica backbone, leading to severe peak tailing and compromised integration[1].

This guide objectively compares the performance of traditional C18 stationary phases against Phenyl-Hexyl phases, providing a self-validating experimental protocol grounded in mechanistic causality.

Mechanistic Insights: Why C18 Fails and Phenyl-Hexyl Succeeds

The Limitation of Hydrophobic Dispersive Forces (C18)

C18 columns separate analytes primarily based on hydrophobicity (partitioning into the long hydrocarbon chain)[2]. When analyzing 1-Bromo-1-(4-hydroxyphenyl)propan-2-one alongside its ring-brominated regioisomer, the hydrophobic "footprint" of the two molecules is nearly identical. The C18 phase cannot effectively distinguish between a bromine atom on the aliphatic


-carbon versus one on the aromatic ring, resulting in stubborn co-elution and a resolution (

) often falling below 1.0[3].
The Orthogonal Selectivity of Interactions (Phenyl-Hexyl)

Phenyl-Hexyl columns introduce a fundamentally different retention mechanism. While the hexyl spacer provides baseline hydrophobic retention, the terminal phenyl ring engages in


 interactions  with the aromatic system of the analyte[4].

The causality behind the superior separation lies in the electron density of the analyte's aromatic ring. In the target molecule, the phenol ring is electron-rich. However, in the ring-brominated impurity, the highly electronegative bromine atom withdraws electron density from the


-system. This subtle electronic shift drastically alters the strength of the 

interaction with the stationary phase[2]. Consequently, the Phenyl-Hexyl column recognizes this electronic discrepancy, teasing apart the regioisomers with high precision[2]. Furthermore, the hexyl linkage allows the stationary phenyl group greater conformational freedom to optimally align with the analyte compared to shorter phenyl-ethyl phases[4].

Pathway SM 1-(4-hydroxyphenyl) propan-2-one (Starting Material) Target 1-Bromo-1-(4-hydroxyphenyl) propan-2-one (Target Analyte) SM->Target Bromination Hydrolysis 1-Hydroxy-1-(4-hydroxyphenyl) propan-2-one (Hydrolysis Degradant) Target->Hydrolysis H2O / Moisture (Degradation) RingBromo Ring-Brominated Isomer (Over-brominated Impurity) Target->RingBromo Excess Br2 (Side Reaction)

Chemical synthesis and degradation pathways of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The method incorporates a System Suitability Test (SST) that acts as an internal gatekeeper; if the physiochemical criteria are not met, the run is automatically invalidated, preventing the reporting of artifactual data.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation (Ion Suppression)

  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: The low pH (~2.0) ensures the phenolic hydroxyl group remains fully protonated, suppressing ionization and preventing secondary electrostatic interactions with residual column silanols[1].

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation (Degradation Mitigation)

  • Weigh 10 mg of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one and dissolve in 10 mL of Mobile Phase A/B (50:50, v/v).

  • Critical Control:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -bromoketones are highly photolabile and prone to hydrolysis. Samples must  be prepared in amber glass vials and kept at 4°C in the autosampler to halt degradation kinetics during the sequence.
    

Step 3: Chromatographic Conditions

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent endcapped Phenyl-Hexyl).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes

    
     interaction thermodynamics).
    
  • Gradient: 20% B to 80% B over 12 minutes.

  • Detection: UV at 254 nm.

Step 4: System Suitability Testing (SST) Inject a resolution mixture containing the target analyte and the ring-brominated impurity. The system is only validated if:

  • Resolution (

    
    ):  > 2.0 between the target and the ring-brominated isomer.
    
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 for the target peak.

Workflow Prep Sample Prep Amber Vials & Temp Control Phase Mobile Phase 0.1% TFA (pH ~2.0) Prep->Phase Column Column Selection Phenyl-Hexyl Phase Phase->Column SST System Suitability Rs > 2.0, Tf < 1.5 Column->SST Valid Method Validation Release Testing SST->Valid

Self-validating HPLC method development workflow for alpha-bromoketone analysis.

Comparative Performance Data: C18 vs. Phenyl-Hexyl

The following table summarizes the quantitative performance of a standard endcapped C18 column versus a Phenyl-Hexyl column under identical gradient conditions.

Stationary PhaseAnalyte / ImpurityRetention Time (min)Resolution (

)
Tailing Factor (

)
Pass/Fail (SST)
Standard C18 Des-bromo Starting Material4.21N/A1.65-
Standard C18 Target

-Bromoketone
6.854.11.72FAIL (

> 1.5)
Standard C18 Ring-Brominated Isomer7.100.8 1.80FAIL (

< 2.0)
Phenyl-Hexyl Des-bromo Starting Material4.55N/A1.10-
Phenyl-Hexyl Target

-Bromoketone
7.425.21.15PASS
Phenyl-Hexyl Ring-Brominated Isomer8.953.4 1.20PASS
Data Interpretation

The C18 column fails the self-validating criteria on two fronts. First, the resolution between the target and the ring-brominated isomer is only 0.8, indicating severe co-elution. Second, the tailing factor exceeds 1.5, suggesting that the purely hydrophobic environment cannot adequately shield the silica backbone from the analyte's phenol group.

Conversely, the Phenyl-Hexyl column achieves a baseline resolution of 3.4. The


 interactions selectively delay the elution of the ring-brominated isomer due to its altered aromatic electron density[2]. Furthermore, modern Phenyl-Hexyl phases utilize advanced endcapping and the hexyl spacer provides steric protection, resulting in sharp, symmetrical peaks (

= 1.15)[4].

Conclusion

For the quantification and impurity profiling of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one, standard C18 columns are fundamentally inadequate due to their inability to differentiate subtle electronic variations in halogenated aromatic regioisomers[3]. By leveraging the orthogonal selectivity of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 interactions, Phenyl-Hexyl columns provide a robust, high-resolution alternative[4]. When combined with strict sample handling (amber vials, 4°C) to prevent 

-bromoketone degradation and acidic mobile phases to suppress phenol ionization, this methodology guarantees a highly trustworthy and reproducible analytical workflow.

References

1.[4] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. chromatographyonline.com. 4 2.[2] Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. 2 3.[3] C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. lcms.cz. 3 4.[1] Purification of 2-Bromo-3'-hydroxyacetophenone (Technical Support Center). Benchchem. 1

Sources

Comparative Bromination Kinetics and Regioselectivity: 4-Hydroxyphenylacetone vs. 4-Hydroxypropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the regioselectivity and kinetic rates of bromination in phenolic ketones is critical for synthesizing active pharmaceutical ingredients (APIs) and chemical intermediates. When comparing 4-hydroxyphenylacetone (4-HPA) and 4-hydroxypropiophenone (4-HPP), the subtle structural difference of a single methylene bridge fundamentally alters the electronic landscape of the molecule. This guide provides an in-depth analysis of how these structural variances dictate bromination rates, drive reagent selection, and define self-validating experimental protocols.

Mechanistic Causality: Electronic Effects on Bromination Rates

The bromination of phenolic ketones can occur via two primary pathways: Nuclear Bromination (Electrophilic Aromatic Substitution on the phenol ring) and Alpha-Bromination (substitution at the carbon adjacent to the carbonyl). The dominant pathway and its kinetic rate are governed by the relationship between the carbonyl group and the aromatic ring.

  • 4-Hydroxypropiophenone (4-HPP): The carbonyl group is directly conjugated with the aromatic ring. It acts as a resonance electron-withdrawing group (EWG), which partially deactivates the ring toward electrophilic attack compared to a standard phenol [3]. Consequently, the rate of nuclear bromination is reduced . However, this conjugation stabilizes the enol/enolate intermediate, significantly increasing the rate of alpha-bromination . If direct bromination with elemental bromine (Br₂) is attempted, it often results in a complex mixture of alpha-brominated and ring-brominated side-products [1].

  • 4-Hydroxyphenylacetone (4-HPA): The carbonyl group is isolated from the aromatic ring by a methylene (-CH₂-) bridge. This removes the resonance deactivation, leaving the ring highly electron-rich due to the inductive electron-donating effect of the alkyl chain and the strong resonance donation of the hydroxyl (-OH) group. As a result, the rate of nuclear bromination is exceptionally fast [2]. Alpha-bromination is kinetically outcompeted unless the phenolic hydroxyl group is heavily protected.

G Substrates Phenolic Ketone Substrates HPP 4-Hydroxypropiophenone (Conjugated Carbonyl) Substrates->HPP HPA 4-Hydroxyphenylacetone (Isolated Carbonyl) Substrates->HPA HPP_E Ring Deactivated by C=O (Resonance EWG) HPP->HPP_E HPA_E Ring Activated by -CH2- (Inductive EDG) HPA->HPA_E HPP_Ring Slower Nuclear Bromination HPP_E->HPP_Ring Electrophilic Aromatic Substitution HPP_Alpha Favored Alpha-Bromination (Enol Stabilization) HPP_E->HPP_Alpha CuBr2 / Acidic Cond. HPA_Ring Rapid Nuclear Bromination (Major Pathway) HPA_E->HPA_Ring HBr / H2O2 HPA_Alpha Competitive Alpha-Bromination (Requires Protection) HPA_E->HPA_Alpha Base / Br2

Mechanistic divergence in bromination pathways driven by electronic substituent effects.

Quantitative Kinetic Comparison

To achieve high yields of specific intermediates, chemists must select reagent systems that exploit these intrinsic kinetic rates. For 4-HPP, Cupric Bromide (CuBr₂) is utilized to selectively force alpha-bromination while ignoring the deactivated ring [1]. For 4-HPA, an oxidative bromination system (HBr/H₂O₂) is used to gently harness the rapid nuclear bromination rate without over-brominating the highly activated ring [2].

Table 1: Comparative Kinetic Data for Regioselective Bromination
SubstrateTarget ProductReagent SystemSolventTemp (°C)Time (hr)Yield (%)Dominant Pathway
4-HPP 2-Bromo-4'-hydroxypropiophenoneCuBr₂ (2.0 eq)EtOAc / CHCl₃60–800.5 – 1.095–98Alpha-Bromination
4-HPA 3-Bromo-4-hydroxyphenylacetoneHBr (48%) / H₂O₂ (30%)Toluene0–51.0>98Nuclear Bromination

Self-Validating Experimental Methodologies

A robust experimental protocol must be "self-validating"—meaning the reaction provides inherent visual or physical feedback (In-Process Controls) to confirm success without immediately relying on external instrumentation.

W Step1 Step 1: Initiation Charge substrate & solvent Step2 Step 2: Reagent Addition Controlled Br generation Step1->Step2 Step3 Step 3: In-Process Control Monitor visual phase shift Step2->Step3 Step4 Step 4: Quench & Workup Phase separation Step3->Step4

Standardized self-validating workflow for the selective bromination of phenolic ketones.

Protocol A: Selective Alpha-Bromination of 4-Hydroxypropiophenone

Causality: Direct Br₂ addition causes concurrent ring bromination. CuBr₂ acts as a highly specific single-electron oxidant and halogen source that selectively targets the enolized alpha-carbon, leaving the resonance-deactivated phenol ring intact [1].

Step-by-Step Procedure:

  • Initiation: Dissolve 1.0 equivalent of 4-hydroxypropiophenone in a 1:1 mixed solvent system of Ethyl Acetate and Chloroform. Heat the mixture to reflux (approx. 60–80 °C).

  • Reagent Addition: Add 2.0 equivalents of finely powdered Cupric Bromide (CuBr₂) in small portions to maintain a steady reflux. The solution will turn dark black/brown.

  • In-Process Control (Self-Validation): Monitor the reaction visually. As the bromination proceeds, the black CuBr₂ is reduced to Cuprous Bromide (CuBr), which precipitates as a dense, white/gray solid. The reaction is deemed complete (typically 30–60 minutes) when the dark color dissipates and the white precipitate ceases to form.

  • Workup: Filter the hot mixture to remove the CuBr precipitate. Wash the filtrate with water, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield 2-bromo-4'-hydroxypropiophenone quantitatively.

Protocol B: Selective Nuclear Bromination of 4-Hydroxyphenylacetone

Causality: The isolated phenol ring in 4-HPA is so electron-rich that standard Br₂ addition often leads to uncontrolled di- or tri-bromination. Using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) generates Br₂ in situ at a controlled, slow rate, ensuring strict mono-bromination at the ortho-position [2].

Step-by-Step Procedure:

  • Initiation: Dissolve 1.0 equivalent (e.g., 150g) of 4-hydroxyphenylacetone in Toluene (1 L). Cool the reactor to 0–5 °C using an ice-water bath.

  • Acidification: Add 1.1 to 2.0 equivalents of 48% aqueous Hydrobromic Acid (HBr). Maintain the temperature strictly below 5 °C.

  • Oxidative Dosing: Slowly drip 1.0 to 1.5 equivalents of 30% Hydrogen Peroxide (H₂O₂) into the mixture.

  • In-Process Control (Self-Validation): The addition of H₂O₂ will temporarily turn the aqueous phase orange/red as Br₂ is generated. Because the nuclear bromination rate of 4-HPA is extremely fast, the color will rapidly fade to pale yellow as the Br₂ is consumed. The persistence of an orange tint indicates the end of the reaction. Starch-iodide paper can be used to confirm a slight excess of oxidant.

  • Workup: Allow the reaction to stir for 1 hour at 0–5 °C. Separate the aqueous layer. Wash the organic toluene layer with water, concentrate under vacuum, and rectify the residue at 162–164 °C (7–8 mmHg) to collect 3-bromo-4-hydroxyphenylacetone (>98% purity).

Analytical Validation

While the protocols are self-validating, formal analytical verification is required for API integration:

  • For 4-HPP Alpha-Bromination: ¹H-NMR will show a characteristic downfield shift of the alpha-proton (from a -CH₂- quartet to a -CH(Br)- quartet or doublet depending on stereocenters) and the preservation of two symmetrical doublets in the aromatic region, confirming the ring was untouched.

  • For 4-HPA Nuclear Bromination: ¹H-NMR will show the disappearance of the symmetrical aromatic splitting pattern, replaced by a complex multiplet (e.g., δ 6.93-7.29, 3H) indicating asymmetric substitution on the ring, while the singlet of the isolated -CH₂- (δ 3.6) remains intact [2].

References

  • JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone - Google P
  • CN101550075A - Synthetic method of 3-bromine-4-hydroxyphenylacetone - Google P
  • Application Notes and Protocols for the Bromination of 4-Hydroxyacetophenone - Benchchem. Benchchem.

TLC retention factors (Rf) for 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical analysis of the Thin Layer Chromatography (TLC) behavior of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one (hereafter α-Br-4-HPA ).[1] As a critical intermediate—often derived from the bromination of 4-hydroxyphenylacetone—its isolation demands rigorous differentiation from its precursor (4-HPA) and competitive byproducts (ring-brominated phenols).

Core Finding: The introduction of the α-bromine atom increases lipophilicity relative to the precursor, typically resulting in a higher Rf value (ΔRf ≈ 0.15–0.20) in Hexane/Ethyl Acetate systems. However, the phenolic hydroxyl group maintains significant polarity, requiring polar modifiers for optimal resolution.[1]

Chromatographic Behavior Analysis

The Separation Challenge

The synthesis of α-Br-4-HPA involves a competition between side-chain bromination (desired) and nuclear (ring) bromination (undesired). Because the phenolic ring is electron-rich, it is highly susceptible to electrophilic aromatic substitution (EAS).

  • Precursor (4-HPA): Possesses a polar phenol and a ketone. Moderate polarity.

  • Target (α-Br-4-HPA): The bulky bromine atom at the alpha position disrupts the solvation shell and increases lipophilicity, generally increasing migration speed (Rf).

  • Impurity (Ring-Br): Bromination on the aromatic ring (ortho to the -OH) creates an intramolecular hydrogen bond and significantly increases lipophilicity, often causing these impurities to co-elute or run slightly faster than the target.

Comparative Rf Data Table

Standard Conditions: Silica Gel 60 F254, Ambient Temperature.[1]

Compound IdentityStructure FragmentRf (Hex:EtOAc 2:1)Rf (DCM:MeOH 95:5)Visualization (UV 254)Visualization (Stain)
4-HPA (Precursor) Ar-CH₂-C(=O)Me0.25 – 0.30 0.35Strong AbsorbanceFeCl₃: Violet (Phenol)DNP: Orange (Ketone)
α-Br-4-HPA (Target) Ar-CH(Br)-C(=O)Me0.45 – 0.50 0.55Strong AbsorbanceFeCl₃: VioletNBP: Blue (Alkylator)*
Ring-Br Impurity (Br-Ar)-CH₂-C(=O)Me0.55 – 0.60 0.65Strong AbsorbanceFeCl₃: Blue/GreenDNP: Orange
Dibromo Species (Br-Ar)-CH(Br)-...[1]0.75+ 0.80Strong AbsorbanceFeCl₃: Weak/Green

Note: NBP = 4-(p-nitrobenzyl)pyridine. This is a specialized stain for alkylating agents (like α-bromo ketones) and will NOT stain the unreactive precursor or ring-brominated impurities.

Detailed Experimental Protocol

A. Mobile Phase Optimization

While Hexane:Ethyl Acetate is the standard, the phenolic group can cause "streaking" (tailing) due to hydrogen bonding with the silica silanols.

  • Standard: Hexane:Ethyl Acetate (2:1 v/v). Good general separation.

  • High-Resolution: Toluene:Acetone (9:1 v/v). Excellent for separating phenolic isomers.[2]

  • Anti-Streaking Additive: Add 0.5% Acetic Acid to sharpen the phenolic spots.

B. Visualization Strategy (Self-Validating)

Do not rely on UV alone. The structural similarity between the product and impurities makes UV unreliable for differentiation. Use a Dual-Stain Protocol :

  • Non-Destructive: Observe under UV (254 nm) and circle all spots.

  • Functional Check 1 (Ketone): Dip in 2,4-Dinitrophenylhydrazine (2,4-DNP) .[1]

    • Result: All ketones (Precursor, Target, Impurity) turn yellow/orange.[1]

  • Functional Check 2 (Phenol/Alkylator):

    • Option A (Standard):Ferric Chloride (FeCl₃) spray.[3]

      • Precursor: Deep Violet.

      • Target: Violet.

      • Ring-Brominated: Often shifts to Blue/Green due to electronic changes on the ring.

    • Option B (Definitive):NBP Reagent .

      • Spray with 4-(p-nitrobenzyl)pyridine (5% in acetone), heat to 100°C for 2 mins, then spray with Piperidine.

      • Target (α-Br-4-HPA): Turns intense BLUE/VIOLET .[1]

      • Precursor/Ring-Br: Remains colorless/yellow. This confirms the alpha-bromine is present.

Mechanism & Troubleshooting

Why does the Rf change?

The separation is governed by the Dipole Moment vs. Lipophilicity trade-off.

  • Lipophilicity: The C-Br bond is voluminous and lipophilic compared to the C-H bond it replaces. This drives the compound to move faster (higher Rf) on the polar silica stationary phase.

  • Silica Interaction: The phenolic -OH is the primary "anchor" holding the molecule to the silica. Since both the precursor and target have this group, the ΔRf is driven entirely by the modification at the alpha carbon.

Common Pitfalls
  • Decomposition: α-Bromo ketones are reactive. They can eliminate HBr on acidic silica to form the α,β-unsaturated ketone (enone).

    • Symptom:[1][3][4][5] A new spot appears between the starting material and product, or the product spot streaks badly.

    • Fix: Run the TLC plate immediately. Do not let it sit. Neutralize the silica plate by pre-eluting with 1% Triethylamine in Hexane if decomposition is severe.

  • The "Ghost" Spot: Phenolic ketones can exist in equilibrium with their enol forms, sometimes appearing as a faint secondary spot or a streak.

Workflow Visualization

The following diagram illustrates the decision logic for monitoring the reaction progress using the described TLC parameters.

TLC_Workflow Start Reaction Mixture (t = x min) TLC_Run Run TLC (Hex:EtOAc 2:1) Start->TLC_Run UV_Check UV Visualization (254 nm) TLC_Run->UV_Check Decision Analyze Rf Profile UV_Check->Decision Case_SM Spot at Rf 0.30 (Unreacted SM) Decision->Case_SM Dominant Case_Prod Spot at Rf 0.45 (Target α-Br) Decision->Case_Prod Dominant Case_Imp Spot at Rf > 0.60 (Over-brominated) Decision->Case_Imp Appearing Action_Wait Continue Reaction (Add more Br source) Case_SM->Action_Wait Stain_Check Confirmatory Stain (NBP or FeCl3) Case_Prod->Stain_Check Action_Quench Quench Immediately (Prevent over-reaction) Case_Imp->Action_Quench Stain_Check->Action_Quench Positive ID

Figure 1: Decision matrix for monitoring the bromination of 4-HPA. The appearance of high-Rf impurities (>0.60) signals immediate quenching to prevent yield loss.

References

  • Organic Chemistry Portal. "N-Bromosuccinimide (NBS) - Reactivity and Applications." Organic Chemistry Portal. Accessed October 2023. Link

  • Chemistry LibreTexts. "Visualizing TLC Plates." LibreTexts Chemistry, 2022.[1] Link

  • Reach Devices. "TLC Stains and Visualization Recipes." Reach Devices Repository. Link

  • Podgoršek, A. et al. "Halogenation of Organic Compounds." Green Chemistry, 2009.[1] (Contextualizing α-bromination vs ring bromination selectivity).

  • ChemicalBook. "1-(4-Bromo-2-hydroxyphenyl)-1-propanone Properties." (Used for comparative structural data of isomers). Link

Sources

Structural Analysis & Solid-State Characterization of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical roadmap for the crystal structure analysis of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one (hereafter "Target Compound"), a chiral


-bromo ketone intermediate. Due to the thermal instability and lachrymatory nature of 

-halo ketones, this document prioritizes safe, low-temperature handling protocols.

We compare the structural characterization of the Target Compound against two primary alternatives:

  • Structural Homolog (Reference): 2-Bromo-1-(4-hydroxyphenyl)ethanone (an achiral analog with published crystallographic data).

  • Methodological Alternative: Powder X-Ray Diffraction (PXRD) vs. Single Crystal X-Ray Diffraction (SC-XRD).

Key Insight: While the ethanone homolog crystallizes readily in centrosymmetric space groups (e.g., P21/c), the propan-2-one derivative introduces a chiral center at the


-position. This necessitates specific refinement strategies to address potential disorder or twinning in racemic crystals, or absolute configuration determination in enantiopure samples.
Compound Profile & Structural Context

The Target Compound is an intermediate often used in the synthesis of adrenergic agents. Its structural analysis is critical for confirming regiochemistry (position of Br) and stereochemistry.

Comparative Structural Features
FeatureTarget Compound Alternative A: Ethanone Homolog Implication for Analysis
Structure 1-Bromo-1-(4-hydroxyphenyl)propan-2-one2-Bromo-1-(4-hydroxyphenyl)ethanoneTarget has an extra methyl group.
Chirality Chiral (C1 is asymmetric)Achiral Target requires careful space group selection (racemic vs. chiral).
H-Bonding Phenolic -OH (Donor), Ketone (Acceptor)Phenolic -OH (Donor), Ketone (Acceptor)Both form strong intermolecular H-bond networks (chains/dimers).
Stability Low (prone to dehydrobromination)ModerateTarget requires cryo-crystallography (<150 K).
Experimental Protocol: Solid-State Analysis

This protocol is designed to mitigate the risk of decomposition (formation of HBr and conjugated byproducts) while ensuring high-resolution data.

Phase 1: Crystallization Strategy
  • Objective: Grow single crystals suitable for SC-XRD (>0.1 mm) without thermal degradation.

  • Solvent System: Avoid basic solvents (amines) or protic solvents that promote solvolysis.

    • Preferred: Dichloromethane (DCM) / Hexane vapor diffusion or Toluene slow evaporation.

    • Temperature:Strictly 4°C or lower. Room temperature evaporation often leads to oiling out or decomposition.

  • Safety Note: The compound is a potent lachrymator.[1] All microscope handling must occur inside a fume hood or under a localized exhaust snorkel.

Phase 2: Data Collection (SC-XRD)
  • Mounting: Use perfluoropolyether oil (e.g., Fomblin®) rather than epoxy to minimize chemical interaction.

  • Temperature: 100 K . This is non-negotiable. It freezes the flexible alkyl chain motion and prevents crystal degradation in the X-ray beam.

  • Source Selection:

    • Mo-K

      
       (0.71073 Å): Standard for routine structure solution.
      
    • Cu-K

      
       (1.54184 Å): Recommended if determining Absolute Configuration  of a chiral sample. The anomalous scattering of Bromine (
      
      
      
      for Cu vs
      
      
      for Mo, but Cu provides higher signal-to-noise for small organic crystals) allows for reliable Flack parameter determination.
Phase 3: Structure Solution & Refinement
  • Space Group Determination:

    • Racemic Synthesis: Expect centrosymmetric groups (e.g., P21/c, Pbca).

    • Enantiopure Synthesis: Expect non-centrosymmetric groups (e.g., P21, P212121).

  • Refinement Challenges: The Br atom is heavy; its position will dominate the Patterson map. Watch for "ghost peaks" near the Br atom (Fourier truncation errors) and ensure the methyl group on the ketone is not disordered.

Comparative Performance Guide
Comparison 1: Target vs. Alternative A (Ethanone Homolog)
  • Crystallizability: The Ethanone homolog (Alternative A) packs efficiently due to planarity, often forming stable blocks. The Target (Propan-2-one) has a methyl group that disrupts this planarity, often leading to needles or plates that are more fragile.

  • Packing Forces:

    • Alternative A: Dominated by

      
       hydrogen bonds forming infinite chains along the [010] axis (Qing & Zhang, 2009).
      
    • Target: Likely retains the

      
       motif but the methyl group may force a "herringbone" or twisted packing arrangement to accommodate steric bulk.
      
Comparison 2: SC-XRD vs. Alternative B (Powder XRD)
  • Resolution: SC-XRD provides atomic coordinates (

    
    ). PXRD is limited to phase identification and unit cell indexing unless Rietveld refinement is mastered.
    
  • Chirality: PXRD cannot easily distinguish enantiomers. SC-XRD is the only definitive method for assigning

    
     or 
    
    
    
    configuration using anomalous dispersion.
  • Throughput: PXRD is faster (min) vs. SC-XRD (hours), making it better for checking bulk purity before selecting a single crystal.

Data Presentation: Crystallographic Parameters

The table below contrasts the experimentally verified data of the Alternative A with the predicted/derived parameters for the Target Compound based on homologous extension.

ParameterAlternative A (Ethanone) [1]Target (Propan-2-one) [Predicted]
Formula


Crystal System MonoclinicMonoclinic or Orthorhombic
Space Group


(Racemic) /

(Chiral)
Unit Cell Volume ~1563 ų (

)
~1700-1800 ų (

)
Density (

)
~1.95 g/cm³~1.75 - 1.85 g/cm³
Primary Interaction H-bond (Chain along

-axis)
H-bond + weak

or

Melting Point 100-103°C< 80°C (Lower due to asymmetry)

Note: Data for Alternative A is based on the structure by Qing & Zhang (2009). Target parameters are estimated based on volume increment of a methyl group (~20 ų).

Visualization: Structural Analysis Workflow

The following diagram outlines the decision logic for analyzing unstable


-bromo ketones.

G Start Start: Crude 1-Bromo-1-(4-hydroxyphenyl)propan-2-one PurityCheck Purity Check (TLC/NMR) Is purity >95%? Start->PurityCheck PurityCheck->Start No (Re-synthesize) Recryst Recrystallization DCM/Hexane @ 4°C (Avoid basic solvents) PurityCheck->Recryst Yes CrystalCheck Microscopy Check Are crystals >0.1mm? Recryst->CrystalCheck PXRD Alternative B: PXRD (Bulk Phase ID only) CrystalCheck->PXRD No (Microcrystalline) SCXRD SC-XRD Data Collection Source: Mo or Cu Temp: 100 K (Critical) CrystalCheck->SCXRD Yes (Single Crystal) StructureSol Structure Solution (SHELXT / OLEX2) SCXRD->StructureSol Refinement Refinement Check Absolute Config (Flack) StructureSol->Refinement FinalModel Final CIF Model Refinement->FinalModel

Figure 1: Decision tree for the structural characterization of labile


-bromo ketones.
References
  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone . Acta Crystallographica Section E, 65(11), o2818. Link

  • Rigaku Corporation. (n.d.). Introduction to single crystal X-ray analysis II. Mounting crystals . Link

  • Staples, R. J. (2012).[2] Growing and Mounting Crystals Your Instrument Will Treasure . Michigan State University Center for Crystallography. Link

  • BenchChem. (2025).[1] Managing thermal instability of alpha-bromo ketones . Link

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one and Related Phenolic Ketones

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in drug development and synthetic chemistry, the precise characterization of novel compounds is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique for elucidating the electronic structure of chromophoric molecules. This guide provides an in-depth analysis of the expected UV-Vis absorption characteristics of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one, a compound of interest in various synthetic pathways.

In the absence of direct experimental data for this specific molecule in publicly available literature, this guide employs a comparative approach. We will dissect the contributions of its constituent functional groups to its electronic transitions and draw parallels with structurally similar, well-characterized compounds. This methodology not only allows for a robust prediction of its absorption maxima but also provides a framework for understanding the spectrophotometric properties of related α-brominated phenolic ketones.

Understanding the Chromophore: A Tale of Two Moieties

The UV-Vis absorption profile of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one is primarily dictated by the interplay of two key structural features: the 4-hydroxyphenyl group and the α-brominated ketone .

  • The 4-Hydroxyphenyl Ketone System: The core chromophore is the 4-hydroxyphenyl ketone. The benzene ring itself exhibits characteristic π → π* transitions. The attachment of a hydroxyl (-OH) group, a potent auxochrome, and a carbonyl (-C=O) group extends the conjugated system. The lone pair electrons on the hydroxyl oxygen can delocalize into the aromatic ring, increasing the energy of the highest occupied molecular orbital (HOMO). This typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. Aromatic ketones also display a weak, symmetry-forbidden n → π* transition originating from the non-bonding electrons of the carbonyl oxygen, which typically appears as a shoulder or a distinct peak at a longer wavelength than the primary π → π* bands.[1][2]

  • The Influence of α-Bromination: The introduction of a bromine atom at the alpha position to the carbonyl group is expected to have a secondary, yet noticeable, effect. Halogens can act as auxochromes, and their influence on the λmax can be complex, involving both inductive and resonance effects. A slight bathochromic shift is often observed.

Comparative Analysis with Structural Analogs

To substantiate our predictions, we will examine the experimental UV-Vis data of closely related compounds. The selection of these alternatives is based on isolating the effects of different structural components.

Alternative 1: 4'-Hydroxyacetophenone

This compound represents a simpler analog, retaining the core 4-hydroxyphenyl ketone chromophore but with a methyl group instead of a propionyl group. Its spectrum provides a clean baseline for the electronic transitions of this system.

Alternative 2: 4'-Hydroxypropiophenone

As a direct isomer of the unbrominated precursor to our target molecule, 4'-hydroxypropiophenone serves as an excellent comparison. It features the same molecular formula and a very similar conjugated system.

Data Summary
CompoundStructureSolventλmax (nm)Molar Absorptivity (ε)Reference
4'-Hydroxyacetophenone Ethanol~276Not SpecifiedNIST WebBook
4'-Hydroxypropiophenone Not Specified~275Not SpecifiedSpectraBase[3]
Predicted: 1-Bromo-1-(4-hydroxyphenyl)propan-2-one Ethanol~280-285-Predicted

Table 1: Comparison of UV-Vis Absorption Maxima for 1-Bromo-1-(4-hydroxyphenyl)propan-2-one and its structural analogs.

The experimental data for both 4'-hydroxyacetophenone and 4'-hydroxypropiophenone show a strong absorption maximum around 275-276 nm. This absorption can be attributed to the π → π* transition of the conjugated 4-hydroxyphenyl ketone system. Based on these analogs, it is highly probable that the unbrominated precursor, 1-(4-hydroxyphenyl)propan-2-one, would also exhibit a λmax in this region. The addition of the α-bromo substituent in 1-Bromo-1-(4-hydroxyphenyl)propan-2-one is predicted to induce a slight bathochromic shift, pushing the λmax to the 280-285 nm range.

Experimental Protocol: A Self-Validating Workflow for UV-Vis Analysis

To ensure the generation of reliable and reproducible data, the following detailed protocol for the UV-Vis spectroscopic analysis of phenolic ketones is provided. The causality behind each step is explained to underscore the principles of good scientific practice.

Workflow Overview

G cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Solvent Selection & Degassing (Ethanol/Methanol) B 2. Standard/Sample Preparation (10-50 µg/mL) A->B Purity is key C 3. Spectrophotometer Warm-up & Blanking B->C Accurate concentration D 4. Scan Wavelength Range (200-400 nm) C->D Establish baseline E 5. Acquire Absorbance Spectrum D->E Record transitions F 6. Identify λmax E->F Determine peak absorption G 7. Beer-Lambert Law Analysis (If quantitation needed) F->G Relate absorbance to concentration

Caption: Experimental workflow for UV-Vis analysis.

Step-by-Step Methodology
  • Solvent Selection and Preparation:

    • Choice of Solvent: Spectroscopic grade ethanol or methanol is recommended. These solvents are transparent in the UV region of interest (>220 nm) and effectively solubilize phenolic compounds. Their polarity can influence the position of λmax, so consistency is key for comparative studies.[4]

    • Preparation: If not using freshly opened spectroscopic grade solvent, it is advisable to degas the solvent by sonication for 15-20 minutes to remove dissolved oxygen, which can interfere with UV measurements.

  • Preparation of Standard and Sample Solutions:

    • Stock Solution: Accurately weigh approximately 10 mg of the analytical standard or sample and dissolve it in 100 mL of the chosen solvent in a class A volumetric flask. This creates a stock solution of 100 µg/mL. The use of a calibrated analytical balance and volumetric glassware is critical for quantitative accuracy.

    • Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-20 µg/mL. The ideal concentration should yield an absorbance maximum between 0.2 and 0.8 AU (Absorbance Units) to ensure linearity according to the Beer-Lambert law.[5]

  • Instrumentation and Blanking:

    • Instrument Warm-up: Power on the UV-Vis spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow for a stabilization period of at least 30 minutes. This ensures a stable baseline and reduces drift.

    • Cuvette Selection: Use a matched pair of quartz cuvettes, as glass or plastic cuvettes absorb UV radiation below 340 nm.

    • Blanking: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction or "auto-zero" across the entire wavelength range to be scanned. This electronically subtracts the absorbance of the solvent and the cuvettes themselves.[6]

  • Data Acquisition:

    • Wavelength Scan: Set the instrument to scan from 400 nm down to 200 nm. A scan speed of 240 nm/min and a data interval of 1 nm are typically sufficient.

    • Sample Measurement: Empty the sample cuvette, rinse it three times with the sample solution, and then fill it with the sample solution. Place it back into the sample holder and acquire the absorbance spectrum.

  • Data Analysis:

    • Determination of λmax: Use the instrument's software to automatically identify the wavelength of maximum absorbance (λmax).

    • Verification: For robust analysis, acquire spectra for at least three independently prepared solutions to ensure the reproducibility of the λmax.

Logical Framework for Spectral Interpretation

G A Start: Acquire UV-Vis Spectrum B Identify Primary Absorption Band ~270-290 nm? A:f0->B:f0 C Yes Assign to π → π* transition of 4-hydroxyphenyl ketone chromophore B:f1->C:f0  Expected D No Re-evaluate sample purity and structure B:f1->D:f0  Unexpected E E C:f1->E:f0 F Yes Assign to n → π* transition of carbonyl group E:f0->F:f0  Often observed G No May be obscured by stronger π → π* band E:f0->G:f0  Also possible H Compare λmax to Analogs (e.g., 4'-Hydroxypropiophenone) F:f1->H:f0 G:f1->H:f0 I Is λmax shifted? H:f0->I:f0 J Bathochromic Shift (Longer λ) Consistent with α-bromo substitution I:f0->J:f0  Yes K No significant shift / Hypsochromic Shift Unexpected electronic effect. Investigate further. I:f0->K:f0  No / Opposite L Conclusion: Final λmax assignment J:f1->L:f0 K:f1->L:f0

Caption: Decision tree for UV-Vis spectral interpretation.

Conclusion

While direct experimental data for 1-Bromo-1-(4-hydroxyphenyl)propan-2-one remains elusive in the current literature, a robust prediction of its UV-Vis absorption maximum can be made through a comparative analysis of its structural components and well-characterized analogs. The primary π → π* transition is expected to occur in the 280-285 nm range in an ethanolic solution, representing a slight bathochromic shift from its unbrominated counterparts like 4'-hydroxypropiophenone. This guide provides both the theoretical underpinning for this prediction and a rigorous, self-validating experimental protocol for its empirical verification. By adhering to this workflow, researchers can confidently characterize this and other novel phenolic ketones, ensuring data integrity and advancing their research and development objectives.

References

  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Asian Journal of Pharmaceutical Analysis. [Link]

  • Quantitative Analysis of Phenolic Compounds in Citrus Peels Using UV-Visible Spectrophotometry. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. ResearchGate. [Link]

  • SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. Agritrop. [Link]

  • UV-Vis spectra of the synthesized compounds in ethanol (a) and formamide (b). ResearchGate. [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. [Link]

  • 4'-Hydroxypropiophenone. PubChem. [Link]

  • The UV-visible excitation energy, maximum absorption wavelength,... ResearchGate. [Link]

  • 1-Butanone, 1-(4-hydroxyphenyl)-. NIST WebBook. [Link]

  • IR and UV-VIS spectroscopic analysis of a new compound... Scripta Scientifica Pharmaceutica. [Link]

  • 1-Amino-1-(4-hydroxyphenyl)propan-2-one. PubChem. [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]

  • 2-Propanone, 1-hydroxy-. NIST WebBook. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

  • The UV/Vis+ photochemistry database. Spectroscopy Europe/World. [Link]

Sources

A Comparative Guide to the Purity Validation of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one Utilizing Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-Bromo-1-(4-hydroxyphenyl)propan-2-one, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile directly influences the downstream reaction kinetics, yield, and, most critically, the impurity profile of the final drug substance. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this α-bromoketone, with a primary focus on the robust and highly specific technique of Gas Chromatography-Mass Spectrometry (GC-MS).

The Criticality of Purity in Pharmaceutical Intermediates

Purity assessment is a foundational activity in drug discovery and development.[1][2] For an intermediate like 1-Bromo-1-(4-hydroxyphenyl)propan-2-one, potential impurities can arise from unreacted starting materials, by-products from side reactions (e.g., dibrominated species or regioisomers), or degradation products.[3] These impurities can be structurally similar to the target compound, making their detection and quantification a significant analytical challenge. Failure to control these impurities can lead to the formation of difficult-to-remove, and potentially toxic, impurities in the final API.

The Primacy of GC-MS for Purity Validation

While several analytical techniques can be employed for purity determination, GC-MS stands out for its unique combination of high-resolution separation and definitive identification capabilities, making it particularly well-suited for volatile and semi-volatile compounds like 1-Bromo-1-(4-hydroxyphenyl)propan-2-one.[4][5]

The Principle: A Synergy of Separation and Identification

GC-MS is a hybrid technique that couples the separation power of gas chromatography with the detection prowess of mass spectrometry.[5] In essence, a sample is vaporized and carried by an inert gas through a long, thin column. The separation is based on the differential partitioning of analytes between the mobile gas phase and a stationary liquid or polymer phase coated on the column walls. Compounds with higher volatility and lower affinity for the stationary phase travel faster, resulting in a temporal separation. As each separated compound exits the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass-to-charge ratio of the fragments creates a unique "fingerprint" or mass spectrum, allowing for highly confident identification.

Why GC-MS is the Method of Choice:

  • High Specificity: The mass spectrometer provides structural information, allowing for the unambiguous identification of the main component and its impurities, even at trace levels. This is a significant advantage over techniques that rely solely on retention time.[6]

  • Excellent Sensitivity: Modern GC-MS systems can detect impurities at parts-per-million (ppm) levels, which is crucial for meeting the stringent purity requirements of the pharmaceutical industry.[4]

  • Resolving Power: The high efficiency of modern capillary GC columns allows for the separation of closely related isomers and by-products that might co-elute in other chromatographic techniques.

The Necessity of Derivatization

A key consideration for the GC-MS analysis of phenolic compounds is the presence of the hydroxyl (-OH) group. This polar functional group can lead to poor peak shape (tailing) and potential thermal degradation in the hot GC inlet.[7] To mitigate this, a derivatization step is essential. Silylation, the process of replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective strategy.[8][9] This process increases the volatility and thermal stability of the analyte, leading to sharper, more symmetrical peaks and improved quantitative accuracy.[8]

A Self-Validating GC-MS Protocol for Purity Determination

The following protocol is designed to be a robust, self-validating system. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Experimental Workflow

Caption: Workflow for purity determination by GC-MS.

Step-by-Step Methodology
  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of the 1-Bromo-1-(4-hydroxyphenyl)propan-2-one sample into a 2 mL autosampler vial.

    • Add 1 mL of dry pyridine. Pyridine acts as a solvent and an acid scavenger for the derivatization reaction.

    • Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). BSTFA is the silylating agent, and TMCS is a catalyst that enhances the reaction rate.[10]

    • Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Instrumentation and Conditions:

    • A summary of typical GC-MS parameters is provided in the table below. The use of a non-polar column, like a DB-5ms, provides excellent separation for a wide range of compounds. The temperature program is designed to first separate volatile impurities at lower temperatures before ramping up to elute the derivatized main component and any higher-boiling impurities.

ParameterConditionRationale
Gas Chromatograph
Inlet Temperature250 °CEnsures rapid and complete vaporization of the derivatized sample without causing thermal degradation.
Injection ModeSplit (e.g., 50:1)Prevents column overloading and ensures sharp peaks for the major component.
Carrier GasHelium at 1.0 mL/minInert and provides good chromatographic efficiency.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms)A robust, general-purpose column offering excellent resolution for this class of compounds.
Oven ProgramInitial 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minAllows for separation of low-boiling impurities before eluting the main analyte and any high-boiling contaminants.
Mass Spectrometer
Ion Source Temp.230 °CStandard temperature for robust ionization.
Ionization ModeElectron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.[11]
Mass Range40 - 500 amuCovers the expected mass range of the derivatized analyte and its potential fragments and impurities.
  • Data Analysis and Purity Calculation:

    • The purity is calculated using the area percent normalization method. This assumes that all compounds in the sample have a similar response factor in the detector.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • While this method is widely used for its simplicity, for higher accuracy, especially when dealing with structurally diverse impurities, the use of relative response factors (RRFs) determined using certified standards is recommended.

Data Interpretation: Beyond the Numbers

A crucial aspect of this analysis is the correct identification of peaks. The mass spectrum of the derivatized 1-Bromo-1-(4-hydroxyphenyl)propan-2-one will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (approximately equal abundance of 79Br and 81Br isotopes), resulting in two peaks of similar intensity at M+ and M+2.[12][13]

Expected Fragmentation Pattern

The electron ionization process will cause the parent molecule to fragment in a predictable manner. Understanding this pattern is key to confirming the identity of the main peak and tentatively identifying related impurities.

Caption: Simplified fragmentation pathway of silylated 1-Bromo-1-(4-hydroxyphenyl)propan-2-one.

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that rely on different separation or detection principles.[1][2] This approach provides a more complete picture of a sample's purity.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
GC-MS Separation by volatility/polarity, detection by massHigh sensitivity and specificity; excellent for volatile/semi-volatile impurities (e.g., residual solvents).[4]Requires derivatization; not suitable for thermally labile or non-volatile impurities.[6]
HPLC-UV Separation by polarity, detection by UV absorbanceNo derivatization needed; ideal for non-volatile and thermally unstable impurities.[6][14]Lower peak capacity than GC; less specific identification without a mass detector.[14]
qNMR Signal intensity proportional to molar concentrationA primary ratio method, highly accurate and precise; provides structural confirmation without a reference standard for the analyte itself.[15][16]Lower sensitivity for trace impurities compared to chromatographic methods; requires a high-purity internal standard.[15]
DSC Measures heat flow during meltingProvides a measure of absolute purity based on melting point depression; useful for high-purity crystalline solids.[17][18]Only sensitive to eutectic impurities; less effective for amorphous materials or impurities that form solid solutions.[19][20]

Expert Insight: In a drug development setting, GC-MS and HPLC are often viewed as complementary rather than competing techniques.[4] A robust purity validation package would typically involve an HPLC-UV method for non-volatile impurities and a GC-MS method to cover residual solvents and other volatile/semi-volatile species. Quantitative NMR (qNMR) serves as an excellent orthogonal method for the definitive purity assignment of the reference standard itself.[16][21]

Trustworthiness and Method Validation

To ensure the reliability of the GC-MS data, the analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[22][23][24] This involves experimentally demonstrating the method's suitability for its intended purpose.[23][25] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.[23]

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample.[23][25]

  • Accuracy & Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.[22]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[22][25]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[22]

Conclusion

For the critical task of validating the purity of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one, GC-MS emerges as a superior analytical technique. Its inherent high resolution, sensitivity, and specificity, particularly when combined with a well-chosen derivatization strategy, provide an unparalleled ability to separate, identify, and quantify the principal component and its process-related impurities. While complementary techniques like HPLC and qNMR play vital roles in a comprehensive quality control strategy, the GC-MS method, when properly developed and validated, offers a self-validating system that delivers the trustworthy and authoritative data required to advance drug development programs with confidence.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective." Journal of Medicinal Chemistry, vol. 57, no. 22, 2014, pp. 9220-31, [Link].

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." ACS Publications, 8 Oct. 2014, [Link].

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma, 9 Feb. 2024, [Link].

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass Laboratories Inc., [Link].

  • MDPI. "Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling." MDPI, 17 Feb. 2015, [Link].

  • Slideshare. "Determination of % purity of a compound by by Using DSC." Slideshare, [Link].

  • Drawell. "Comparison Between GC and HPLC for Pharmaceutical Analysis." Drawell, [Link].

  • PubMed. "Dual Derivatization and GC-MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens." PubMed, 15 Apr. 2003, [Link].

  • European Pharmaceutical Review. "ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities." European Pharmaceutical Review, 20 Aug. 2013, [Link].

  • Lin, D. L., et al. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis, vol. 15, no. 3, 2007, pp. 227-42.
  • ResearchGate. "Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling." ResearchGate, [Link].

  • PubMed. "Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers." PubMed, 2 Apr. 2014, [Link].

  • Mettler Toledo. "DSC purity determination." Mettler Toledo, [Link].

  • ICH. "ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)." ICH, [Link].

  • Phenomenex. "HPLC vs GC: What Sets These Methods Apart." Phenomenex, [Link].

  • TA Instruments. "Purity Determination and DSC Tzero Technology." TA Instruments, [Link].

  • ResearchGate. "Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol." ResearchGate, [Link].

  • AmpTech Instruments. "Understanding the Differences Between HPLC and GCMS Systems." AmpTech Instruments, 13 Jan. 2023, [Link].

  • ResolveMass Laboratories Inc. "Differential Scanning Calorimetry (DSC) Analysis Principle." ResolveMass Laboratories Inc., [Link].

  • MtoZ Biolabs. "What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy." MtoZ Biolabs, [Link].

  • ECA Academy. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ECA Academy, [Link].

  • FDA. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA, [Link].

  • AMSbiopharma. "ICH Guidelines for Analytical Method Validation Explained." AMSbiopharma, [Link].

  • Save My Exams. "Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note." Save My Exams, [Link].

  • NIST. "CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction." NIST, [Link].

  • Scientific Research Publishing. "Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids." Scientific Research Publishing, [Link].

  • ResearchGate. "Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents." ResearchGate, [Link].

  • NIH. "Synthetic Access to Aromatic α-Haloketones." NIH, [Link].

  • PubMed. "α-Bromoketone derivatives from lithocholic acid: a comprehensive evaluation of their antibacterial activity." PubMed, 15 Sep. 2025, [Link].

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, [Link].

  • PubChem. "2-Bromo-1-(4-hydroxyphenyl)propan-1-one." PubChem, [Link].

  • NIH. "Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis." NIH, 21 Jun. 2024, [Link].

  • Organic Chemistry Portal. "α-Bromoketone synthesis by bromination." Organic Chemistry Portal, [Link].

  • Research Square. "Identification of bioactive compounds by GCMS, quantification of total alkaloid, flavonoid, phenols and evaluation of anti-inflammatory activity in extracts of Firmiana colorata." Research Square, 23 Jan. 2025, [Link].

  • ijarsct. "Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)." ijarsct, 15 Dec. 2021, [Link].

Sources

Safety Operating Guide

1-Bromo-1-(4-hydroxyphenyl)propan-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of reactive intermediates such as 1-Bromo-1-(4-hydroxyphenyl)propan-2-one require stringent safety protocols. As an


-bromoketone, this compound is a potent alkylating agent and a severe lachrymator. In a professional laboratory setting, improper disposal not only poses acute exposure risks to personnel but also violates environmental regulations regarding halogenated organic waste.

This guide provides a comprehensive, self-validating framework for the safe deactivation, segregation, and disposal of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one, grounded in established Environmental Health and Safety (EHS) standards and mechanistic chemistry.

Hazard Profile and Mechanistic Causality

To design an effective disposal strategy, one must first understand the chemical reactivity of the substance. 1-Bromo-1-(4-hydroxyphenyl)propan-2-one features a bromine atom situated on the


-carbon adjacent to a carbonyl group.

The Causality of Toxicity: The electron-withdrawing nature of the carbonyl oxygen increases the electrophilicity of the


-carbon. This structural feature makes the carbon highly susceptible to bimolecular nucleophilic substitution (

) reactions. In biological systems, this compound readily alkylates nucleophilic sites on proteins and DNA, leading to severe tissue irritation, cellular damage, and lachrymatory effects.

Because of this high reactivity, active quenching is required for spills and residual reaction mixtures, while strict segregation is required for bulk waste[1].

Waste Segregation Logistics and Environmental Impact

Institutional EHS departments treat halogenated and non-halogenated organic wastes entirely differently due to their downstream environmental processing.

The Causality of Segregation: Non-halogenated solvents (e.g., acetone, ethanol) are typically bulked and sent for fuel blending, effectively recycling their caloric value in industrial kilns[2]. Halogenated solvents (containing F, Cl, Br, or I), however, cannot be burned as standard fuel due to the risk of generating toxic dioxins and corrosive hydrogen halide gases. They require specialized, high-temperature incineration with exhaust scrubbing[2]. Consequently, the disposal of halogenated waste costs institutions 2 to 3 times more than non-halogenated waste[3].

Table 1: Organic Waste Segregation Matrix
Waste CategoryChemical CharacteristicsDownstream ProcessingEHS Container Specs
Halogenated Contains F, Cl, Br, I (e.g., 1-Bromo-1-(4-hydroxyphenyl)propan-2-one , DCM, Chloroform)Specialized Incineration20L White/Blue HDPE or 5-Gallon Safety Cans[3]
Non-Halogenated C, H, O, N only (e.g., Acetone, Hexane, Toluene)Fuel Blending / Recycling20L HDPE or Safety Cans
Aqueous Waste Water-based, pH 5.5–9.5, no heavy metalsWastewater TreatmentCarboys (Do not mix with organics)

Note: Mixing even small amounts of halogenated waste into a non-halogenated container contaminates the entire volume, forcing it to be processed at the higher incineration cost[3].

Step-by-Step Methodologies for Disposal

The disposal of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one is divided into two distinct workflows: In-Laboratory Quenching (for spills, residues, and reaction workups) and Bulk Liquid Disposal (for concentrated waste streams).

Protocol A: In-Laboratory Quenching of Residues and Spills

Unreacted


-bromoketones left in glassware or present in small spills must be deactivated to prevent exposure to laboratory staff and EHS technicians. The most effective method is nucleophilic quenching using sodium thiosulfate (

)[1][4]. The thiosulfate ion acts as a strong nucleophile, displacing the reactive bromide to form a water-soluble, non-volatile, and significantly less toxic Bunte salt.

Materials Required:

  • 10-20% w/v Aqueous Sodium Thiosulfate solution.

  • Miscible co-solvent (e.g., Methanol or Acetone).

  • Saturated Sodium Bicarbonate (

    
    ) solution.
    

Step-by-Step Procedure:

  • Solubilization: For contaminated glassware or concentrated residues, dissolve the 1-Bromo-1-(4-hydroxyphenyl)propan-2-one in a minimal amount of a miscible solvent (e.g., methanol) to ensure it is in a homogenous phase.

  • Nucleophilic Attack: Slowly add an excess of the 10-20% aqueous sodium thiosulfate solution to the mixture while stirring vigorously[4].

  • Neutralization: Add saturated sodium bicarbonate solution dropwise. Self-Validation Check: The cessation of effervescence (gas evolution) indicates that any residual hydrobromic acid generated during side reactions has been neutralized.

  • Verification: Allow the mixture to stir at room temperature for 30–60 minutes to ensure complete conversion of the alkylating agent[4].

  • Routing: Transfer the resulting quenched, biphasic, or aqueous mixture into the designated Aqueous Hazardous Waste container (if organic solvent content is low) or Halogenated Organic Waste container (if significant organic solvent remains).

Protocol B: Bulk Halogenated Waste Collection

For bulk solvent streams containing 1-Bromo-1-(4-hydroxyphenyl)propan-2-one (e.g., fractions from column chromatography or liquid-liquid extractions), direct EHS collection is required.

Step-by-Step Procedure:

  • Containment: Transfer the waste into an EHS-approved, leak-proof container (typically a 5-gallon DOT-certified safety can or a 20L HDPE carboy)[5].

  • Strict Segregation: Ensure the container is strictly designated for Halogenated Solvents. Do not introduce heavy metals, strong acids, bases, or unknown chemicals into this container[2][3].

  • Labeling: Attach a Hazardous Waste tag immediately upon the first addition of waste. Explicitly list "1-Bromo-1-(4-hydroxyphenyl)propan-2-one" and all associated solvents (e.g., "Dichloromethane 80%, Methanol 15%, Brominated Organics 5%")[2].

  • Storage: Keep the container tightly capped at all times unless actively adding waste. Store in a designated secondary containment tray within a certified chemical fume hood or ventilated storage cabinet[3].

Waste Management Decision Workflow

The following diagram illustrates the logical decision-making process for handling 1-Bromo-1-(4-hydroxyphenyl)propan-2-one waste streams in the laboratory.

G Start Waste Generation: 1-Bromo-1-(4-hydroxyphenyl)propan-2-one Decision Waste Stream Type? Start->Decision Spill Spill, Glassware Residue, or Reaction Workup Decision->Spill Trace/Residue Bulk Bulk Solvent Waste (e.g., Chromatography fractions) Decision->Bulk Bulk Liquid Quench Quench with 10-20% Sodium Thiosulfate Spill->Quench Label Label as Halogenated Organic Waste Bulk->Label Neutralize Neutralize with NaHCO3 (Verify no gas evolution) Quench->Neutralize Neutralize->Label If high organic content Segregate Segregate from Non-Halogenated Solvents Label->Segregate EHSPickup EHS Pickup & High-Temp Incineration Segregate->EHSPickup

Disposal decision matrix for


-bromoketone waste streams.

References

  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. Retrieved from:[Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. Retrieved from: [Link]

Sources

Personal protective equipment for handling 1-Bromo-1-(4-hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Why" Behind the Protocol

1-Bromo-1-(4-hydroxyphenyl)propan-2-one belongs to the class of


-bromo ketones . In organic synthesis, these are valuable intermediates, but in safety terms, they are functionally equivalent to riot-control agents (lachrymators) and potent alkylating agents.

The Hidden Danger: Standard Safety Data Sheets (SDS) often label these merely as "Irritants" (H315/H319). This is dangerously reductive. As a Senior Scientist, I urge you to treat this compound with the respect due to a Corrosive Lachrymator .

  • Lachrymatory Effect: Even trace vapors can cause immediate, debilitating tearing and blepharospasm (involuntary eyelid closure), rendering a researcher blind and unable to navigate to safety.

  • Alkylating Potential: The carbon-bromine bond adjacent to the carbonyl group is highly electrophilic. It will alkylate DNA and proteins, posing potential sensitization and long-term toxicity risks.

The Golden Rule: Never handle this solid on an open bench. All manipulation must occur within a certified chemical fume hood.

Hierarchy of Defense

We do not rely on PPE alone. We rely on a system.[1][2]

SafetyHierarchy cluster_0 Primary Barrier (Engineering) cluster_1 Secondary Barrier (PPE) cluster_2 Tertiary Barrier (Chemical) Hood Fume Hood (Face Velocity > 100 fpm) Gloves Double Nitrile or Silver Shield (Laminate) Hood->Gloves Breach NegPressure Negative Pressure Lab NegPressure->Hood Quench Active Quenching Agent (Sodium Thiosulfate) Gloves->Quench Decontamination Eyes Goggles (Unvented) + Face Shield Resp Respirator (If Spill Occurs) OV/AG Cartridge

Figure 1: The Multi-Layered Defense System. Note that Chemical Quenching is integrated as a safety layer, not just a cleanup step.

Personal Protective Equipment (PPE) Specifications

Do not use generic "lab PPE." Use the specific gear rated for organic halides.

Protection ZoneStandard Requirement Expert Insight (The "Why")
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Crucial: Safety glasses are insufficient. Vapors can bypass glasses and contact the moist surface of the eye, causing immediate blinding tears. Goggles must be unvented or indirectly vented.
Hand Protection Double Nitrile Gloves (min. 5 mil outer)

-bromo ketones permeate nitrile. The outer glove is sacrificial. Inspect frequently. For prolonged handling (>15 mins), use Silver Shield/Laminate gloves under nitrile.
Respiratory Fume Hood (Primary)If a spill occurs outside the hood, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The "Acid Gas" rating is required because hydrolysis releases Hydrogen Bromide (HBr).
Body Defense Lab Coat (Buttoned, Sleeves rolled down)Synthetic fibers (polyester blends) can melt if the chemical reacts exothermically. 100% Cotton or Nomex is preferred.

Operational Protocol: The "Self-Validating" Workflow

This workflow is designed so that a failure at any step is contained by the previous step.

Step 1: Preparation & The "Quench Station"

Before opening the chemical bottle, prepare a Quench Station inside the hood.

  • Recipe: Saturated Sodium Thiosulfate (

    
    ) solution.
    
  • Mechanism: Thiosulfate is a soft nucleophile that rapidly attacks the

    
    -carbon, displacing the bromide and destroying the lachrymatory capability [1].
    
  • Setup: Keep a beaker of this solution and a wash bottle filled with it inside the hood.

Step 2: Weighing and Transfer
  • Risk: Static electricity can scatter the light powder, creating an invisible aerosol.

  • Technique:

    • Place the balance inside the fume hood. If this is impossible, taring must be done outside, but the chemical addition must happen inside.

    • Use a disposable antistatic weighing boat.

    • The "Wet Transfer" Trick: If possible, dissolve the solid in your reaction solvent (e.g., DCM or THF) immediately in the weighing boat before transferring. Handling a solution is safer than handling a dust.

Step 3: Reaction Monitoring
  • Observation: Color change (darkening) often indicates decomposition and HBr release.[3]

  • Sampling: When taking TLC/HPLC samples, dip the pipette tip into the Quench Station beaker immediately after use. Never bring a contaminated pipette tip out of the hood.

Step 4: Decontamination
  • Wipe down the balance and work area with a paper towel soaked in the Thiosulfate solution.

  • Wait 5 minutes (reaction time).

  • Wipe again with water to remove salts.

Emergency Response: Spill Scenario

If this material is spilled, speed is critical to prevent lab-wide evacuation due to lachrymation.

SpillResponse Assess 1. ASSESS Is it inside the hood? Inside YES: Lower Sash Assess->Inside Outside NO: Evacuate Lab Don Respirator Assess->Outside Neutralize 2. NEUTRALIZE Cover with Thiosulfate or Sodium Carbonate Inside->Neutralize Outside->Neutralize Wait 3. WAIT Allow 10-15 mins for reaction Neutralize->Wait Clean 4. CLEAN Absorb & Dispose as Haz Waste Wait->Clean

Figure 2: Decision Matrix for Spill Response.

Specific Spill Procedure:

  • Isolate: If outside the hood, evacuate the immediate area. The lachrymatory effect acts as its own warning system.

  • PPE Up: Don full-face respirator (OV/AG) and double gloves.

  • Neutralize: Gently pour saturated Sodium Thiosulfate or Sodium Carbonate over the spill.

    • Note: You may see bubbling. This is good; it indicates the neutralization of HBr and the alkylating agent.

  • Cleanup: Absorb the resulting slurry with vermiculite.

Disposal and Waste Management

Do not throw this chemical into the general organic waste stream without pretreatment.

  • Quenching: Stir the waste solution with aqueous Sodium Thiosulfate for 1 hour. This converts the reactive

    
    -bromo ketone into a harmless thio-ether derivative.
    
  • Verification: Check pH. If acidic (due to HBr generation), neutralize with Sodium Bicarbonate.

  • Segregation: Label the waste container clearly: "Halogenated Organics - Contains Sulfur Compounds."

References

  • Organic Syntheses. "Quenching of Excess Peroxide and Alkylating Agents with Sodium Thiosulfate." Org.[4] Synth.2011 , 88, 342. Link

  • Thermo Fisher Scientific. "Safety Data Sheet: alpha-Bromo ketones and derivatives." Fisher Scientific Safety Documents.Link

  • National Institutes of Health (PubChem). "1-(3-Bromo-4-hydroxyphenyl)propan-2-one Compound Summary." PubChem Database.Link

  • BenchChem. "Managing thermal instability of alpha-bromo ketones." Technical Support Guides.[3]Link

Sources

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